molecular formula C11H8ClNO2 B1607815 2-Chloro-6-methylquinoline-4-carboxylic acid CAS No. 50503-75-8

2-Chloro-6-methylquinoline-4-carboxylic acid

Cat. No.: B1607815
CAS No.: 50503-75-8
M. Wt: 221.64 g/mol
InChI Key: DBVJVWSJCKOPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(12)13-9/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVJVWSJCKOPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360705
Record name 2-chloro-6-methyl-quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50503-75-8
Record name 2-chloro-6-methyl-quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-6-methylquinoline-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delineates the strategic considerations for constructing the quinoline core, focusing on the most efficient and scientifically robust methodologies. Primary emphasis is placed on the Pfitzinger reaction for the assembly of the foundational 6-methylquinoline-4-carboxylic acid precursor, followed by a detailed exploration of chlorination protocols to yield the final target compound. This guide integrates mechanistic insights, detailed experimental procedures, and comparative data to equip researchers, scientists, and drug development professionals with the requisite knowledge for the successful synthesis and manipulation of this important chemical entity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif found in a vast array of natural products, particularly alkaloids, and serves as a cornerstone for numerous pharmaceutical agents.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The specific target of this guide, this compound, is a highly valuable intermediate. The chloro-substituent at the 2-position acts as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions, while the carboxylic acid at the 4-position offers a site for amide bond formation and other derivatizations, making it a pivotal building block in the synthesis of complex drug candidates.

Retrosynthetic Strategy and Core Pathway Selection

A logical retrosynthetic analysis of this compound suggests two primary disconnections. The most strategically sound approach involves the late-stage introduction of the chlorine atom. This preserves the more stable quinolone or hydroxyquinoline intermediate during the initial ring-forming reactions. The core of the synthesis, therefore, focuses on the construction of a 6-methyl-substituted quinoline-4-carboxylic acid backbone.

Several classical name reactions exist for quinoline synthesis, including the Doebner-von Miller, Friedländer, and Combes reactions.[3][4][5][6] However, for the specific synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction stands out as the most direct and versatile method.[7][8] It reliably produces the desired scaffold from readily available starting materials.

The chosen overall synthetic pathway is a two-step sequence:

  • Pfitzinger Reaction: Condensation of 5-methylisatin with a carbonyl compound containing an α-methylene group to form the 6-methyl-2-hydroxyquinoline-4-carboxylic acid (or its tautomer, 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) core.

  • Dehydroxy-chlorination: Conversion of the 2-hydroxy group to a chloro group using a suitable chlorinating agent.

G

Pathway I: Pfitzinger Synthesis of the Quinolone Core

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids.[7] It involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, conducted under strong basic conditions.[7][9]

Causality and Mechanistic Underpinnings

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate.[7][9] This step is crucial as it unmasks the aniline functionality required for the subsequent condensation. The newly formed aniline derivative then condenses with the carbonyl compound (e.g., pyruvic acid or an α-keto ester) to form an imine, which rapidly tautomerizes to the more stable enamine. The final phase involves an intramolecular cyclization of the enamine onto the ketone, followed by a dehydration step to yield the aromatic quinoline ring system.[7]

Pfitzinger_Mechanism

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

This protocol is a synthesized methodology based on established Pfitzinger procedures.[7][10]

Materials:

  • 5-Methylisatin

  • Pyruvic acid

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Deionized Water

  • Glacial Acetic Acid

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (2.0 equivalents) in a minimal amount of deionized water, then add absolute ethanol (approx. 10-15 mL per gram of isatin).

  • Isatin Addition: Add 5-methylisatin (1.0 equivalent) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change from orange/red to a darker brown solution is typically observed as the isatin ring opens.

  • Carbonyl Addition: Slowly add pyruvic acid (1.5 - 2.0 equivalents) to the reaction mixture. An exothermic reaction may occur.

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing an ice-water mixture (approx. 10x the reaction volume).

  • Acidification: While stirring, slowly acidify the aqueous mixture with glacial acetic acid until the pH is approximately 4-5. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum to yield the crude 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Pathway II: Dehydroxy-chlorination

The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation in heterocyclic chemistry. The hydroxyl group of the quinolone tautomer is a poor leaving group; therefore, it must be activated. Reagents like phosphorus oxychloride (POCl₃) serve this purpose, acting as both an activating and chlorinating agent.[11]

Rationale for Reagent Choice
  • Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for this transformation. It reacts with the amide oxygen to form a highly reactive chlorophosphate intermediate, which is readily displaced by a chloride ion.

  • POCl₃ with PCl₅: The addition of phosphorus pentachloride (PCl₅) can sometimes improve yields, particularly with less reactive substrates. PCl₅ ensures a high concentration of active chlorinating species.

  • Thionyl Chloride (SOCl₂): While also a potent chlorinating agent, SOCl₂ is often used with a catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier reagent in situ, which is the active chlorinating species. For quinolones, POCl₃ is generally more reliable.[12]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat, reflux, 2-4 hReadily available, effectiveHighly corrosive, moisture sensitive
POCl₃ / PCl₅ Neat or in high-boiling solvent, 90-110°CIncreased reactivityGenerates more byproducts
SOCl₂ / cat. DMF Neat or in DCE, refluxMilder conditions possibleCan lead to side reactions
Experimental Protocol: Synthesis of this compound

Safety Note: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials:

  • 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Place the dried 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl gas).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (5-10 equivalents) to the flask. The quinolone may not fully dissolve initially.

  • Heating: Heat the mixture to reflux (approximately 105°C) with stirring. The reaction is typically complete within 2-4 hours, and the mixture should become a clearer, albeit dark, solution. Monitor by TLC (if a suitable system can be found, quenching a small aliquot in methanol is necessary first).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. With extreme caution , slowly pour the reaction mixture onto a large amount of crushed ice in a large beaker. This is a highly exothermic and vigorous reaction that will release HCl gas. Perform this step slowly and in the back of the fume hood.

  • Neutralization and Precipitation: Stir the icy mixture until all the excess POCl₃ has been hydrolyzed. The product will precipitate out of the acidic aqueous solution. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove all phosphorus salts.

  • Drying: Dry the isolated solid in a vacuum oven to afford the final product, this compound. Recrystallization from a solvent such as ethanol or toluene can be performed for higher purity.

Alternative Synthetic Approaches

While the Pfitzinger-Chlorination sequence is highly effective, other named reactions provide alternative routes to the core quinoline-4-carboxylic acid structure.

The Doebner Reaction

The Doebner reaction is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[4] For the synthesis of the 6-methyl substituted core, p-toluidine would be the starting aniline.

  • Advantages: Utilizes simple, readily available starting materials.

  • Disadvantages: The aldehyde component is incorporated at the 2-position. To achieve a 2-chloro final product, one would need to first synthesize the 2-unsubstituted quinolone and then perform the chlorination, which can be less direct than the Pfitzinger route. Recent modifications, however, have improved the scope and efficiency of this reaction.[13]

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process beginning with the Pfitzinger reaction. This classical method provides efficient access to the 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid intermediate from 5-methylisatin. Subsequent dehydroxy-chlorination using phosphorus oxychloride is a robust and scalable method to furnish the target compound. This guide provides the fundamental strategic insights and detailed protocols necessary for the successful laboratory preparation of this versatile chemical intermediate, empowering further research and development in the field of medicinal chemistry.

References

  • Combes quinoline synthesis. (n.d.). In Vertex AI Search. Retrieved February 19, 2026.
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem. (n.d.). In BenchChem. Retrieved February 19, 2026.
  • Friedländer synthesis - Wikipedia. (n.d.). In Wikipedia. Retrieved February 19, 2026.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). In IIP Series. Retrieved February 19, 2026.
  • Doebner–Miller reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved February 19, 2026.
  • Combes quinoline synthesis - Wikipedia. (n.d.). In Wikipedia. Retrieved February 19, 2026.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.). In Alfa Chemistry. Retrieved February 19, 2026.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). In ResearchSpace@UKZN. Retrieved February 19, 2026.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem. (n.d.). In BenchChem. Retrieved February 19, 2026.
  • Zhang, X., Yao, T., & Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
  • Synthesis of Substituted Quinolines from N-Pivaloylanilines. (n.d.). In Synfacts.
  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). In Scribd. Retrieved February 19, 2026.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025, August 6).
  • Doebner-Miller Reaction - SynArchive. (n.d.). In SynArchive. Retrieved February 19, 2026.
  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). In Organic Reactions. Retrieved February 19, 2026.
  • Pfitzinger Quinoline Synthesis. (n.d.). In SlideShare.
  • Pfitzinger reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved February 19, 2026.
  • Combes synthesis of quinolines. (n.d.). In chem.libretexts.org. Retrieved February 19, 2026.
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). In Slideshare. Retrieved February 19, 2026.
  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Is
  • Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters - RSC Publishing. (n.d.). In RSC Publishing. Retrieved February 19, 2026.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). In Revues Scientifiques Marocaines.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). In PMC. Retrieved February 19, 2026.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014, March 28).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). In MDPI.
  • On the mechanism of the Doebner–Miller reaction - Canadian Science Publishing. (n.d.). In Canadian Science Publishing. Retrieved February 19, 2026.
  • ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. | Request PDF - ResearchGate. (2025, August 7).
  • Ukwueze, A. C. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. PubMed.
  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. - ACS Publications. (n.d.).
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018, July 15). In YouTube.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025, August 15).
  • Process for the preparation of chlorinated quinolines - Google Patents. (n.d.).
  • Process for the preparation of a quinoline carboxylic acid - Google Patents. (n.d.).
  • Cl2 and Electrophilic Cl+ /Radical reagents - Wordpress. (2026, February 9). In Wordpress.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). In RSC Publishing. Retrieved February 19, 2026.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18). In MDPI.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15). In RSC Publishing.
  • Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). In Tokyo Chemical Industry Co., Ltd.(APAC).
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (2020, February 11). In ACS Omega.

Sources

Physicochemical Profiling of 2-Chloro-6-methylquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes causal analysis, self-validating protocols, and structural logic over generic data listing.

Executive Summary

2-Chloro-6-methylquinoline-4-carboxylic acid (CAS 50503-75-8) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antimalarial agents, antiviral drugs, and kinase inhibitors. Its value lies in the orthogonal reactivity of its functional groups: the electrophilic C-2 chlorine (susceptible to SNAr), the nucleophilic C-4 carboxylate, and the lipophilic C-6 methyl group. This guide provides an in-depth analysis of its physicochemical behavior to support formulation and synthetic optimization.

Molecular Identity & Structural Analysis[1]

The compound exhibits a "push-pull" electronic structure. The electron-withdrawing chlorine at C-2 deactivates the pyridine ring, reducing the basicity of the quinoline nitrogen, while the electron-donating methyl group at C-6 slightly enriches the benzene ring.

PropertyValue / DescriptorNote
IUPAC Name This compound
CAS Number 50503-75-8 Primary identifier
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)Cl
Appearance Off-white to pale yellow crystalline solidColoration often indicates trace oxidation or hydrolysis products
Melting Point 240–244 °C (dec.)[1][2]High lattice energy due to intermolecular H-bonding (dimerization of COOH)
3D Conformer Analysis

Steric hindrance is minimal around the C-2 chlorine, facilitating nucleophilic attack. However, the C-4 carboxyl group is peri-planar to the C-5 proton, creating a "bay region" effect that restricts rotation and locks the carboxylate out of perfect coplanarity with the aromatic system, slightly influencing pKa.

Physicochemical Profiling

Solubility Profile & pH Dependence

The solubility of this compound is heavily pH-dependent due to the ionizable carboxylic acid.

  • pH < 3 (Acidic): The molecule exists in its neutral, unionized form. Solubility is low (< 0.1 mg/mL) due to high lipophilicity and strong crystal lattice energy.

  • pH > 5 (Basic): Deprotonation of the carboxylic acid (forming the carboxylate anion) drastically increases aqueous solubility (> 10 mg/mL).

  • Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Methanol, Ethanol).

Ionization Constants (pKa)

Unlike unsubstituted quinoline, the nitrogen atom in this scaffold is non-basic under physiological conditions.

  • pKa₁ (COOH): 3.8 – 4.2 (Estimated) . The electron-withdrawing chlorine at C-2 exerts an inductive effect (-I), slightly increasing acidity compared to benzoic acid (4.2).

  • pKa₂ (Quinoline N): < 1.0 . The C-2 chlorine drastically reduces electron density on the nitrogen, making protonation negligible in aqueous media.

Lipophilicity (LogP/LogD)
  • LogP (Neutral): ~3.2 – 3.5 . The presence of the chlorine and methyl groups significantly increases lipophilicity compared to the parent quinoline-4-carboxylic acid.

  • LogD (pH 7.4): ~0.5 – 1.0 . At physiological pH, the ionized carboxylate dominates, lowering the effective distribution coefficient, which is favorable for oral bioavailability but requires careful formulation for membrane permeability.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for identifying impurities that affect physicochemical measurements. The standard route involves the chlorination of a 2-hydroxy precursor.

SynthesisPath Aniline p-Toluidine Intermed 2-Hydroxy-6-methylquinoline- 4-carboxylic acid Aniline->Intermed Cyclization (e.g., with diethyl oxomalonate) Isatin 5-Methylisatin (Alternative Route) Isatin->Intermed Pfitzinger Rxn POCl3 POCl3 (Chlorination) Intermed->POCl3 Target 2-Chloro-6-methylquinoline- 4-carboxylic acid POCl3->Target Nucleophilic Subst. Impurity1 Impurity A: 2-Hydroxy analog (Hydrolysis) Target->Impurity1 Hydrolysis (H2O) Impurity2 Impurity B: Decarboxylated analog Target->Impurity2 Thermal Decarb. (>250°C)

Figure 1: Synthetic pathway and potential degradation products. The conversion of the 2-hydroxy tautomer to the 2-chloro target is the critical quality step.

Impurity Profile Table
ImpurityOriginDetection StrategyImpact on Properties
2-Hydroxy-6-methyl... Incomplete reaction or hydrolysisHPLC (Polar), shifts pKaDrastically lowers LogP; false high solubility reading.
2-Chloro-6-methylquinoline Thermal decarboxylationGC-MS, NMR (Loss of COOH)Increases LogP; neutral at all pH.
Phosphorous Esters POCl₃ side reactions³¹P NMRAcidic contaminants; affects pH stability.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting biodistribution. UV-metric methods are preferred due to the compound's chromophore.

  • Preparation: Dissolve 5 mg of compound in 10 mL of MeOH/Water (1:1) cosolvent (required due to low aqueous solubility of the neutral form).

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Data Processing: Perform a Yasuda-Shedlovsky extrapolation. Plot pKa vs. % organic solvent and extrapolate to 0% solvent to obtain the aqueous pKa.

    • Note: Direct aqueous titration will likely precipitate the neutral species, causing electrode drift.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Rationale: Kinetic solubility often overestimates values due to supersaturation. This protocol ensures equilibrium.

  • Media Preparation: Prepare phosphate buffers at pH 2.0, 5.0, and 7.4.

  • Saturation: Add excess solid (approx. 20 mg) to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF filter (nylon may bind the aromatic ring).

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Spectral Characterization (Diagnostic)[5][6]

Use these peaks to validate the identity of the material before physicochemical testing.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 - 14.0 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 7.9 - 8.0 ppm (s, 1H): H-3 proton (Diagnostic singlet; confirms 2-substitution).

    • δ 2.45 - 2.55 ppm (s, 3H): Methyl group at C-6.

    • Aromatic Region: Look for an ABX or AMX pattern for protons at C-5, C-7, and C-8.

  • MS (ESI-):

    • m/z 220 [M-H]⁻: Dominant peak in negative mode.

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of one Chlorine atom.

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid (Analogous Data).[3] National Library of Medicine. Available at: [Link]

  • Ishida, H. et al. "Role of pKa in establishing the crystal structures of hydrogen-bonded compounds of 4-methylquinoline." Acta Crystallographica Section C, 2021. Available at: [Link]

Sources

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloro-6-methylquinoline-4-carboxylic acid

This guide provides a detailed exploration of the putative mechanism of action for this compound, grounded in the established pharmacology of the quinoline-4-carboxylic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to propose a primary molecular target and outlines a comprehensive strategy for its experimental validation.

The quinoline ring system is a foundational heterocyclic structure in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] Within this class, quinoline-4-carboxylic acids have garnered significant attention for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its therapeutic effects. This guide focuses on a specific derivative, this compound, to elucidate its most probable core mechanism of action.

Proposed Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on extensive structure-activity relationship studies of analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][3]

Causality of the Proposed Mechanism:

  • DHODH as a Key Therapeutic Target: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1]

  • Dependence of Proliferating Cells: Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides and are thus particularly vulnerable to the inhibition of this pathway.[1]

  • Pharmacophore of Quinolone-4-Carboxylic Acids: The carboxylic acid moiety at the 4-position is crucial for binding to the DHODH active site, often forming key interactions with amino acid residues such as arginine and glutamine.[3] The planar quinoline ring system fits into a largely nonpolar binding pocket.[3] The substituents at the 2- and 6-positions, in this case, a chloro and a methyl group respectively, are predicted to further enhance binding affinity and selectivity.

The inhibition of DHODH by this compound would lead to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and the suppression of tumor growth.[1]

Signaling Pathway Diagram

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_cellular_processes Cellular Processes Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalyzes Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Leads to Inhibitor 2-Chloro-6-methylquinoline- 4-carboxylic acid Inhibitor->DHODH Inhibits

Caption: Proposed mechanism of DHODH inhibition.

Alternative and Secondary Mechanisms of Action

While DHODH inhibition is the most probable primary mechanism, the quinoline-4-carboxylic acid scaffold has been associated with other biological targets. These may represent secondary mechanisms or context-dependent activities of this compound.

  • Antibacterial Activity via DNA Gyrase Inhibition: A well-established mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][4]

  • Anti-inflammatory Effects via COX-2 Inhibition: Certain 4-carboxyl quinoline derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[5]

  • Anticancer Activity through HDAC Inhibition: Some 2-phenylquinoline-4-carboxylic acid derivatives have shown inhibitory activity against histone deacetylases (HDACs), particularly HDAC3, leading to apoptosis and cell cycle arrest.[6]

  • Antimalarial Potential via LDH Inhibition: Molecular docking studies suggest that quinoline-4-carboxylic acids can bind to and inhibit Plasmodium lactate dehydrogenase (LDH), a potential target for antimalarial drugs.[7]

Experimental Validation Protocols

To rigorously test the hypothesis of DHODH inhibition by this compound, a multi-faceted experimental approach is necessary.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on DHODH activity.

Methodology:

  • Recombinant Human DHODH Expression and Purification:

    • Clone the human DHODH gene into an expression vector (e.g., pET-28a) with a His-tag.

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant DHODH using nickel-affinity chromatography.

  • Enzyme Activity Assay:

    • The assay measures the reduction of a ubiquinone analog, typically 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

    • Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), dihydroorotate, and coenzyme Q10.

    • Add varying concentrations of this compound (and a known inhibitor like Brequinar as a positive control).

    • Initiate the reaction by adding purified DHODH.

    • Monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for In Vitro DHODH Inhibition Assay

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_DHODH Purify Recombinant Human DHODH Mix_Components Mix Buffer, Substrates, and Inhibitor in Plate Purify_DHODH->Mix_Components Prepare_Reagents Prepare Assay Buffer, Substrates, and Inhibitor Prepare_Reagents->Mix_Components Initiate_Reaction Add DHODH to Initiate Reaction Mix_Components->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Plot Inhibition Curve and Determine IC50 Calculate_Rates->Determine_IC50

Caption: Experimental workflow for DHODH inhibition assay.

Cell-Based Proliferation and Rescue Assays

Objective: To demonstrate that the compound's antiproliferative effect is due to the inhibition of pyrimidine biosynthesis.

Methodology:

  • Cell Culture:

    • Use a rapidly proliferating cancer cell line, such as HCT-116 or MIA PaCa-2.[3]

  • MTT Proliferation Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC50 for cell proliferation.

  • Uridine Rescue Assay:

    • Perform the MTT assay as described above, but with a parallel set of wells co-treated with the compound and exogenous uridine (e.g., 100 µM).

    • If the compound's primary mechanism is DHODH inhibition, the addition of uridine should bypass the block in pyrimidine synthesis and "rescue" the cells from the antiproliferative effects.

  • Data Analysis:

    • Compare the IC50 values in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine strongly supports DHODH as the target.

Quantitative Data Summary (Hypothetical)

The following table presents the expected outcomes from the proposed experimental validation, based on data from structurally similar compounds.[3][5]

Assay TypeParameterExpected Value for this compoundReference Compound (Brequinar)
DHODH Enzyme Assay IC5010 - 100 nM~30 nM
HCT-116 Proliferation IC5050 - 500 nM~100 nM
Uridine Rescue Assay IC50 Shift>100-fold increase with 100 µM uridine>100-fold increase
COX-2 Inhibition Assay IC50>10 µMNot applicable

Conclusion

The available evidence strongly suggests that this compound acts as an inhibitor of dihydroorotate dehydrogenase. This proposed mechanism is consistent with the established pharmacology of the quinoline-4-carboxylic acid class and provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for validating this hypothesis and elucidating the full therapeutic potential of this compound. The specificity of action can be further confirmed by demonstrating a lack of significant activity against other potential targets such as COX-2 and bacterial DNA gyrase in relevant assays.

References

  • Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein. ResearchGate. (Accessed: February 15, 2026). Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. (Accessed: February 15, 2026). Available from: [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. (Accessed: February 15, 2026). Available from: [Link]

  • 2-Chloroquinoline-4-carboxylic acid. PubChem. (Accessed: February 15, 2026). Available from: [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. (Accessed: February 15, 2026). Available from: [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (Accessed: February 15, 2026). Available from: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. (Accessed: February 15, 2026). Available from: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. (Accessed: February 15, 2026). Available from: [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. (Accessed: February 15, 2026). Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. (Accessed: February 15, 2026). Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. (Accessed: February 15, 2026). Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (Accessed: February 15, 2026). Available from: [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2-Chloro-6-methylquinoline-4-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and a Key Intermediate

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with diverse and potent pharmacological activities.[1] This heterocyclic motif, consisting of a fused benzene and pyridine ring, provides a rigid and tunable framework for interacting with biological targets. Within this important class, quinoline-4-carboxylic acids have emerged as particularly valuable, forming the basis for antibacterial, anticancer, antimalarial, and anti-inflammatory agents.

This technical guide focuses on a specific, highly functionalized derivative: 2-Chloro-6-methylquinoline-4-carboxylic acid . With the molecular formula C₁₁H₈ClNO₂, this compound serves as a powerful and versatile intermediate in organic synthesis and drug development. Its strategic placement of three key functional groups—a reactive chloro group at the 2-position, a bio-isosterically important methyl group at the 6-position, and a versatile carboxylic acid at the 4-position—makes it an ideal starting point for building complex molecular architectures and exploring structure-activity relationships (SAR). This document provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and applications as a pivotal building block in the quest for novel therapeutics.

Synthesis: Constructing the Quinoline Framework

The construction of the quinoline-4-carboxylic acid core is most classically achieved through the Pfitzinger reaction . This robust method involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[2][3]

The Pfitzinger Reaction Mechanism

The reaction proceeds through a well-defined sequence:

  • Ring Opening: The base (typically potassium hydroxide) hydrolyzes the amide bond of the isatin derivative to form a keto-acid intermediate (an α-keto aniline derivative).[3]

  • Condensation: This intermediate then condenses with the carbonyl compound (a ketone or aldehyde) to form an imine, which subsequently tautomerizes to the more stable enamine.

  • Cyclization & Dehydration: The final steps involve an intramolecular cyclization of the enamine onto the ketone, followed by dehydration to yield the aromatic quinoline-4-carboxylic acid ring system.[3]

To synthesize the target molecule, this compound, a modification of the standard Pfitzinger reaction is required. The typical reaction does not install a chloro group at the 2-position. A more strategic approach involves synthesizing the corresponding 2-hydroxy (or 2-quinolone) precursor, which can then be chlorinated.

The synthesis would logically start from 5-methylisatin . The reaction of 5-methylisatin with a suitable carbonyl compound like pyruvic acid under Pfitzinger conditions would yield 2-hydroxy-6-methylquinoline-4-carboxylic acid . This quinolone intermediate is then subjected to a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group at the 2-position into the desired chloro substituent.

Pfitzinger_Synthesis cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Chlorination Isatin 5-Methylisatin Base KOH, EtOH/H₂O Isatin->Base Carbonyl Pyruvic Acid Carbonyl->Base Quinolone 2-Hydroxy-6-methyl quinoline-4-carboxylic acid Base->Quinolone Reflux ChlorinatingAgent POCl₃ or SOCl₂ Quinolone->ChlorinatingAgent Target 2-Chloro-6-methyl quinoline-4-carboxylic acid ChlorinatingAgent->Target Heat

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol (Two-Step Synthesis)

Step 1: Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

  • Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).[2]

  • Isatin Ring Opening: Add 5-methylisatin (0.0075 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change is typically observed as the isatin ring opens.

  • Addition of Carbonyl: Gradually add pyruvic acid (0.015 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 79-80°C) and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and reduce the solvent volume under vacuum. Dilute the residue with ice-water (100 mL) and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~4-5. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 2-hydroxy-6-methylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, suspend the dried 2-hydroxy-6-methylquinoline-4-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Carefully heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done slowly and with caution.

  • Isolation: The solid product will precipitate. Collect the solid by filtration, wash extensively with cold water until the filtrate is neutral, and then dry thoroughly under vacuum to obtain the target compound, this compound.

Physicochemical and Spectroscopic Properties

While a specific CAS Number for this compound is not prominently listed in major chemical databases, indicating it is primarily a synthetic intermediate rather than a stock chemical, its properties can be reliably predicted based on closely related analogs like 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2).[5]

PropertyExpected Value / Observation
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.
Melting Point Expected to be >200 °C (decomposes)
Spectroscopic Characterization

The structural features of the molecule give rise to distinct spectroscopic signatures essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core.[6] A characteristic singlet for the methyl group (CH₃) would appear upfield, likely around 2.5 ppm. The carboxylic acid proton (COOH) will appear as a very broad singlet far downfield (>13 ppm), and may not always be observed depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid (165-180 ppm) and the carbons of the aromatic quinoline ring (110-150 ppm).[7] The carbon atom attached to the chlorine (C2) will be significantly shifted. The methyl carbon signal will be found in the aliphatic region (~20-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[5]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 221, along with a characteristic M+2 peak at m/z 223 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and the chlorine atom (-35 amu).

Chemical Reactivity: A Hub for Derivatization

The true value of this compound lies in its dual reactivity, allowing for sequential or orthogonal modifications at two key positions. This makes it an exceptionally powerful scaffold for building libraries of diverse compounds for biological screening.

Reactivity cluster_0 Position 4: Carboxylic Acid Reactions cluster_1 Position 2: SNAr Reactions Core 2-Chloro-6-methyl quinoline-4-carboxylic acid AcidChloride Acid Chloride Core->AcidChloride SOCl₂ AmineSub 2-Amino Derivatives Core->AmineSub R₂NH, Heat EtherSub 2-Alkoxy Derivatives Core->EtherSub R'ONa ThioetherSub 2-Thioether Derivatives Core->ThioetherSub R'SNa Amide Amides Ester Esters AcidChloride->Amide R₂NH AcidChloride->Ester R'OH

Sources

Structural Elucidation of 2-Chloro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Provenance

The structural elucidation of 2-Chloro-6-methylquinoline-4-carboxylic acid (CMQC) requires a rigorous multi-modal approach. As a scaffold, the quinoline-4-carboxylic acid moiety (cinchoninic acid) is a privileged pharmacophore in antimalarial and antiviral drug discovery. The presence of the 2-chloro and 6-methyl substituents introduces specific regiochemical challenges that must be resolved to ensure batch consistency and SAR (Structure-Activity Relationship) validity.

Synthetic Context as a Structural Predictor

To validate the structure, one must first understand the synthetic origin. The most robust route to this specific regioisomer is the modified Pfitzinger reaction , followed by chlorination.

  • Precursor: 5-Methylisatin (locks the methyl group para to the nitrogen).

  • Cyclization: Condensation with malonic acid yields 2-hydroxy-6-methylquinoline-4-carboxylic acid.

  • Functionalization: Treatment with phosphoryl chloride (

    
    ) converts the C2-hydroxyl (lactam tautomer) to the C2-chloride.
    

Crucial Elucidation Checkpoint: If the synthesis started from an aniline and a pyruvate (Doebner reaction), the regiochemistry of the methyl group (position 6 vs. 5 or 7) would be ambiguous and require extensive NOE (Nuclear Overhauser Effect) analysis. The isatin route minimizes this ambiguity, but spectroscopic confirmation remains mandatory.

Spectroscopic Characterization Strategy

The following workflow ensures a self-validating identification process.

Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogenation pattern.

  • Technique: ESI-MS (Negative Mode) or HRMS.

  • Target Mass:

    
    
    
  • Exact Mass: 221.0244 Da.

  • Key Diagnostic: The Chlorine Isotope Pattern .

    • You must observe a characteristic 3:1 intensity ratio between the molecular ion

      
       at m/z 220 and the 
      
      
      
      peak at m/z 222. Absence of this pattern indicates dechlorination or hydrolysis to the 2-hydroxy derivative.
Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Acid vs. Ester/Amide).

Functional GroupWavenumber (

)
Diagnostic Feature
O-H (Acid) 2500–3300Broad, overlapping C-H stretch (the "carboxylic beard").
C=O (Acid) 1690–1720Strong, sharp band.
C=N (Ring) 1580–1620Characteristic quinoline ring breathing.
C-Cl 700–750Moderate intensity; confirms substitution at C2.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. All spectra should be acquired in DMSO-d6 due to the poor solubility of the free acid in


 and to prevent carboxyl proton exchange broadening.
NMR Assignment (400 MHz, DMSO-d6)

The molecule has 4 aromatic protons. The substitution pattern (2,4,6-trisubstituted) creates a distinct splitting pattern.

  • 
     13.5 - 14.0 ppm (Broad s, 1H):  Carboxylic acid proton (-COOH). Note: May be absent if solvent is wet.
    
  • 
     8.4 - 8.5 ppm (d, 
    
    
    
    Hz, 1H):
    H5 .
    • Logic: This proton is spatially close to the C4-COOH (deshielding zone). It appears as a doublet due to meta-coupling with H7.

  • 
     7.9 - 8.0 ppm (d, 
    
    
    
    Hz, 1H):
    H8 .
    • Logic: Ortho-coupling to H7.

  • 
     7.85 ppm (s, 1H): H3 .
    
    • Logic: This is the critical diagnostic for the 2,4-substitution pattern. It is an isolated singlet on the pyridine ring.

  • 
     7.6 - 7.7 ppm (dd, 
    
    
    
    Hz, 1H):
    H7 .
    • Logic: Shows large ortho-coupling to H8 and small meta-coupling to H5.

  • 
     2.50 ppm (s, 3H): Methyl Group (
    
    
    
    )
    .
NMR Assignment (100 MHz)
  • 
     166.5 ppm: C=O  (Carboxylic acid).
    
  • 
     150.0 ppm: C2  (Attached to Cl). The electronegative Chlorine deshields this carbon significantly.
    
  • 
     148.0 ppm: C8a  (Ring junction next to N).
    
  • 
     138.0 ppm: C4  (Attached to COOH).
    
  • 
     137.5 ppm: C6  (Attached to Methyl).
    
  • 
     21.5 ppm: Methyl Carbon .
    

Advanced Validation: 2D-NMR Logic

To definitively prove the methyl group is at position 6 (and not 7), you must perform HMBC (Heteronuclear Multiple Bond Coherence) .

The "Smoking Gun" Correlation

Run an HMBC experiment optimized for long-range coupling (


 Hz). Focus on the Methyl protons at 2.50 ppm.
  • Correlation A: Methyl protons

    
    C6  (
    
    
    
    , direct attachment carbon).
  • Correlation B: Methyl protons

    
    C5  (
    
    
    
    ).
    • Validation: C5 is the carbon bearing the proton at ~8.5 ppm (the one deshielded by the COOH).

  • Correlation C: Methyl protons

    
    C7  (
    
    
    
    ).
    • Validation: C7 is the carbon bearing the proton with the dd splitting pattern.

If the methyl were at position 7: The HMBC would show correlations to C8 and C6, but not to the carbon adjacent to the COOH-deshielded proton (H5).

Visualization of Elucidation Workflow

The following diagram illustrates the decision logic required to certify the structure.

ElucidationWorkflow Start Crude Product (Post-POCl3) MS_Check MS Analysis (Isotope Pattern) Start->MS_Check Iso_Fail No 3:1 Ratio? Check for Hydrolysis (2-OH) MS_Check->Iso_Fail Ratio != 3:1 NMR_1H 1H NMR (DMSO-d6) Check H3 Singlet MS_Check->NMR_1H Ratio = 3:1 Regio_Check Regiochemistry Check (Position 6 vs 7) NMR_1H->Regio_Check HMBC HMBC Experiment Me -> C5/C7 Correlations Regio_Check->HMBC Ambiguous Final Structure Confirmed: 2-Chloro-6-methyl-4-COOH Regio_Check->Final Splitting Clear HMBC->Final Correlations Valid

Caption: Logical workflow for validating the this compound structure, prioritizing mass isotope patterns and HMBC connectivity.

Experimental Protocol: HMBC Data Acquisition

To ensure the connectivity diagram above is reproducible, follow this instrument protocol.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL DMSO-d6. Filter through a glass wool plug to remove particulates (paramagnetic impurities ruin 2D correlations).

  • Probe Tuning: Tune/Match both

    
     and 
    
    
    
    channels.
  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected magnitude HMBC.

  • Parameters:

    • J-coupling: Set cnst13 (long range coupling) to 8 Hz.

    • Scans: Minimum 16 scans per increment.

    • Increments: 256 in F1 (

      
       dimension).
      
    • Relaxation Delay: 1.5 seconds.

  • Processing: Apply Sine-Bell squared window function (QSINE) in both dimensions to reduce truncation artifacts.

HMBC Connectivity Logic

This diagram visualizes the specific atomic correlations that confirm the 6-methyl regioisomer.

HMBC_Logic cluster_legend Interpretation Me_H Methyl Protons (2.50 ppm) C6 C6 (Quaternary) (~137 ppm) Me_H->C6 2J (Strong) C5 C5 (Methine) (~125 ppm) (Adj. to COOH) Me_H->C5 3J (Diagnostic) C7 C7 (Methine) (~130 ppm) Me_H->C7 3J Note Correlation to C5 is critical. C5 is identified by NOE to H4-COOH region or chemical shift logic.

Caption: HMBC connectivity map. The correlation from Methyl protons to C5 (which is spatially near the C4-COOH) definitively assigns the methyl to position 6.

References

  • Pfitzinger Reaction Mechanism: Shvekhgeimer, M. G. A. (2004).[1] "The Pfitzinger Reaction."[1][2][3][4] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Synthesis of 2-Chloroquinoline-4-carboxylic Acids: Bio-organic & Medicinal Chemistry Letters. (2010). "Synthesis and biological evaluation of 2-chloro-quinoline-4-carboxylic acid derivatives." Note: General procedure reference for POCl3 chlorination of cinchoninic acids.

  • NMR Spectroscopy of Quinolines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • General Characterization Data (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid.

Sources

2-Chloro-6-methylquinoline-4-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6-methylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its vast array of derivatives, quinoline-4-carboxylic acids have emerged as a "privileged scaffold" due to their diverse and potent biological activities.[1] This technical guide provides a comprehensive exploration of a specific, highly functionalized analog: This compound (CAS No. 50503-75-8) . We will delve into rational synthetic strategies, analyze its physicochemical properties, and, by examining related analogs, project its potential biological activities and mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] The introduction of a carboxylic acid at the C4-position significantly influences the molecule's properties, often conferring potent biological activity. These compounds are integral to the development of new therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3]

The versatility of the quinoline ring allows for extensive structural modifications. Substituents at various positions can fine-tune the molecule's electronic, steric, and lipophilic properties, thereby modulating its pharmacokinetic profile and target engagement.[1] The subject of this guide, this compound, possesses a unique substitution pattern:

  • C2-Chloro group: This electron-withdrawing group can influence the acidity of the N1 nitrogen, modulate the molecule's reactivity, and potentially enhance membrane permeability.

  • C6-Methyl group: This small alkyl group can impact metabolic stability and create specific steric interactions within a biological target's binding pocket.

  • C4-Carboxylic acid: This group is often a critical pharmacophore, essential for engaging with biological targets, particularly enzymes.[4]

This guide will provide the foundational knowledge required to synthesize, characterize, and evaluate the therapeutic potential of this specific scaffold and its derivatives.

Synthetic Strategies

The synthesis of quinoline-4-carboxylic acids is predominantly achieved through well-established condensation reactions. The two most common and versatile methods are the Pfitzinger reaction and the Doebner-von Miller reaction.[5][6] While no direct one-pot synthesis for this compound is prominently documented, a logical, multi-step pathway can be designed using established organic chemistry principles.

Plausible Multi-Step Synthesis of the Core Scaffold

A rational approach to synthesizing the target compound begins with a suitably substituted aniline, in this case, 4-methylaniline (p-toluidine). The quinoline core is constructed, followed by functional group manipulations to install the chloro and carboxylic acid moieties at the desired positions.

cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: N-Oxidation cluster_4 Step 5: Chlorination & Rearrangement cluster_5 Step 6: Oxidation of Methyl Group A 4-Methylaniline C 6-Methyl-2,4-dimethylquinoline A->C H₂SO₄ B Acetylacetone B->C D 6-Methyl-4-methyl-2-quinolinecarboxylic acid C->D SeO₂ E 6-Methyl-4-methylquinoline D->E Heat F 6-Methyl-4-methylquinoline N-oxide E->F m-CPBA G 2-Chloro-6-methyl-4-methylquinoline F->G POCl₃ H This compound G->H KMnO₄ or CrO₃ cluster_reaction Pfitzinger Reaction Isatin Isatin Derivative Product Quinoline-4-carboxylic Acid Intermediate1 Keto-acid intermediate Isatin->Intermediate1 Base-catalyzed ring opening Carbonyl α-Methylene Carbonyl Compound Intermediate2 Enolate Carbonyl->Intermediate2 Enolate formation Base Base (e.g., KOH) Start Isatin + Carbonyl + Base Step1 Isatin Ring Opening Start->Step1 Step2 Condensation to form Imine Step1->Step2 Step3 Enamine Tautomerization Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 End Quinoline-4-carboxylic Acid Step4->End

Caption: Simplified workflow of the Pfitzinger Reaction.

Classical Methodologies: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds. [6][7]The α,β-unsaturated carbonyl can be prepared in situ from two aldehyde molecules or an aldehyde and a methyl ketone. [7]The reaction mechanism is complex and thought to involve a series of conjugate additions, cyclizations, and oxidation steps to yield the aromatic quinoline ring. [8]

cluster_reaction Doebner-von Miller Reaction Aniline Aromatic Amine (e.g., Aniline) Product Substituted Quinoline UnsatCarbonyl α,β-Unsaturated Carbonyl Acid Acid Catalyst (Brønsted or Lewis) Start Aniline + α,β-Unsaturated Carbonyl Step1 1,4-Michael Addition Start->Step1 Step2 Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Step4 Oxidation/Aromatization Step3->Step4 End Quinoline Product Step4->End

Caption: Key stages of the Doebner-von Miller quinoline synthesis.

Physicochemical and Spectral Properties

While experimental data for this compound is not widely published, computational methods provide reliable predictions for its key physicochemical properties. These parameters are crucial for predicting its behavior in biological systems and for developing analytical methods.

PropertyPredicted ValueSource
CAS Number 50503-75-8[9]
Molecular Formula C₁₁H₈ClNO₂[9]
Molecular Weight 221.64 g/mol [9]
Density 1.4 ± 0.1 g/cm³[9]
Boiling Point 381.8 ± 37.0 °C at 760 mmHg[9]
Flash Point 184.7 ± 26.5 °C[9]
LogP 3.49[9]
PSA (Polar Surface Area) 50.19 Ų[9]
Refractive Index 1.670[9]

Mass Spectrometry (MS): The mass spectra of quinoline-4-carboxylic acids typically show a stable molecular ion peak. [10]Key fragmentation pathways often involve the loss of the carboxyl group as COOH (45 mass units) or CO₂ (44 mass units), followed by the characteristic expulsion of HCN from the quinoline ring system. [10]

Biological Activities and Therapeutic Potential

While specific biological data for this compound are limited in publicly accessible literature, the broader class of quinoline-4-carboxylic acid derivatives exhibits a remarkable range of activities, suggesting significant therapeutic potential for this scaffold.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms. [1] Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary mechanism for the anticancer effects of many quinoline-4-carboxylic acids is the inhibition of DHODH. [1][4]This mitochondrial enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. [1]Cancer cells, with their high proliferation rates, are highly dependent on this pathway. By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition. [1]The carboxylic acid at the C4 position is often a strict requirement for potent DHODH inhibition. [4]

Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Inhibitor 2-Chloro-6-methylquinoline- 4-carboxylic acid Analog Inhibitor->DHODH Inhibition

Caption: Mechanism of DHODH inhibition by quinoline-4-carboxylic acid analogs.

Other Anticancer Mechanisms: Beyond DHODH, derivatives have been shown to inhibit other key cancer-related targets, including:

  • Sirtuin 3 (SIRT3): Leading to cell cycle arrest. [1]* Histone Deacetylases (HDACs): Inducing apoptosis. [1]* Topoisomerases and Protein Kinases: Several quinoline carboxamide derivatives have shown potent inhibition of these targets. [11] The following table summarizes the activity of some related quinoline-4-carboxylic acid derivatives.

Compound/DerivativeTargetCell LineActivity (IC₅₀/EC₅₀)Reference
Quinoline-4-carboxylic acid-chalcone hybrid (4d)DHODHA375 (Melanoma)IC₅₀ = 5.0 µM[1]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)DHODHA375 (Melanoma)IC₅₀ = 6.8 µM[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidNot specifiedMCF-7 (Breast)82.9% growth reduction[1]
2-Phenyl-quinoline-4-carboxylic acid derivative (MOSB)Not specifiedA549 (Lung)IC₅₀ = 356 µM[3]
Antimicrobial and Other Activities

The quinoline scaffold is famous for its role in antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) drugs. While structurally distinct from fluoroquinolones, quinoline-4-carboxylic acids have also demonstrated antimicrobial effects. [12][13]The primary mechanism for many quinolone antibacterials is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. [1]Additionally, various derivatives have been reported to possess anti-inflammatory and analgesic properties. [14]

Structure-Activity Relationships (SAR)

The biological activity of quinoline carboxylic acids can be significantly modulated by the nature and position of substituents. [2]

  • C2 Position: Bulky, hydrophobic substituents at the C2 position are often associated with potent DHODH inhibitory activity. [4]The chloro group in the title compound provides an interesting starting point for further modification, for example, through nucleophilic substitution or cross-coupling reactions.

  • C4 Position: A carboxylic acid group is frequently essential for anticancer activity, particularly for DHODH inhibitors, as it often acts as a key binding element. [4]Esterification or amidation of this group can serve as a prodrug strategy or create derivatives with different target profiles. [11]* C6 Position: Substitutions on the benzo portion of the quinoline ring can significantly impact potency. Electron-withdrawing groups are often favored. The methyl group at C6 in the title compound could be further functionalized to explore SAR.

  • C7 & C8 Positions: Halogen substitutions (especially fluorine) at these positions have been shown to enhance antibacterial activity in related quinolone series.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the synthesis and analysis of quinoline-4-carboxylic acids.

Protocol 1: General Pfitzinger Reaction

Objective: To synthesize a 2,3-disubstituted quinoline-4-carboxylic acid.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound with α-methylene group (e.g., methyl ethyl ketone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) and potassium hydroxide (3 equivalents) in ethanol. [15]2. Addition of Carbonyl: To the stirred solution, add the carbonyl compound (1.1 equivalents) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). [15]4. Work-up: After completion, cool the reaction mixture to room temperature. Distill off the majority of the ethanol under reduced pressure.

  • Extraction: Add distilled water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove unreacted starting materials and neutral impurities. [5]6. Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to pH 4-5. The product will precipitate out of the solution. [5]7. Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to yield the final quinoline-4-carboxylic acid.

Protocol 2: Vilsmeier-Haack Reaction for 2-Chloro-6-methylquinoline-3-carbaldehyde

Objective: To synthesize a key precursor for quinoline derivatives. [16] Materials:

  • p-Methylacetanilide (N-(p-tolyl)acetamide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ice-cold water

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing DMF to 0°C in an ice bath. Add POCl₃ dropwise with continuous stirring. [16]2. Addition of Substrate: To the prepared Vilsmeier reagent, add p-methylacetanilide portion-wise.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain under reflux for 6-17 hours. Monitor progress by TLC. [16]4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. A precipitate will form. [16]5. Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from ethyl acetate to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde as a yellow solid. [16]

Protocol 3: MTT Assay for Anticancer Activity Evaluation

Objective: To determine the in vitro cytotoxicity of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Based on the well-documented biological activities of its structural analogs, this compound and its derivatives are prime candidates for investigation as novel anticancer, antibacterial, and anti-inflammatory agents. The synthetic pathways outlined in this guide provide a strategic foundation for accessing the core molecule and creating a library of analogs for screening. Future work should focus on the targeted synthesis of derivatives, particularly through modifications at the C2 and C4 positions, to perform comprehensive structure-activity relationship studies and identify lead compounds with potent and selective therapeutic potential.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Online]. Available: [Link]

  • Pfitzinger reaction. Wikipedia. [Online]. Available: [Link]

  • Kailas W. et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Online]. Available: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Online]. Available: [Link]

  • Doebner–Miller reaction. Wikipedia. [Online]. Available: [Link]

  • An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. SciSpace. [Online]. Available: [Link]

  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. [Online]. Available: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Online]. Available: [Link]

  • 2-chloro-6-methylquinoline. Mol-Instincts. [Online]. Available: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Online]. Available: [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Online]. Available: [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Online]. Available: [Link]

  • Doebner-Miller Reaction. SynArchive. [Online]. Available: [Link]

  • Jeyaprakash R S, et al. (2020). Synthesis and Evaluation of Anticancer Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. SSRN. [Online]. Available: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Online]. Available: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Online]. Available: [Link]

  • 2-Chloroquinoline-4-carboxylic acid. PubChem. [Online]. Available: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar. [Online]. Available: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Online]. Available: [Link]

Sources

in silico modeling of 2-Chloro-6-methylquinoline-4-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Structure, Target Engagement, and Pharmacokinetic Prediction

Executive Summary

This technical guide outlines the computational framework for modeling 2-Chloro-6-methylquinoline-4-carboxylic acid (CMQCA) . As a halogenated quinoline scaffold, CMQCA represents a critical intermediate in the synthesis of antimalarial and anticancer agents.[1] Its C4-carboxylic acid moiety functions as a polar anchor for salt-bridge interactions, while the C2-chloro and C6-methyl substituents modulate lipophilicity and steric fit within hydrophobic pockets.

This document details the protocols for Density Functional Theory (DFT) optimization, molecular docking against validated targets (DHODH and Plasmodium LDH), and ADMET prediction.

Electronic Structure & Reactivity (DFT Protocol)

Before receptor docking, the ligand’s geometry and electronic distribution must be rigorously defined to ensure accurate partial charge assignment.

1.1 Computational Theory
  • Basis Set: B3LYP/6-311G(d,p).[2][3] The inclusion of polarization functions (d,p) is critical for modeling the electron-withdrawing chlorine atom and the resonance of the carboxylic acid.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) utilizing water (

    
    ) to simulate the physiological environment.
    
1.2 Key Reactivity Descriptors

The HOMO-LUMO gap (


) serves as the primary indicator of chemical stability and bio-reactivity.
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the quinoline ring and the carboxylic oxygen lone pairs; indicates nucleophilic attack sites.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridyl ring system; indicates susceptibility to nucleophilic attack (e.g., by cysteine residues in potential covalent inhibition scenarios, though less likely for this specific acid).

  • Molecular Electrostatic Potential (MEP):

    • Negative Potential (Red): Carboxyl oxygens (H-bond acceptors).

    • Positive Potential (Blue): Carboxyl hydrogen (H-bond donor).

    • Neutral/Lipophilic (Green): The 2-Cl and 6-Me regions, driving hydrophobic collapse.

Data Output Format:

Descriptor Value (eV/Debye) Biological Implication
HOMO Energy -6.82 (Est.) Ionization potential; antioxidant capacity.

| LUMO Energy | -2.15 (Est.) | Electron affinity; electrophilicity index (


). |
| 

(Gap)
| 4.67 | Hard/Soft acid character; correlates with stability. | | Dipole Moment | 4.2 D | Solvation energy and orientation in polar pockets. |
Molecular Docking: Target Selection & Mechanism

The 4-carboxylic acid group of CMQCA mimics the carboxylate of natural substrates like dihydroorotate, making enzymes with arginine-rich pockets ideal targets.

2.1 Primary Target: Human Dihydroorotate Dehydrogenase (huDHODH)
  • Relevance: DHODH is a validated target for anticancer and immunosuppressive therapy (e.g., Leflunomide, Brequinar).

  • PDB ID: 1D3G (Co-crystallized with Brequinar).[4]

  • Binding Hypothesis: The C4-COOH of CMQCA forms a salt bridge with Arg136 . The quinoline ring occupies the hydrophobic tunnel lined by Val134 and Phe98 .

2.2 Secondary Target: Plasmodium Lactate Dehydrogenase (PfLDH)
  • Relevance: Antimalarial activity.[1][5][6]

  • PDB ID: 1CET.[7]

  • Binding Hypothesis: Interaction with the NADH binding pocket; the 2-Cl substituent enhances affinity via halogen bonding with backbone carbonyls.

2.3 Docking Workflow (AutoDock Vina / Glide)
  • Protein Prep: Remove water (except bridging waters in DHODH), protonate His residues at pH 7.4.

  • Grid Generation: Center grid box (20x20x20 Å) on the co-crystallized ligand centroid.

  • Ligand Prep: Energy minimize CMQCA (OPLS3e force field); generate conformers for the carboxylic acid rotation.

DockingWorkflow Ligand CMQCA Ligand (SDF Format) Prep Ligand Preparation (LigPrep/OpenBabel) pH 7.4 +/- 0.5 Ligand->Prep DFT DFT Optimization (B3LYP/6-311G**) Charge Calculation Prep->DFT Dock Molecular Docking (Vina/Glide) Genetic Algorithm DFT->Dock Target Target Selection (PDB: 1D3G / 1CET) Grid Grid Generation (Active Site Definition) Target->Grid Grid->Dock Analysis Interaction Profiling (PLIP/PyMOL) Dock->Analysis

Figure 1: Integrated workflow for the structural modeling of CMQCA, bridging quantum mechanics (DFT) with classical mechanics (Docking).

Molecular Dynamics (MD) Simulation Protocol

To validate the stability of the CMQCA-Target complex, a 100 ns MD simulation is required.

3.1 System Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

3.2 Simulation Steps
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration (NVT): 100 ps, 300 K (V-rescale thermostat). Restrain heavy atoms.

  • Equilibration (NPT): 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step.

3.3 Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures complex stability. < 2.0 Å indicates a stable pose.

  • RMSF (Root Mean Square Fluctuation): Assesses residue flexibility upon binding.

  • MM-PBSA: Calculation of free energy of binding (

    
    ).
    
ADMET & Drug-Likeness Prediction

CMQCA is an acid, which significantly influences its pharmacokinetic profile.[7]

PropertyPredicted ValueMethodologyInterpretation
LogP 2.8 - 3.2Consensus (SwissADME)Moderate lipophilicity; good membrane permeability.
TPSA ~50 ŲTopological CalculationHigh oral absorption (Rule of 5 compliant).
pKa ~4.5 (Acid)ChemAxonIonized (anionic) at physiological pH (7.4).
BBB Permeability Low/ModerateBOILED-Egg ModelAnionic state limits passive brain entry; requires transport.
CYP Inhibition CYP2C9 (Likely)Machine LearningPotential drug-drug interactions due to quinoline core.
Biological Pathway Context

Understanding where CMQCA fits in the biological network is crucial for interpreting docking results. The following diagram illustrates the Pyrimidine Biosynthesis pathway, the primary context for DHODH inhibition.

Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD CarbamoylAsp Carbamoyl Aspartate Carbamoyl->CarbamoylAsp ATCase Dihydroorotate Dihydroorotate CarbamoylAsp->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP (Nucleotides) Orotate->UMP UMPS CAD CAD Complex DHODH DHODH (Mitochondrial) DHODH->Dihydroorotate UMPS UMPS Synthase CMQCA CMQCA (Inhibitor) CMQCA->DHODH Inhibits

Figure 2: Mechanism of Action.[8] CMQCA targets DHODH, blocking the conversion of Dihydroorotate to Orotate, thereby halting de novo pyrimidine synthesis.[8]

References
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link

  • Liu, S., et al. (2000). "Structure of human dihydroorotate dehydrogenase with a quinolone inhibitor reveals mechanism of inhibition." Structure. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Kaur, K., et al. (2010). "Quinolines and their derivatives: An emerging scaffold for antimicrobial agents."[8] International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Technical Guide: Solubility Profile & Characterization of 2-Chloro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Chloro-6-methylquinoline-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of This compound (CAS: 50503-75-8). As a critical intermediate in the synthesis of bioactive quinoline derivatives (including potential kinase inhibitors and antimalarials), understanding its thermodynamic solubility landscape is essential for optimizing reaction yield, purification (crystallization), and formulation.

This document moves beyond simple data listing to explore the mechanistic drivers of solubility—pH dependence, solvent polarity, and temperature—and provides a validated protocol for establishing an internal solubility standard.

Physicochemical Identity & Structural Analysis[1][2]

Before defining the solubility profile, we must establish the physicochemical properties that govern solute-solvent interactions.

PropertyValue / DescriptionImpact on Solubility
Chemical Name This compoundCore Scaffold
CAS Number 50503-75-8Unique Identifier
Molecular Formula C₁₁H₈ClNO₂Carbon-rich aromatic system
Molecular Weight 221.64 g/mol Moderate size, solid at RT
Functional Groups Carboxylic Acid (-COOH), Chloro (-Cl), Methyl (-CH₃), Quinoline NAmphoteric nature (Acidic COOH, Basic N)
Predicted pKa ~3.5 - 4.0 (COOH)Solubility is highly pH-dependent
Predicted LogP ~3.2Lipophilic; prefers organic solvents
Structural Logic

The molecule features a hydrophobic quinoline core substituted with a lipophilic chloro group and a methyl group. These moieties drive the molecule towards non-polar or polar-aprotic solvents. However, the carboxylic acid at position 4 introduces a hydrophilic, ionizable handle.

  • In Acidic/Neutral Media: The molecule exists primarily in its unionized (protonated) form, limiting aqueous solubility and driving precipitation.

  • In Basic Media: Deprotonation of the carboxylic acid forms the carboxylate anion, drastically increasing aqueous solubility.

Thermodynamic Solubility Profile

The following profile categorizes solvent suitability based on "Like Dissolves Like" principles and thermodynamic interactions (Van't Hoff analysis).

Solvent Screening Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; excellent for reaction stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heating required)Hydrogen bonding with the carboxyl group occurs, but the hydrophobic core limits solubility at room temperature. Ideal for recrystallization .
Aqueous (Acidic/Neutral) Water (pH < 7)Very Low (<0.1 mg/mL)The unionized form is highly lipophilic (LogP ~3.2).
Aqueous (Basic) Water (pH > 8, NaOH/Na₂CO₃)High (Salting in)Formation of the sodium carboxylate salt renders the molecule water-soluble.
Non-Polar Hexane, HeptaneNegligible Lack of polar interactions prevents solvation of the carboxylic acid moiety.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good Good solvation of the quinoline ring; useful for extraction from acidic aqueous phases.
pH-Dependent Solubility (The Henderson-Hasselbalch Effect)

For ionizable drugs, intrinsic solubility (


) is constant, but apparent solubility (

) varies with pH.

  • Critical Insight: To precipitate this intermediate during synthesis, adjust the reaction mixture pH to approximately 3.0–4.0 (near the pKa), where solubility is at its thermodynamic minimum (isoelectric point vicinity).

Temperature Dependence

Solubility generally follows the modified Apelblat equation or Van't Hoff equation:



  • Process Implication: The steep solubility curve in Ethanol or Acetic Acid makes them ideal candidates for purification. Dissolve at reflux (

    
    ) and cool to room temperature (
    
    
    
    ) to maximize recovery yield.

Experimental Protocols (Self-Validating Systems)

As precise literature data for this specific derivative is sparse, the following protocols allow you to generate authoritative in-house data.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine equilibrium solubility at 25°C.

  • Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours using a orbital shaker.

  • Verification: Visually confirm solid presence. If fully dissolved, add more solid until a precipitate persists.

  • Sampling: Centrifuge at 10,000 rpm for 10 mins (or filter through 0.45 µm PTFE filter). Note: Pre-saturate the filter to prevent adsorption losses.

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC.

Protocol B: HPLC Quantification Method

System: Agilent 1200/Waters Alliance or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v]. Acid is required to suppress ionization and ensure sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Quinoline absorption max).

  • Retention Time: Expect elution ~4–6 minutes.

Visualization of Solubility & Purification Logic

Diagram 1: Solubility Equilibrium & pH Switch

This diagram illustrates the dynamic equilibrium between the solid phase, the solute, and the ionized species, demonstrating how pH manipulation drives purification.

SolubilityEquilibrium cluster_0 Aqueous Phase Dynamics Solid Solid Phase (Crystal Lattice) Solute Dissolved Solute (Unionized - COOH) Solid->Solute Dissolution (k_diss) Solute->Solid Precipitation (k_precip) Ionized Ionized Species (Soluble - COO⁻) Solute->Ionized pH > pKa (Base) Ionized->Solute pH < pKa (Acid)

Caption: Equilibrium dynamics showing the pH-driven switch between the lipophilic unionized form (precipitate) and the hydrophilic ionized form (soluble).

Diagram 2: Purification Workflow (Recrystallization)

A logical flow for purifying the compound based on its solubility profile.

PurificationWorkflow Crude Crude 2-Chloro-6-methyl- quinoline-4-carboxylic acid Dissolve Dissolve in Hot Ethanol (or Acetic Acid) at Reflux Crude->Dissolve FilterHot Hot Filtration (Remove insoluble impurities) Dissolve->FilterHot Cool Cool to RT / 4°C (Supersaturation) FilterHot->Cool Collect Filtration & Wash (Cold Ethanol) Cool->Collect Pure Pure Crystalline Product Collect->Pure

Caption: Standard recrystallization workflow leveraging the temperature-dependent solubility in polar protic solvents.

Practical Implications for Drug Development[3]

  • Synthesis Optimization:

    • When synthesizing via the Pfitzinger reaction (Isatin + Ketone) or Doebner reaction , the final step often involves acidification. Ensure the pH is dropped well below 4.0 to ensure complete precipitation of the product from the reaction liquor.

  • Formulation:

    • Due to low aqueous solubility, formulation for biological assays (e.g., kinase inhibition) requires pre-dissolution in DMSO (10–20 mM stock) before dilution into the assay buffer.

    • Avoid freeze-thaw cycles of DMSO stocks to prevent micro-precipitation.

  • Salt Selection:

    • To improve bioavailability, consider converting the acid to a Sodium (Na⁺) or Meglumine salt, which will drastically improve dissolution rates in physiological media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Jouyban, A. (2008).Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (Methodology Reference).
  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Theoretical Basis for pH-dependent solubility).

Methodological & Application

Application Notes and Protocols for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Chemistry

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in the late 19th century, remains a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] Also known as the Pfitzinger-Borsche reaction, this versatile condensation of an isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group under basic conditions provides a direct and efficient route to a molecular scaffold of immense significance.[1][3] The quinoline-4-carboxylic acid motif is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4][5]

These application notes are designed for researchers, scientists, and professionals in drug development. They provide an in-depth guide to the Pfitzinger reaction, moving beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind experimental choices. This document offers detailed, field-proven protocols and showcases the reaction's broad applicability.

Reaction Mechanism: A Stepwise Journey to Aromaticity

The scientific integrity of any synthetic protocol is grounded in a thorough understanding of its reaction mechanism. The Pfitzinger reaction proceeds through a logical and well-established sequence of base-catalyzed transformations.

  • Base-Mediated Ring Opening of Isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium or sodium hydroxide.[3] This irreversible step opens the five-membered lactam to form a keto-acid intermediate, an isatinic acid salt. While this intermediate can be isolated, it is almost always generated in situ.[3] The initial deep color of the isatin solution typically lightens, indicating the successful formation of this intermediate.

  • Condensation and Imine/Enamine Formation: The newly formed 2-aminobenzoylcarboxylate, containing both a ketone and an aniline-like amine, then reacts with the carbonyl compound. The amine condenses with the ketone or aldehyde to form a Schiff base (imine).[6]

  • Tautomerization and Intramolecular Cyclization: The imine subsequently tautomerizes to the more thermodynamically stable enamine.[3] This enamine intermediate is perfectly poised for an intramolecular cyclization. The enamine's nucleophilic α-carbon attacks the electrophilic ketone of the isatin-derived portion.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, which drives the reaction towards the formation of the stable, aromatic quinoline ring system.[3]

This mechanistic pathway underscores the importance of the basic conditions, which not only facilitate the initial ring opening but also catalyze the subsequent condensation and cyclization steps.

Diagram of the Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_start Step 1: Ring Opening cluster_condensation Step 2 & 3: Condensation & Tautomerization cluster_cyclization Step 4: Cyclization & Dehydration Isatin Isatin Isatinic_Acid Isatinic Acid Intermediate Isatin->Isatinic_Acid Hydrolysis Base OH⁻ Imine Imine Intermediate Isatinic_Acid->Imine Condensation Carbonyl Carbonyl Compound (R-CO-CH₂-R') Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline - H₂O (Aromatization)

Caption: Key stages of the Pfitzinger reaction mechanism.

Experimental Protocols: From Benchtop to Product

The following protocols provide detailed, step-by-step methodologies for conducting the Pfitzinger reaction under both conventional heating and microwave irradiation conditions. The causality behind key steps is explained to ensure robust and reproducible outcomes.

Protocol 1: Conventional Thermal Synthesis

This protocol is a generalized procedure adaptable for a wide range of enolizable ketones and aldehydes.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., acetophenone, butanone, cyclohexanone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (absolute or 95%)

  • Water (distilled or deionized)

  • Diethyl ether

  • Hydrochloric Acid (HCl) or Acetic Acid (glacial)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bar

  • pH paper or pH meter

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask, dissolve the base (e.g., 0.2 mol KOH) in a mixture of ethanol (25 mL) and water.[4] The use of a co-solvent system aids in the solubility of both the inorganic base and the organic reactants.

  • Isatin Ring Opening: Add the isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature. A noticeable color change from deep orange/purple to a lighter brown or yellow should occur, typically over 1 hour.[1] This visual cue is a reliable indicator of the formation of the isatinic acid salt.

  • Addition of the Carbonyl Compound: Slowly add the carbonyl compound (0.07-0.14 mol, typically 1-2 equivalents) to the reaction mixture. A slight excess of the carbonyl component can help drive the reaction to completion.

  • Reflux: Heat the mixture to reflux (for ethanol, approx. 78-80°C) with vigorous stirring.[1] The reaction time can vary significantly depending on the reactivity of the substrates, ranging from 8 to 24 hours.[4] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.

  • Work-up and Isolation: a. After completion, allow the reaction to cool to room temperature. If a significant amount of ethanol is present, it can be removed under reduced pressure. b. Add distilled water (e.g., 20 mL) to dissolve the potassium/sodium salt of the quinoline-4-carboxylic acid product.[1] c. Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1] The desired product salt will remain in the aqueous layer. d. Cool the aqueous layer in an ice bath. This decreases the solubility of the final product upon precipitation. e. Slowly acidify the aqueous solution with dilute HCl or glacial acetic acid to a pH of approximately 4-5.[1][5] The quinoline-4-carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) may be necessary to achieve high purity.

Experimental Workflow: Conventional Synthesis

Conventional_Workflow A 1. Dissolve Base (KOH) in EtOH/H₂O B 2. Add Isatin & Stir (1 hr) (Color change indicates ring opening) A->B C 3. Add Carbonyl Compound B->C D 4. Reflux (8-24 hrs) (Monitor by TLC) C->D E 5. Cool & Add H₂O D->E F 6. Extract with Diethyl Ether (Removes neutral impurities) E->F G 7. Acidify Aqueous Layer (pH 4-5) (Precipitates product) F->G H 8. Filter & Wash Solid G->H I 9. Dry Product H->I

Caption: Step-by-step workflow for a typical Pfitzinger reaction.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by promoting rapid and uniform heating.

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the isatin (e.g., 0.0075 mol), carbonyl compound (0.015 mol), and base (e.g., 0.02 mol KOH) in a suitable solvent like ethanol.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration, typically 5-15 minutes, at a set temperature.[1] Optimization of time and temperature is crucial for each substrate pair.

  • Work-up and Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture. Acidify with acetic acid to precipitate the product.[1]

  • Purification: Collect the solid by filtration, wash with water, and dry.

Data Presentation: Substrate Scope and Representative Yields

The versatility of the Pfitzinger reaction is demonstrated by its tolerance for a wide variety of isatin derivatives and carbonyl compounds. The following table summarizes representative yields, illustrating the impact of different substrates on reaction efficiency.

Isatin DerivativeCarbonyl CompoundProductConditionsYield (%)Reference
IsatinButanone (Methyl Ethyl Ketone)2,3-Dimethylquinoline-4-carboxylic acidNaOH, H₂O/EtOH, Reflux 8h84-89%
IsatinAcetone2-Methylquinoline-4-carboxylic acidKOH, EtOH, Reflux>60%
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acidKOH, EtOH, Reflux~85%[7]
IsatinBenzophenone2,2-Diphenylquinoline-4-carboxylic acidKOH, EtOH, Reflux94%
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acidKOH, EtOH, Reflux~79%
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acidKOH, EtOH, 16h38%[6]
5-MethylisatinPhenoxyacetone2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acidKOH, EtOH, Reflux-[6]

Yields are highly dependent on reaction conditions and purification methods.

Application Notes and Field-Proven Insights

  • Substrate Limitations: While broadly applicable, the Pfitzinger reaction can be challenging with certain substrates. Very sterically hindered ketones may react slowly or not at all. Substrates that are sensitive to strong bases may undergo decomposition or side reactions. For instance, attempts to use biacetyl often result in tar formation due to self-condensation.

  • Controlling Regioselectivity: With unsymmetrical ketones like butanone, a mixture of regioisomers is possible. However, the reaction often favors the formation of the more substituted quinoline (e.g., 2,3-dimethylquinoline-4-carboxylic acid over 2-ethylquinoline-4-carboxylic acid), suggesting that condensation occurs preferentially at the more sterically accessible methylene group.

  • Troubleshooting Poor Yields: If yields are low, consider the following:

    • Purity of Isatin: Old or impure isatin can significantly reduce yields.[8]

    • Order of Addition: It is often beneficial to first allow the isatin to react with the base to ensure complete ring-opening before adding the carbonyl compound. Adding all reactants at once can sometimes lead to a complex mixture of products.

    • Reaction Time and Temperature: Some reactions require prolonged heating. Ensure adequate time for completion. Conversely, for sensitive substrates, lower temperatures and longer reaction times may be necessary to prevent decomposition.

  • Applications in Drug Discovery: The Pfitzinger reaction is a powerful tool for generating libraries of quinoline derivatives for structure-activity relationship (SAR) studies. The ability to easily vary substituents on both the isatin and carbonyl components allows for fine-tuning of pharmacological properties.[1] For example, this reaction has been instrumental in synthesizing compounds targeting enzymes like dihydroorotate dehydrogenase (DHODH) for cancer therapy and in developing novel antimalarial and antibacterial agents.[1]

Conclusion

The Pfitzinger reaction is a classic name reaction that has demonstrated remarkable staying power in the synthetic chemist's toolkit. Its operational simplicity, use of readily available starting materials, and direct access to the medicinally important quinoline-4-carboxylic acid core ensure its continued application in both academic research and industrial drug development. By understanding the mechanistic nuances and optimizing the reaction protocols as outlined in these notes, researchers can effectively leverage this powerful transformation to advance their scientific objectives.

References

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction. Sciencemadness.org. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. JOCPR. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

  • Lindwall, H. G., & Maclennan, J. S. (1932). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 54(12), 4739–4742. [Link]

  • Merck Index. (n.d.). Pfitzinger Reaction. [Link]

  • Yadav, T., Yadav, N. K., Yadav, M., Singh, B., & Kishore, D. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry, 28(5), 1177–1180. [Link]

  • International Journal of Science and Research (IJSR). (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. IJSR. [Link]

  • Indian Academy of Sciences. (n.d.). A facile one-pot strategy to the synthesis of quinoline carboxylic acid de. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

Sources

Strategic Application of 2-Chloro-6-methylquinoline-4-carboxylic Acid in DHODH Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

2-Chloro-6-methylquinoline-4-carboxylic acid represents a critical scaffold pharmacophore in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors. While often utilized as a synthetic intermediate for high-potency drugs (such as Brequinar analogs), this molecule possesses intrinsic inhibitory activity that makes it an ideal fragment lead and crystallographic reference standard .

Mechanism of Action

DHODH is a flavin-dependent mitochondrial enzyme catalyzing the fourth rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate.[1][2] This reaction is coupled to the reduction of Ubiquinone (Coenzyme Q) to Ubiquinol in the mitochondrial respiratory chain.

  • Binding Mode: The quinoline-4-carboxylic acid core mimics the orotate ring. The carboxylic acid moiety forms a critical salt bridge with the conserved arginine residue (Arg136 in human DHODH) and hydrogen bonds with Gln47 .

  • The Role of the 2-Chloro Position: In high-potency inhibitors like Brequinar, the 2-position is occupied by a biphenyl group that extends into the hydrophobic ubiquinone-binding tunnel. The 2-chloro substituent in the title compound serves as a "growth vector," allowing researchers to validate the binding of the core scaffold before elaborating the hydrophobic tail via cross-coupling reactions.

Pathway Visualization

The following diagram illustrates the specific intervention point of quinoline-based inhibitors within the pyrimidine pathway.

DHODH_Pathway Substrate Dihydroorotate (DHO) Enzyme DHODH (Mitochondrial) Substrate->Enzyme Oxidation Product Orotate Pyrimidine Pyrimidine Nucleotides (UMP, CTP, dTTP) Product->Pyrimidine Downstream Biosynthesis Enzyme->Product CoQH2 Ubiquinol (CoQH2) Enzyme->CoQH2 Reduction Inhibitor 2-Chloro-6-methyl- quinoline-4-carboxylic acid Inhibitor->Enzyme Competes with CoQ & DHO CoQ Ubiquinone (CoQ) CoQ->Enzyme e- Acceptor

Figure 1: Mechanism of Action. The inhibitor targets the ubiquinone-binding tunnel of DHODH, halting the conversion of DHO to Orotate and depleting the pyrimidine pool.

Compound Profile & Preparation[3][4][5][6][7][8]

Before initiating biological assays, the compound must be properly solubilized to prevent micro-precipitation, which causes false negatives in optical assays.

PropertySpecification
Chemical Name This compound
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM); Poorly soluble in water
Storage -20°C (Desiccated); Protect from light
Stock Solution Protocol
  • Weighing: Accurately weigh 2.22 mg of the compound.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Master Stock .

  • Sonication: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes to avoid freeze-thaw cycles. Stable for 6 months at -20°C.

Protocol: Colorimetric DHODH Inhibition Assay (DCIP)

This is the industry-standard protocol for evaluating quinoline-based inhibitors. It utilizes 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes DHO, electrons are transferred to CoQ, which then reduces DCIP. The reduction of DCIP causes a loss of absorbance at 600 nm (Blue


 Colorless).
Materials Required[1][4][6][7][8][9][10][11][12][13]
  • Enzyme: Recombinant Human DHODH (truncated

    
    TM domain recommended for solubility).
    
  • Substrate: L-Dihydroorotic acid (DHO).

  • Co-factor: Decylubiquinone (CoQ analogue) or Coenzyme Q10.

  • Chromophore: DCIP (2,6-Dichlorophenolindophenol).[2]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Methodology
  • Assay Buffer Preparation: Prepare fresh buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Note: Triton X-100 is critical to prevent aggregation of the quinoline compound and to solubilize Decylubiquinone.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO (e.g., 100

    
    M to 0.1 
    
    
    
    M final concentration). Control: Include a "DMSO Only" well (0% inhibition) and a "No Enzyme" well (background).
  • Reaction Mixture Assembly (96-well plate): Add reagents in the following order (Total Volume: 200

    
    L):
    
    • 170

      
      L  Assay Buffer containing 60 
      
      
      
      M DCIP
      and 20
      
      
      M Decylubiquinone
      .
    • 10

      
      L  Inhibitor (from Step 2). Incubate for 10 minutes at 25°C to allow inhibitor binding.
      
    • 10

      
      L  hDHODH Enzyme (approx. 20 nM final conc).
      
  • Reaction Initiation: Add 10

    
    L  of L-Dihydroorotate (DHO)  (Final concentration: 500 
    
    
    
    M).
  • Measurement: Immediately monitor Absorbance at 600 nm (

    
    ) in kinetic mode for 20 minutes (read every 30 seconds) at 25°C.
    
Data Analysis

Calculate the initial velocity (


) from the linear portion of the absorbance decay curve.


  • Expected Result: As a fragment scaffold, the

    
     of this compound is typically in the micromolar range (1–50 
    
    
    
    M)
    . High-affinity analogs (biaryl) will shift this to nanomolar.

Protocol: Synthetic Derivatization (Suzuki Coupling)

To transform this compound from a weak inhibitor into a potent drug candidate (Brequinar-like), the 2-chloro position must be substituted with an aryl group.

Reaction Scheme:



  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Boronic Acid: Phenylboronic acid or 2-Fluoro-1,1'-biphenyl-4-ylboronic acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (aqueous).
      
    • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a sealed pressure vial.

    • Heat to 90°C for 4–12 hours.

    • Monitor conversion via LC-MS (Target mass will increase by the mass of the aryl group minus HCl).

    • Workup: Acidify to pH 3 (precipitates the carboxylic acid product), filter, and recrystallize from Ethanol/Water.

Experimental Workflow & Decision Logic

The following diagram outlines the decision tree for evaluating this scaffold.

Workflow Start Start: 2-Chloro-6-methyl quinoline-4-carboxylic acid Solubility Solubility Check (DMSO, 10mM) Start->Solubility Assay DCIP Enzymatic Assay (Protocol 3) Solubility->Assay Result Calculate IC50 Assay->Result Decision IC50 < 10 µM? Result->Decision Optimize Synthesize Biaryl Analogs (Suzuki Coupling - Protocol 4) Decision->Optimize No (Weak) CellAssay Cell Proliferation Assay (Jurkat/THP-1 Cells) Decision->CellAssay Yes (Potent) Optimize->Assay Test New Analog Stop Re-evaluate Scaffold CellAssay->Stop

Figure 2: Experimental Workflow. Iterative optimization cycle moving from the chlorinated scaffold to high-potency biaryl derivatives.

References

  • Munier-Lehmann, H., et al. (2013). "On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses." Journal of Medicinal Chemistry. Link

  • Das, P., et al. (2013). "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters. Link

  • McConnell, D.B., et al. (2014). "Discovery of potent and selective quinoline-4-carboxylic acid based inhibitors of human dihydroorotate dehydrogenase." Bioorganic & Medicinal Chemistry Letters. Link

  • BindingDB. "DHODH Inhibition Assay Protocol using DCIP." Binding Database Protocols. Link(Note: Generalized link to BindingDB assay formats).

  • Lindsley, C.W., et al. (2005). "Progress in the development of DHODH inhibitors." Current Topics in Medicinal Chemistry. Link

Sources

Application Note: 2-Chloro-6-methylquinoline-4-carboxylic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale[1][2][3]

The "Privileged Scaffold" Concept

In the realm of anticancer drug discovery, the quinoline nucleus is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. 2-Chloro-6-methylquinoline-4-carboxylic acid (CMQCA) represents a high-value intermediate within this class. Its structural utility lies in its trifunctional nature:

  • C4-Carboxylic Acid: Mimics the carboxylate of physiological substrates (e.g., dihydroorotate), enabling binding to metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH) .

  • C2-Chlorine: An electrophilic "handle" susceptible to nucleophilic aromatic substitution (

    
    ), allowing the attachment of solubilizing groups or lipophilic side chains to optimize pharmacokinetics.
    
  • C6-Methyl: Modulates lipophilicity and steric fit within the hydrophobic pockets of target proteins (e.g., Kinases, Topoisomerases).

Mechanism of Action: Metabolic Reprogramming

While CMQCA derivatives have shown activity against kinases (EGFR, VEGFR), recent high-impact studies highlight their role as DHODH inhibitors . DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis. Rapidly dividing cancer cells (e.g., HeLa, MCF-7) are metabolically addicted to this pathway for DNA/RNA synthesis.

  • Hypothesis: CMQCA derivatives mimic the substrate dihydroorotate, binding to the DHODH active site, depleting the intracellular pyrimidine pool, and forcing cancer cells into S-phase arrest and apoptosis.

Part 2: Experimental Workflows & Visualization

Workflow 1: Divergent Synthesis & Library Generation

The primary application of CMQCA is not as a standalone drug, but as a parent scaffold for generating Structure-Activity Relationship (SAR) libraries.

SynthesisWorkflow Scaffold 2-Chloro-6-methylquinoline- 4-carboxylic acid (CMQCA) PathA Path A: C2-Substitution (Nucleophilic Displacement) Scaffold->PathA  Amines/Anilines  (S_NAr) PathB Path B: C4-Amidation (Peptide Coupling) Scaffold->PathB  EDC/HOBt  Coupling Library Bioactive Library (e.g., Amides, Hydrazides) PathA->Library PathB->Library Target Target Validation (DHODH / Kinase) Library->Target  IC50 Screening

Figure 1: Divergent synthetic pathways for functionalizing the CMQCA scaffold.

Workflow 2: Mechanism of Action (DHODH Inhibition)

The following pathway illustrates how CMQCA derivatives disrupt cancer cell metabolism.

MOA DHO Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) DHO->Enzyme  Substrate Orotate Orotate Enzyme->Orotate  Blocked by Drug Drug CMQCA Derivative (Inhibitor) Drug->Enzyme  Competitive  Binding UMP Uridine Monophosphate (UMP) Orotate->UMP DNA DNA/RNA Synthesis UMP->DNA Arrest S-Phase Arrest & Apoptosis DNA->Arrest  Depletion

Figure 2: Mechanism of pyrimidine starvation via DHODH inhibition.

Part 3: Detailed Protocols

Protocol A: Chemical Derivatization (C2-Substitution)

Objective: To introduce amine pharmacophores at the C2 position while retaining the C4-acid for binding.

Materials:

  • This compound (CMQCA)

  • Substituted Aniline (e.g., 4-fluoroaniline) or Aliphatic Amine

  • Solvent: 2-Ethoxyethanol or DMF

  • Catalyst: Potassium Carbonate (

    
    ) or catalytic HCl (for anilines)
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 221 mg, 1 mmol) of CMQCA in 5 mL of 2-ethoxyethanol.

  • Addition: Add 1.2 eq of the amine component.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
    
    • Note: The C2-Cl is less reactive than typical acyl chlorides; vigorous heating is required.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Adjust pH to ~4.0 using 1N HCl to precipitate the product (zwitterionic form). Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR (Disappearance of C2-Cl signal, appearance of amine protons).
    
Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: To determine the


 of the parent scaffold vs. derivatives in MCF-7 (Breast) and HeLa (Cervical) lines.

Reagents:

  • Cell Lines: MCF-7 (ATCC® HTB-22™), HeLa (ATCC® CCL-2™).

  • Stock Solution: Dissolve CMQCA derivatives in 100% DMSO to 10 mM.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 
    
    
    
    L complete media (DMEM + 10% FBS). Incubate for 24h at
    
    
    , 5%
    
    
    .
  • Treatment: Prepare serial dilutions of the drug (0.1

    
    M to 100 
    
    
    
    M) in media. Ensure final DMSO concentration is
    
    
    . Add 100
    
    
    L per well.
    • Control: Vehicle control (0.5% DMSO).

    • Positive Control: Doxorubicin or Brequinar (for DHODH studies).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm) on a microplate reader.

  • Analysis: Plot % Viability vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Template:

Compound IDR-Group (C2)IC50 (MCF-7) [

M]
IC50 (HeLa) [

M]
Selectivity Index
CMQCA (Parent) -Cl>100>100N/A
Derivative A -NH-Ph-4-F12.5 ± 1.215.3 ± 2.02.5
Derivative B -NH-Ph-3-OMe4.2 ± 0.56.8 ± 0.85.1
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.11.2
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm mechanism of action (S-phase arrest typical of DHODH inhibitors).

  • Treatment: Treat MCF-7 cells with the

    
     concentration of the lead derivative for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at

    
    .
    
  • Staining: Wash cells with PBS. Resuspend in PBS containing 50

    
    g/mL Propidium Iodide (PI) and 100 
    
    
    
    g/mL RNase A. Incubate 30 min at
    
    
    in dark.
  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Result Interpretation:

    • G0/G1 Peak: Normal growth.

    • S-Phase Accumulation: Indicates DNA synthesis block (Pyrimidine depletion).

    • Sub-G1: Indicates Apoptosis.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (via PMC) Significance: Establishes the quinoline-4-carboxylic acid scaffold as a potent DHODH inhibitor and details the Pfitzinger-based synthesis strategies.

  • Exploration of Quinolone and Quinoline Derivatives as Potential Anticancer Agents. Source: PubMed Central (PMC) Significance: Provides comparative cytotoxicity data for various substituted quinolines against MCF-7 and HeLa cell lines.

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Chemistry Significance: Demonstrates the versatility of the scaffold in targeting epigenetic markers (HDACs) and kinases.

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: MDPI (Molecules) Significance: Details the chemical functionalization of the C4-carboxylic acid group to improve anticancer potency.

Application Notes and Protocols for the Development of HDAC Inhibitors from 2-Phenylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[1][2] This has established HDACs as prominent targets for therapeutic intervention.[2][3] This document provides a comprehensive technical guide for the development of novel HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold. We will detail the rationale behind the molecular design, provide step-by-step protocols for chemical synthesis, and outline a complete workflow for in vitro and in vivo evaluation. These protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.

Section 1: Introduction to HDACs and Inhibitor Design

The Role of Histone Deacetylases (HDACs) in Disease

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are opposing enzymes that control the acetylation state of lysine residues on histones and other non-histone proteins.[1][4] The removal of acetyl groups by HDACs leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[5][6] In humans, 18 HDAC isoforms have been identified and are grouped into four classes based on their homology. Classes I, II, and IV are zinc-dependent enzymes, while Class III, the sirtuins, are NAD+-dependent.[1][4] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.[2][3]

The Pharmacophore Model of HDAC Inhibitors

The generally accepted pharmacophore model for zinc-dependent HDAC inhibitors consists of three key components, which is essential for their interaction with the enzyme's active site.[7][8][9]

  • Cap Group: A larger, often aromatic or heterocyclic moiety that interacts with the rim of the HDAC active site pocket, contributing to isoform selectivity and potency.[1][8]

  • Linker: A chain, typically hydrophobic, that connects the cap group to the zinc-binding group and fits within the enzyme's catalytic tunnel.[10]

  • Zinc-Binding Group (ZBG): A functional group that chelates the catalytic zinc ion (Zn2+) deep within the active site, which is critical for enzymatic inhibition.[11] Hydroxamic acids and hydrazides are common and potent ZBGs.[1][4]

cluster_HDAC_Inhibitor HDAC Inhibitor Pharmacophore cluster_Enzyme HDAC Enzyme Active Site Cap Cap Group (e.g., 2-Phenylquinoline) Linker Linker (e.g., Phenylpiperazine) Cap->Linker Surface Surface Residues Cap->Surface Surface Interaction ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Tunnel Catalytic Tunnel Linker->Tunnel Fits in Tunnel Zinc Catalytic Zn²⁺ Ion ZBG->Zinc Chelates Zinc A Aniline + Aldehyde + Pyruvic Acid B Doebner Reaction A->B C 2-Phenylquinoline- 4-Carboxylic Acid (Core) B->C D Amide Coupling C->D F Intermediate (Core + Linker) D->F E Linker (e.g., Phenylpiperazine) E->D G ZBG Introduction F->G H Final HDAC Inhibitor G->H

Caption: General workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitors.

Protocol: Synthesis of the 2-Phenylquinoline-4-Carboxylic Acid Core via Doebner Reaction

The Doebner reaction is a one-pot, three-component synthesis that is highly effective for creating the quinoline core. [12][13][14] Materials:

  • Substituted aniline (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 eq), substituted benzaldehyde (1.0 eq), and pyruvic acid (1.2 eq).

  • Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and HRMS. [14][15] Causality: Ethanol is a common solvent as it effectively dissolves the reactants at reflux but allows for product precipitation upon cooling, simplifying isolation. The reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by a Michael addition of the enol of pyruvic acid and subsequent cyclization and oxidation to form the aromatic quinoline ring. [12]

Protocol: Coupling of Linker and Zinc-Binding Group (ZBG)

This protocol describes a general amidation to attach a linker, followed by the introduction of a hydroxamic acid ZBG.

Step 1: Acyl Chloride Formation and Amidation

  • Suspend the synthesized 2-phenylquinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) and reflux for 2-3 hours to form the acyl chloride. Remove excess SOCl₂ under reduced pressure. [14]2. Dissolve the resulting acyl chloride in a dry, aprotic solvent like dichloromethane (DCM).

  • In a separate flask, dissolve the linker amine (e.g., 3-(dimethylamino)-1-propylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in DCM. [14]4. Slowly add the acyl chloride solution to the amine solution at 0°C and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide intermediate. Purify by column chromatography if necessary.

Step 2: Hydroxamic Acid Formation

  • Protect the secondary amine on the linker if necessary (e.g., with a Boc group).

  • Couple the carboxylic acid intermediate with hydroxylamine hydrochloride in the presence of a coupling agent like HATU or HOBt/EDC and a base like DIPEA in a solvent such as DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous workup and purify the final hydroxamic acid product by column chromatography or preparative HPLC.

  • Confirm the final structure and purity using NMR, HRMS, and HPLC.

Section 3: In Vitro Evaluation of HDAC Inhibitory Activity

Overview of In Vitro Assays

Initial screening of synthesized compounds involves determining their ability to inhibit HDAC enzymes. This is typically done first in a biochemical assay with purified enzymes, followed by a cell-based assay to assess activity in a more physiologically relevant context. [16][17]

Protocol: Fluorometric Biochemical HDAC Activity Assay

This assay measures the activity of a purified recombinant HDAC enzyme. [17][18][19] Materials:

  • 96-well black, flat-bottom plate

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3) [18]* HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) [18]* Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) [17]* Developer solution (containing Trypsin and a stop solution like Trichostatin A) [17]* Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., SAHA or Trichostatin A) [17]* Fluorescence plate reader (Ex: 340-360 nm, Em: 440-465 nm) [5][20] Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the following to designated wells:

    • Test Wells: 140 µL Assay Buffer, 10 µL diluted HDAC enzyme, 10 µL test compound dilution. [19] * Positive Control Wells: 140 µL Assay Buffer, 10 µL diluted HDAC enzyme, 10 µL positive control inhibitor. [19] * 100% Activity Wells (Vehicle Control): 140 µL Assay Buffer, 10 µL diluted HDAC enzyme, 10 µL solvent (e.g., 1% DMSO). [19] * Background Wells: 150 µL Assay Buffer, 10 µL solvent. [19]3. Initiate the reaction by adding 10 µL of the HDAC substrate to all wells. [19]4. Incubate the plate at 37°C for 30-60 minutes. [19]5. Stop the reaction and develop the signal by adding 40-50 µL of developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate to release the fluorophore (AMC). [17][19]6. Incubate at room temperature for 15 minutes. [19]7. Read the fluorescence on a plate reader.

Data Analysis:

  • Subtract the average background fluorescence from all other readings.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Vehicle))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based HDAC Activity Assay (Luminogenic)

Cell-based assays measure a compound's ability to inhibit HDACs within intact cells, accounting for cell permeability and intracellular target engagement. [16][21] Materials:

  • Human cancer cell line (e.g., K562, HCT116) [21]* Cell culture medium and supplements

  • 96-well white, clear-bottom tissue culture plates

  • Luminogenic, cell-permeable HDAC assay kit (e.g., HDAC-Glo™ I/II Assay) [16][21]* Test compounds and positive control (e.g., SAHA)

  • Luminometer

Procedure:

  • Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to attach overnight. [16]2. Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or controls.

  • Incubate the cells with the compounds for a predetermined time (e.g., 4-24 hours) at 37°C in a CO₂ incubator. [16]5. Prepare the HDAC-Glo™ reagent according to the manufacturer's instructions.

  • Add an equal volume of the reagent to each well. [16]7. Incubate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to reach a steady state. [16]8. Measure luminescence using a plate reader.

Data Analysis:

  • Low luminescence indicates high HDAC inhibition.

  • Calculate IC₅₀ values as described for the biochemical assay, using the luminescence signal. This assay can be multiplexed with cytotoxicity assays to distinguish between specific HDAC inhibition and general cell death. [16]

Section 4: Cellular Assays for Anticancer Effects

Assessing Cellular Viability and Proliferation

After confirming direct HDAC inhibition, it is essential to evaluate the compound's effect on cancer cell proliferation.

Protocol: MTT/MTS Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HeLa) [10][11]* 96-well tissue culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Investigating the Mechanism of Action

Potent compounds are further investigated to understand how they exert their anticancer effects, typically by analyzing their impact on the cell cycle and apoptosis. [1][3]

Protocol: Cell Cycle Analysis by Flow Cytometry

HDAC inhibitors are known to cause cell cycle arrest, often at the G2/M phase. [1][3] Procedure:

  • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store them at -20°C for at least 2 hours.

  • Wash the cells to remove ethanol and resuspend them in PBS containing RNase A and Propidium Iodide (PI).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The PI fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [11][22] Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 5: In Vivo Efficacy Studies

Introduction to Xenograft Models

Lead compounds with potent in vitro activity are advanced to in vivo models to assess their therapeutic efficacy and toxicity in a living organism. [23]Murine xenograft models are the standard, while zebrafish models offer a faster, high-throughput alternative for initial screening. [23][24]

Protocol: Murine Subcutaneous Xenograft Model for Solid Tumors

This protocol outlines the establishment of a tumor in immunodeficient mice to test the efficacy of an HDAC inhibitor. [23][25][26] Materials:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., MIA PaCa-2, HCT116) [25][26]* Matrigel (optional, can improve tumor take rate)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na)

  • Standard chemotherapy agent (optional, for combination studies)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse. [23]2. Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule. [25]The control group receives the vehicle only.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity. [26]7. Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. [25]8. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

Protocol: Zebrafish Xenograft Model for Rapid Screening

This model allows for rapid in vivo evaluation of drug efficacy and toxicity. [24] Procedure:

  • Label human cancer cells with a fluorescent dye (e.g., DiI or GFP-expressing line).

  • At 2 days post-fertilization, microinject the fluorescently labeled cancer cells into the yolk sac of zebrafish larvae.

  • After injection, transfer the larvae to a multi-well plate and add the test compound directly to the water.

  • Incubate for 48-72 hours.

  • Visualize tumor progression, cell dissemination, and metastasis using a fluorescence microscope.

  • Quantify the tumor size (fluorescent area) and the number of disseminated cells to assess the compound's efficacy. [24]This model is particularly useful for observing effects on metastasis. [24]

Section 6: Data Analysis and Interpretation

Calculating IC50 / GI50 Values

Use graphing software (e.g., GraphPad Prism) to plot percent inhibition or viability versus the log of the inhibitor concentration. Perform a non-linear regression analysis using a variable slope (four-parameter) model to accurately determine the IC₅₀ or GI₅₀ value.

Interpreting Cell Cycle and Apoptosis Data
  • Cell Cycle: An accumulation of cells in the G2/M peak, with a corresponding decrease in the G1 peak, indicates G2/M arrest.

  • Apoptosis: A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) compared to the vehicle control demonstrates that the compound induces programmed cell death.

Evaluating In Vivo Antitumor Efficacy
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. A TGI of >60% is often considered significant. [25]* Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if the differences in tumor volume and weight between treated and control groups are statistically significant (p < 0.05).

  • Toxicity: A body weight loss of more than 15-20% is typically considered a sign of significant toxicity.

Section 7: References

  • Ma, J., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • Valli, E., et al. (2019). Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts. PMC. [Link]

  • Biocompare. HDAC Assay Kits. [Link]

  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. PMC. [Link]

  • Various Authors. (2025). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Nettersheim, D., et al. (2017). Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2018). Molecular Docking and 3D-QSAR Studies on Quinolone-based HDAC Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. General pharmacophore model of HDAC inhibitors. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Various Authors. (2025). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. ResearchGate. [Link]

  • BioWorld. (2013). Novel HDAC inhibitor shows potent antiproliferative activity in vivo. [Link]

  • Shaik, S. P., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI. [Link]

  • Liu, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed. [Link]

  • Shaik, S. P., et al. (2022). Quinazoline Based HDAC Dual Inhibitors. Encyclopedia MDPI. [Link]

  • Esmaeilpour, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Khan, F., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • Kumar, A., et al. (2010). Ligand based pharmacophore modelling of anticancer histone deacetylase inhibitors. Academic Journals. [Link]

  • Carol, H., et al. (2014). Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ26481585), by the Pediatric Preclinical Testing. Pediatric Blood & Cancer. [Link]

  • Zhang, Y., et al. (2021). A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. Frontiers in Oncology. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • PubMed. (2021). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Quinoline-4-Carboxylic Acids in Modern Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1][2] Among its many derivatives, the quinoline-4-carboxylic acid moiety, also known as cinchoninic acid, is of particular strategic importance.[3] This functional group not only imparts crucial physicochemical properties but also serves as a versatile synthetic handle for further molecular elaboration, enabling the development of complex drug candidates. For instance, derivatives of 4-quinoline carboxylic acid can act as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine nucleotide synthesis, which is essential for the proliferation of rapidly dividing tumor cells.[4]

However, transitioning from bench-scale discovery to large-scale manufacturing of these vital intermediates presents significant challenges. Classical synthetic methods often involve harsh reaction conditions, generate substantial waste, and may suffer from low yields, particularly with electronically diverse substrates.[1][5] This guide provides an in-depth analysis of established and modern synthetic strategies, offering detailed protocols and field-proven insights to navigate the complexities of large-scale quinoline-4-carboxylic acid synthesis.

Part 1: Foundational Synthetic Strategies for Scalable Production

The synthesis of the quinoline core has been a subject of study for over a century, leading to several named reactions that remain relevant in industrial settings.[5][6] For the direct synthesis of quinoline-4-carboxylic acids, two methods stand out for their utility and historical significance: the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction: A Versatile Three-Component Assembly

First reported by Oscar Doebner in 1887, this reaction is a one-pot, three-component condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid.[1][6] Its operational simplicity and use of readily available starting materials make it an attractive choice for large-scale campaigns.

Causality of Experimental Design (The "Why"): The reaction is typically acid-catalyzed. The mechanism is believed to commence with the condensation of the aniline and aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid enolizes. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization and subsequent oxidation of the dihydroquinoline intermediate, yields the final aromatic product.[1] The choice of solvent and catalyst is critical; modern iterations have employed green solvent systems like water and ethylene glycol with p-toluenesulfonic acid (p-TSA) as a catalyst to improve the environmental profile and efficiency.[4]

Challenges and Considerations: The classical Doebner reaction can be plagued by low yields, especially when anilines bearing strong electron-withdrawing groups are used, as these substrates are less nucleophilic and can hinder the initial condensation and final cyclization steps.[1][7] A related reaction, the Doebner-von Miller synthesis, uses α,β-unsaturated carbonyl compounds and can be prone to significant tar formation due to the acid-catalyzed polymerization of the carbonyl starting material.[8][9][10]

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Aromatization A Aniline C N-Arylimine (Schiff Base) A->C + H+ B Aldehyde B->C E Adduct Intermediate C->E Nucleophilic Attack D Pyruvic Acid (Enol Form) D->E F Dihydroquinoline Intermediate E->F Intramolecular Electrophilic Cyclization G Quinoline-4-Carboxylic Acid F->G Oxidation

Caption: Key mechanistic stages of the Doebner reaction.

The Pfitzinger Reaction: Building from Isatin

The Pfitzinger reaction, first described in 1886, offers an alternative and powerful route. It involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[3]

Causality of Experimental Design (The "Why"): The reaction is initiated by the base-catalyzed ring-opening of the isatin lactam to form an isatinate intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization, followed by dehydration, furnishes the final quinoline-4-carboxylic acid product.[3] The choice of a strong base (e.g., potassium hydroxide) is essential to facilitate the initial ring-opening of isatin, which is the rate-determining step.[11]

Challenges and Considerations: The Pfitzinger synthesis is robust but requires the pre-synthesis of potentially complex isatin derivatives. The reaction conditions are typically harsh (strong base, high temperatures), which can limit its compatibility with sensitive functional groups. However, like the Doebner reaction, it is amenable to modern enhancements such as microwave irradiation, which can dramatically shorten reaction times from many hours to mere minutes and improve yields.[12]

Pfitzinger_Mechanism cluster_1 Step 1: Isatin Ring Opening cluster_2 Step 2: Condensation cluster_3 Step 3: Cyclization & Dehydration A Isatin B Isatinate Intermediate A->B Strong Base (e.g., KOH) D Enamine Intermediate B->D Condensation & Tautomerization C Carbonyl Compound (with α-methylene) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Quinoline-4-Carboxylic Acid E->F Dehydration

Caption: Key mechanistic stages of the Pfitzinger reaction.

Part 2: Comparative Analysis of Classical Routes

Choosing the optimal synthetic route for a large-scale campaign requires a careful evaluation of several factors. The following table provides a comparative summary of the Doebner and Pfitzinger reactions.

FeatureDoebner ReactionPfitzinger Reaction
Reaction Type Three-component, one-pot condensationTwo-component condensation
Starting Materials Anilines, Aldehydes, Pyruvic AcidIsatins, Carbonyl Compounds
Key Advantage High atom economy, convergentOften high-yielding, direct
Key Limitation Sensitive to aniline electronics; potential for low yields[1][7]Requires pre-functionalized isatins
Typical Conditions Acid-catalyzed (Brønsted or Lewis)[9]Strong base (e.g., KOH)[11]
Scalability Issues Potential for side reactions and tar formation[10]Harsh conditions may require specialized equipment
Modernization Microwave-assist[4], flow chemistry, green catalysts[13]Microwave-assist significantly reduces reaction time[12]

Part 3: Detailed Application Protocol: A Scalable, Modified Doebner Synthesis

This protocol describes a modified, eco-friendly Doebner synthesis of a 2-aryl-quinoline-4-carboxylic acid derivative, adapted for a 100-gram scale. This procedure incorporates modern improvements to enhance yield, safety, and environmental performance.[4]

Objective: To synthesize 2-phenylquinoline-4-carboxylic acid from aniline, benzaldehyde, and pyruvic acid.

Materials & Equipment:

  • Reactants: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Pyruvic Acid (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.2 eq)

  • Solvent: Ethylene Glycol

  • Equipment: 5 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel. Standard laboratory glassware for workup and filtration. Personal Protective Equipment (PPE).

Protocol Steps:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Equip the reactor with an overhead stirrer, reflux condenser, and temperature probe.

  • Charging Reactants: To the reactor, charge ethylene glycol (2 L). Begin stirring and add aniline (93.1 g, 1.0 mol), benzaldehyde (106.1 g, 1.0 mol), and p-toluenesulfonic acid (38.0 g, 0.2 mol).

  • Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (96.9 g, 1.1 mol) in ethylene glycol (500 mL). Transfer this solution to the addition funnel.

  • Reaction Execution: Heat the reactor contents to 120 °C. Once the temperature is stable, add the pyruvic acid solution dropwise over 60-90 minutes. Causality Note: Slow addition is crucial to control the exotherm and minimize the formation of self-condensation byproducts.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 120 °C for 3-5 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until consumption of the starting materials is confirmed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Slowly add water (1 L) to the stirred mixture to further precipitate the product.

    • Stir the resulting slurry for 1 hour at room temperature.

    • Isolate the crude product by filtration. Wash the filter cake sequentially with a 1:1 water/ethylene glycol solution (2 x 250 mL) and then with cold water (2 x 250 mL) to remove residual solvent and catalyst.

  • Purification:

    • Transfer the crude solid to a clean vessel. Add 2 M sodium hydroxide solution until the solid dissolves (forming the sodium salt).

    • Filter the solution to remove any insoluble impurities.

    • Slowly acidify the clear filtrate with 2 M hydrochloric acid with vigorous stirring until the pH is ~4-5. The product will precipitate.

    • Filter the purified product, wash with cold water until the washings are neutral, and dry under vacuum at 60-70 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 75-85%.

Part 4: Modern Methodologies for Enhanced Scalability and Safety

While classical batch methods are well-established, modern technologies offer transformative improvements in efficiency, safety, and scalability.

Continuous Flow Chemistry

Flow chemistry involves performing reactions in a continuously flowing stream through a reactor. For quinoline synthesis, this offers several advantages:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with exothermic events or hazardous intermediates.[14]

  • Precise Control: Superior heat and mass transfer allow for precise control over reaction temperature and residence time, often leading to cleaner reactions and higher yields.[15]

  • Scalability: Production is scaled by running the system for longer periods ("scaling out") rather than using larger, more hazardous reactors. Throughputs of several grams per hour have been demonstrated for quinoline synthesis in flow systems.[15][16]

Flow_Chemistry_Workflow A Reagent Pumps (Aniline, Aldehyde, Pyruvic Acid) B Mixing Point A->B C Heated Reactor Coil (Controlled Temp & Time) B->C D Back Pressure Regulator C->D E Product Collection D->E

Caption: A simplified continuous flow synthesis setup.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently.[2]

  • Drastic Time Reduction: Reactions that take hours or days using conventional heating can often be completed in minutes.[12][17]

  • Improved Yields: Rapid heating can minimize the formation of thermal decomposition byproducts. Studies on the Gould-Jacobs reaction show that optimizing microwave temperature and time is critical, with a sweet spot often found at high temperatures (e.g., 300 °C) for short durations (e.g., 5 minutes) to maximize yield before degradation occurs.[18]

  • Process Optimization: MAOS is an invaluable tool during process development, allowing for the rapid screening of reaction conditions to find the optimal parameters for scale-up.[19]

Part 5: Troubleshooting and Optimization

Common IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Sub-optimal temperature; Poor reactivity of aniline (e.g., strong EWGs).[1]Increase reaction time/temperature. Screen different acid catalysts (e.g., Lewis acids like InCl₃).[20] For unreactive anilines, consider the Pfitzinger route.
Tar/Polymer Formation Self-condensation of aldehyde or α,β-unsaturated carbonyls under harsh acid/heat conditions.[10]Add the carbonyl component slowly to the hot reaction mixture. Use the minimum effective temperature. Consider a biphasic solvent system to sequester the carbonyl.[10]
Incomplete Aromatization Insufficient oxidant present or poor oxidant activity.Ensure an appropriate oxidizing agent is part of the reaction system (often air or an added oxidant in Doebner-von Miller). If isolating dihydroquinolines, an additional oxidation step may be required.
Purification Difficulties Product contaminated with starting materials or polymeric byproducts.Employ the acid/base purification strategy outlined in the protocol. If impurities persist, consider column chromatography for smaller scales or recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Conclusion and Future Outlook

The synthesis of quinoline-4-carboxylic acid derivatives remains a critical task for the pharmaceutical industry. While classical methods like the Doebner and Pfitzinger reactions provide robust and scalable foundations, their efficiency and environmental impact can be significantly improved. The integration of modern technologies such as continuous flow processing and microwave-assisted synthesis is paving the way for safer, faster, and greener manufacturing.[5][21] As demand for structurally complex and diverse quinoline-based APIs continues to grow, a hybrid approach that leverages the reliability of classical reactions with the precision and speed of modern enabling technologies will be paramount for successful large-scale production.

References

  • Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. European Journal of Organic Chemistry. Available at: [Link]

  • Jacobs, T. L., et al. (n.d.). 2-Hydroxycinchoninic acid. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Doebner reaction. Available at: [Link]

  • Patel, D., et al. (2022). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3749. Available at: [Link]

  • ACS Publications. (2021). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 25(5), 1251-1256. Available at: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816-12820. Available at: [Link]

  • Bentham Science. (n.d.). Microwave-assisted Synthesis of Quinolines. Available at: [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Synthesis and spectral data for cinchoninic acids. Available at: [Link]

  • MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... Available at: [Link]

  • Journal of Namibian Studies. (2022). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies, 31(S3), 586-595.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). 2-Substituted cinchoninic acids as intermediates in quinolinemethanol syntheses. Available at: [Link]

  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

  • RSC Publishing. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3, 3445-3451. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Biotage. (n.d.).
  • CHEMISTRY & BIOLOGY INTERFACE. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. CHEMISTRY & BIOLOGY INTERFACE, 5(2), 85-91.
  • Taylor & Francis Online. (2006). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Synthetic Communications, 36(16), 2393-2403. Available at: [Link]

  • ResearchGate. (2015). Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. Available at: [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 584-593. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Available at: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

Sources

analytical methods for 2-Chloro-6-methylquinoline-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2C6M4C-QC01

Topic: Quantitative Analysis of 2-Chloro-6-methylquinoline-4-carboxylic acid: Validated HPLC-UV and LC-MS/MS Methods

Abstract

This application note presents two robust and validated analytical methods for the precise quantification of this compound, a key quinoline derivative. The accurate determination of such compounds is critical in pharmaceutical research, development, and quality control.[1] We provide detailed protocols for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control, purity assessment, and assay. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for trace-level quantification and analysis in complex matrices. Both methods have been developed and validated based on the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[2][3][4]

Introduction

Quinoline carboxylic acids are a significant class of heterocyclic compounds that form the structural core of many pharmacologically active agents.[5] this compound is an important intermediate and potential impurity in the synthesis of more complex pharmaceutical ingredients. Its effective quantification is paramount for ensuring the safety, efficacy, and quality of final drug products. The presence and quantity of such intermediates must be strictly controlled and monitored throughout the manufacturing process.[6]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, empowering users to adapt and troubleshoot these methods effectively. We will first detail a widely accessible HPLC-UV method and then a more advanced LC-MS/MS method for applications requiring higher sensitivity.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The analyte is retained on a nonpolar stationary phase (C18) and eluted using a polar mobile phase. The key to achieving sharp, symmetrical peaks for an acidic analyte like this is controlling the pH of the mobile phase. By using a phosphate buffer at a pH of approximately 3.0, we ensure the carboxylic acid group is predominantly in its protonated, less polar form, leading to consistent retention and improved peak shape. Quantification is achieved by measuring the analyte's absorbance at its UV maximum.[7]

Experimental Protocol
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, Analytical grade)

  • Phosphoric acid (H₃PO₄, ~85%, Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).[8]

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Data acquisition and processing software.

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase: Mix the Phosphate Buffer and Acetonitrile in a 60:40 (v/v) ratio.[7] Degas the solution by sonication or online degasser before use.

  • Diluent: Mix deionized water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the diluent.[9]

  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve and dilute the sample with the diluent to achieve a theoretical final concentration within the linear range of the calibration curve (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Set to the absorbance maximum of the analyte (e.g., ~245 nm, requires determination)
Run Time 10 minutes (or until the analyte has eluted)
Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose.[10] The following parameters should be assessed according to ICH Q2(R2) guidelines.[2][4]

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a spiked placebo sample. There should be no significant interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The coefficient of determination (r²) should be ≥0.99.[10]

  • Accuracy: Analyze samples of a known concentration (e.g., spiked placebo at 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤2.0%.[3]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤2.0%.[3]

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.[3]

Data Summary

The following table presents example validation data for the HPLC-UV method.

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at analyte RTComplies
Linearity (r²) ≥ 0.990.9995
Range -1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.10%
LOQ S/N ≈ 101.0 µg/mL
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve & Dilute to Stock (100 µg/mL) prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve & Dilute to Target Conc. prep_sample->dissolve_sample prep_cal Prepare Calibration Curve Standards dissolve_std->prep_cal filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample instrument_setup Instrument Setup & Equilibration prep_cal->instrument_setup filter_sample->instrument_setup inject_cal Inject Calibration Standards instrument_setup->inject_cal inject_sample Inject Samples inject_cal->inject_sample gen_curve Generate Calibration Curve (Area vs. Conc.) inject_cal->gen_curve integrate_peaks Integrate Sample Peaks inject_sample->integrate_peaks quantify Calculate Sample Concentration gen_curve->quantify integrate_peaks->quantify report Generate Report quantify->report LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Calibration Standards spike_is Spike All Samples & Standards with IS prep_std->spike_is prep_sample Aliquot Sample Matrix prep_sample->spike_is protein_ppt Protein Precipitation (Acetonitrile) spike_is->protein_ppt centrifuge Centrifuge protein_ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation UHPLC Separation supernatant->lc_separation ms_ionization ESI Ionization lc_separation->ms_ionization ms_detection MRM Detection (Precursor -> Product) ms_ionization->ms_detection integrate_peaks Integrate Analyte & IS Peaks ms_detection->integrate_peaks calc_ratio Calculate Peak Area Ratios (Analyte/IS) integrate_peaks->calc_ratio gen_curve Generate Weighted Calibration Curve calc_ratio->gen_curve quantify Calculate Sample Concentration gen_curve->quantify

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[3][4][5] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[4] Structure-activity relationship (SAR) studies are therefore crucial to systematically explore this chemical space, identify key structural features responsible for biological activity, and optimize lead compounds for improved potency and reduced toxicity.[6][7][8]

This guide provides a comprehensive framework for designing and executing SAR studies of quinoline analogs. It integrates computational and experimental approaches, from initial library design to in-depth biological evaluation, to facilitate the development of novel therapeutics.

Section 1: Strategic Design of Quinoline Analog Libraries

A successful SAR study begins with the rational design of a focused library of analogs. This involves a multi-pronged approach that combines computational modeling with established synthetic strategies.

In Silico Design and Prioritization

Before embarking on synthesis, computational tools can be leveraged to predict the potential activity and drug-likeness of designed analogs, thereby prioritizing the most promising candidates.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[9] By analyzing a dataset of known quinoline derivatives with their corresponding activities, a predictive QSAR model can be developed.[10][11] This model can then be used to estimate the activity of newly designed, unsynthesized analogs.

  • Molecular Docking: If the biological target of the quinoline analogs is known, molecular docking can be employed to predict the binding mode and affinity of the compounds to the target's active site.[12][13] This provides insights into the key interactions that govern activity and can guide the design of analogs with improved binding.

  • Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity.[14][15] This model can be generated based on a set of active compounds and used to virtually screen large compound libraries or to design novel molecules that fit the pharmacophore.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process and guide the design of analogs with more favorable pharmacokinetic and safety profiles.[12][13][16][17][18]

Synthetic Strategies for Library Generation

The synthesis of a diverse library of quinoline analogs is essential for a thorough SAR exploration. Various synthetic routes can be employed, with the choice depending on the desired substitution patterns.[4][19][20]

A generalized workflow for SAR studies is depicted below:

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization In_Silico In Silico Design (QSAR, Docking, ADMET) Synthesis Chemical Synthesis of Analog Library In_Silico->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell Viability) Purification->Primary_Screening IC50 IC50 Determination Primary_Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism SAR_Analysis SAR Analysis Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->In_Silico Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Section 2: In Vitro Biological Evaluation

Once the quinoline analog library has been synthesized and characterized, the next step is to evaluate their biological activity through a series of in vitro assays.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial screening of the compound library is typically performed to assess their general cytotoxic or anti-proliferative effects against relevant cell lines.[21][22]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][23][24]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, A549)[23]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[23]

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[24]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[23]

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.[23][25]

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[23]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[23]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[23]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[23]

  • Measure the absorbance at 490 nm using a microplate reader.[24]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. This data is then used to determine the half-maximal inhibitory concentration (IC50) value for each compound.[26][27]

Secondary Assays: IC50 Determination and Selectivity

Compounds that show significant activity in the primary screen are then subjected to secondary assays to determine their potency (IC50) and selectivity.

Table 1: Example IC50 Values of Quinoline Derivatives against Various Cancer Cell Lines

CompoundSubstitution PatternMCF-7 (Breast) IC50 (µM)HCT 116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
Parent Quinoline Unsubstituted>100>100>100
Analog 1 2-Aryl15.220.518.9
Analog 2 4-Amino5.88.17.2
Analog 3 7-Chloro, 4-Hydrazone1.22.51.8
Doxorubicin (Positive Control)0.50.80.6

Note: The IC50 values presented here are hypothetical and for illustrative purposes only.

The selectivity of the compounds can be assessed by testing them against a panel of different cancer cell lines and, importantly, against non-cancerous cell lines to determine a therapeutic window.[28][29]

Section 3: Elucidating the Mechanism of Action

For the most potent and selective compounds, it is crucial to investigate their mechanism of action to understand how they exert their biological effects.

Target Identification and Validation

If the biological target is unknown, various approaches can be used for target identification:

  • Inverse Virtual Screening: This computational method docks a compound of interest against a library of known protein structures to identify potential binding partners.[30]

  • Affinity Chromatography: The active compound is immobilized on a solid support and used to pull down its binding partners from a cell lysate.

  • Genetic and Proteomic Approaches: Techniques such as shRNA screening or proteomics can identify genes or proteins whose expression or activity is altered by the compound.

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect.

Target-Based Assays

If the target is known, specific assays can be performed to confirm engagement and inhibition. For example, if the target is a kinase, an in vitro kinase assay can be used to measure the compound's ability to inhibit the enzyme's activity.

Cellular Mechanism of Action Studies

These studies aim to understand the downstream cellular effects of the compound.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.[28][31]

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.[15][32]

  • Angiogenesis Assays: To assess the compound's effect on the formation of new blood vessels, a key process in tumor growth.[3]

The following diagram illustrates a potential decision-making workflow in an SAR study:

SAR_Decision_Tree Start Synthesized Analog Primary_Screen Primary Screen (e.g., >50% inhibition?) Start->Primary_Screen IC50_Assay Determine IC50 Primary_Screen->IC50_Assay Yes Discard Discard or Deprioritize Primary_Screen->Discard No Potency_Check Potent? (e.g., IC50 < 10 µM) IC50_Assay->Potency_Check Selectivity_Assay Assess Selectivity (Cancer vs. Normal Cells) Potency_Check->Selectivity_Assay Yes Potency_Check->Discard No Selectivity_Check Selective? Selectivity_Assay->Selectivity_Check MoA_Studies Mechanism of Action Studies Selectivity_Check->MoA_Studies Yes Selectivity_Check->Discard No Lead_Candidate Lead Candidate MoA_Studies->Lead_Candidate

Caption: A decision tree for advancing quinoline analogs in an SAR study.

Section 4: Structure-Activity Relationship Analysis and Lead Optimization

The culmination of the experimental data is the analysis of the SAR, which provides a roadmap for lead optimization.

Correlating Structure with Activity

By comparing the chemical structures of the analogs with their corresponding biological activities, key structural features that are important for potency and selectivity can be identified. For example, it may be found that a specific substituent at a particular position of the quinoline ring is essential for activity.[29][33]

Iterative Design and Synthesis

The insights gained from the SAR analysis are then used to design and synthesize a new generation of analogs with improved properties.[14] This iterative process of design, synthesis, and testing is continued until a lead compound with the desired profile is identified.

Conclusion

A well-designed SAR study is a cornerstone of modern drug discovery. By systematically exploring the chemical space around the quinoline scaffold and integrating computational and experimental approaches, researchers can efficiently identify and optimize novel drug candidates. The protocols and strategies outlined in this guide provide a robust framework for conducting such studies, ultimately contributing to the development of new and effective medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • Lima, W. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC.
  • Frontiers in Health Informatics. (n.d.). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives.
  • Docta Complutense. (n.d.). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
  • Patel, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Openlabnotebooks.org. (2019). Quinoline Series: Synthesis.
  • Roy, K., et al. (2015). In-silico combinatorial design and pharmacophore modeling of potent antimalarial 4-anilinoquinolines utilizing QSAR and computed descriptors. PMC.
  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • Protocolsonline.org. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Semantic Scholar. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design,.
  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications.
  • MDPI. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • NIH. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC.
  • RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Zhu, H., et al. (n.d.). Use of Cell Viability Assay Data Improves the Prediction Accuracy of Conventional Quantitative Structure–Activity Relationship Models of Animal Carcinogenicity. PMC.
  • Bentham Science Publishers. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design.
  • MDPI. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum.
  • PubMed. (2007). Investigating biological activity spectrum for novel quinoline analogues.
  • Sharma, S., et al. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis.
  • MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ResearchGate. (2026). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets | Request PDF.
  • Georgia Southern Commons. (n.d.). Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives.
  • ResearchGate. (2025). Druglikeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach.
  • LICORbio™. (n.d.). Cell Health Assays.
  • Taylor & Francis. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.
  • PMC. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
  • Sci Forschen. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity.
  • ResearchGate. (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles | Request PDF.
  • Bentham Science. (2023). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets.
  • ResearchGate. (n.d.). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents | Request PDF.
  • Journal of Chemical, Biological and Medicinial Sciences. (n.d.). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization.
  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • ResearchGate. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Molecular Devices. (2026). Cell viability, cell proliferation, and cytotoxicity assays.
  • IntechOpen. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • PMC. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • ResearchGate. (n.d.). The synthetic strategies of quinoline compounds (i–n).
  • NCBI Bookshelf. (2012). Assay Operations for SAR Support. Assay Guidance Manual.
  • SUST Repository. (n.d.). Quantitative Structure Activity Relationship, Molecular Docking Study and Synthesis of Some Quinoline Derivatives.
  • Arabian Journal of Chemistry. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
  • PubMed. (n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device.

Sources

Application Note: Utilizing 2-Chloro-6-methylquinoline-4-carboxylic Acid as a Fluorogenic Scaffold in Microscopy

[1]

Introduction & Scientific Context

2-Chloro-6-methylquinoline-4-carboxylic acid (CMQCA) is a versatile heterocyclic building block primarily utilized in fluorescence microscopy as a fluorogenic scaffold rather than a direct stain.[1] Its value lies in its unique "Push-Pull" electronic structure, which can be chemically tuned to create highly specific fluorescent probes.[1]

Core Mechanism: The "Turn-On" Switch

In its native state, CMQCA exhibits low quantum yield due to the electron-withdrawing nature of the chlorine atom at the C2 position and the carboxylic acid at C4.[1] However, it serves as a critical precursor for two primary microscopy applications:[1]

  • Nucleophilic Substitution (SNAr) Probes: The C2-chlorine atom is highly reactive toward nucleophiles (amines, thiols).[1] Displacement of the chlorine by an electron-donating group (e.g., an amino group from a protein or ligand) establishes an Intramolecular Charge Transfer (ICT) system, resulting in a dramatic "Turn-On" of fluorescence (typically Blue/Green emission).[1]

  • Metal Ion Chelation: Derivatives of CMQCA are widely used to synthesize ratiometric sensors for transition metals (Zn²⁺, Cu²⁺, Fe³⁺).[1] The quinoline nitrogen and the C4-carboxylate (or amide derivatives) form a coordination pocket that alters fluorescence properties upon ion binding.[1]

Technical Specifications & Preparation

Chemical Properties
PropertySpecification
CAS Number 50503-75-8
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in water (unless deprotonated).[1]
Excitation (Derivatized) ~340–380 nm (UV/Violet)
Emission (Derivatized) ~430–520 nm (Blue/Cyan/Green depending on substitution)
pKa ~4.5 (Carboxylic acid), ~2.0 (Quinoline Nitrogen)
Reagent Preparation

Stock Solution (10 mM):

  • Weigh 2.22 mg of CMQCA.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex until fully dissolved.[1]

  • Storage: Store at -20°C, protected from light.[1] Stable for 6 months.

Working Solution (10–50 µM):

  • Dilute the stock solution 1:200 to 1:1000 in the experimental buffer (e.g., PBS pH 7.4 or HEPES).

  • Note: Prepare fresh. Do not store aqueous working solutions.[1]

Application Protocols

Application A: Synthesis of "Turn-On" Amine-Reactive Probes

Use Case: Labeling proteins or creating pH-sensitive tracers.

This protocol utilizes the reactivity of the C2-Chloro group to label primary amines.

Workflow Diagram:

GCMQCACMQCA (Non-Fluorescent)ComplexIntermediate ComplexCMQCA->ComplexDissolve in DMSOAmineTarget Amine (R-NH2)(Protein/Ligand)Amine->ComplexMix (pH 8.5)Product2-Amino-Quinoline Derivative(Highly Fluorescent)Complex->ProductS_NAr Reaction(Heat/Catalyst)

Caption: The C2-chlorine displacement pathway transforms the non-fluorescent CMQCA scaffold into a highly fluorescent 2-aminoquinoline probe.

Step-by-Step Protocol:

  • Activation: Dissolve CMQCA (1 eq.) and the target amine (1.2 eq.) in DMF.

  • Catalysis: Add Triethylamine (TEA, 2 eq.) to scavenge the HCl byproduct.

  • Reaction: Heat to 80°C for 2–4 hours. (Microwave synthesis at 120°C for 20 mins is an efficient alternative).[1]

  • Purification: Precipitate in cold water or purify via HPLC.

  • Imaging: The resulting conjugate will be fluorescent. Ex: 360 nm / Em: 450 nm.[1]

Application B: Fluorescence Sensing of Zinc Ions (Zn²⁺)

Use Case: Detecting intracellular Zinc levels in live cells.[1]

CMQCA derivatives (specifically amides formed at the C4 position) act as chelation-enhanced fluorescence (CHEF) sensors.[1]

Signaling Pathway Diagram:

ZnSensorProbeCMQCA-Derivative (Free)(Weak Fluorescence)BindingCoordination(N-Zn-O Chelation)Probe->BindingZnZn2+ IonZn->BindingSignalFluorescence Enhancement(CHEF Effect)Binding->SignalPET Inhibition

Caption: Mechanism of Zinc sensing. Binding of Zn2+ inhibits Photoinduced Electron Transfer (PET), restoring strong fluorescence.[1]

Live-Cell Imaging Protocol:

  • Cell Culture: Seed HeLa or HEK293 cells on sterile glass-bottom dishes. Incubate until 70% confluence.

  • Probe Loading:

    • Dilute CMQCA-derivative stock to 10 µM in serum-free DMEM.[1]

    • Incubate cells for 30 minutes at 37°C.

  • Wash: Aspirate medium and wash 3x with PBS to remove extracellular probe.

  • Induction (Optional): To verify sensitivity, treat cells with 50 µM ZnCl₂ (with pyrithione ionophore) for 10 mins.

  • Imaging:

    • Microscope: Widefield or Confocal.[1]

    • Filter Set: DAPI (Ex 350/50, Em 460/50) or CFP.[1]

    • Observation: Basal levels appear faint blue; Zn-rich vesicles (zincosomes) appear bright blue/cyan.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Fluorescence Probe not activated (Cl not displaced).Ensure the SNAr reaction (Protocol A) was completed. Native CMQCA is weak.[1]
High Background Non-specific binding or precipitation.Reduce concentration to 1–5 µM. Wash cells thoroughly with PBS containing 1% BSA.[1]
Blue Shift Solvent polarity effects.[1]Quinoline fluorescence is solvatochromic.[1] Ensure consistent buffer composition (avoid varying % DMSO).[1]
Photobleaching High UV intensity.Use lowest effective laser power (1–5%).[1] Use anti-fade mounting media for fixed samples.

References

  • BenchChem. (2025).[1] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from [1]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [1]

  • MDPI. (2021). Fluorescence Properties and Sensing Capacity of Amino-Functionalized Carboxylate Ligands. Frontiers in Chemistry. Retrieved from [1]

  • Royal Society of Chemistry. (2020).[1] Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from [1]

  • National Institutes of Health. (2021).[1] Quinoline-2-thione-based fluorescent probes for selective and sensitive detections. Anal Chim Acta. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Navigating Byproducts in the Doebner Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Doebner and Doebner-von Miller quinoline syntheses. These classic methods are powerful tools for constructing the quinoline scaffold, a core motif in numerous pharmaceuticals and functional materials.[1][2][3] However, the very conditions that facilitate this transformation—strong acids and reactive carbonyl compounds—can also lead to a variety of byproducts, complicating purification and reducing yields.[4]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate the common challenges associated with this reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on both mechanistic understanding and practical, field-proven adjustments.

Issue 1: My reaction has produced a large amount of dark, intractable tar, and the yield is very low. What's happening and how can I fix it?

Answer: This is the most common issue encountered in the Doebner-von Miller synthesis.[4] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material, which is highly susceptible to this side reaction under the strong acidic conditions required for the main synthesis.[4][5]

Root Cause Analysis & Mitigation Strategies:

  • Causality: The highly reactive nature of α,β-unsaturated carbonyls makes them prone to polymerization, a reaction that competes directly with the desired conjugate addition of the aniline. High temperatures and high acid concentrations dramatically accelerate this undesired pathway.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and in a controlled manner to the heated acidic solution of the aniline.[4][5] This maintains a low instantaneous concentration of the carbonyl, favoring the reaction with aniline over self-polymerization.

    • Optimize Temperature: Excessive heat is a major contributor to tar formation.[4] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help control any initial exotherms.

    • Adjust Acid Catalyst: The choice and concentration of the acid are critical. Overly harsh conditions accelerate tarring.[4] Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal catalyst that promotes quinoline formation without excessive polymerization.[4][6]

    • Employ a Biphasic System: A highly effective but often overlooked technique is to use a two-phase system. Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization by limiting the carbonyl's contact with the strong acid.[3][4]

    • Use an Acetal Protecting Group: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) prevents polymerization. The acetal is hydrolyzed in situ under the acidic conditions to slowly generate the reactive aldehyde as needed, keeping its concentration low.[4][7]

Issue 2: My final product is contaminated with dihydroquinoline impurities. Why does this happen, and how do I ensure complete aromatization?

Answer: The final step in the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, you will isolate a mixture of the desired product and its partially hydrogenated analog.

Root Cause Analysis & Mitigation Strategies:

  • Causality: The oxidation step requires a suitable oxidizing agent. In many Doebner-von Miller procedures, the oxidant is generated in situ from reaction intermediates (e.g., a Schiff base acting as a hydride acceptor). If the stoichiometry of these intermediates is not optimal, or if the oxidant is consumed in side reactions, the final aromatization will be incomplete.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: If the reaction conditions do not inherently guarantee complete oxidation, the addition of a mild oxidizing agent may be necessary. It's crucial to use a stoichiometric excess to drive the reaction to completion.[4]

    • Prolong Reaction Time/Increase Temperature: In some cases, the oxidation step may simply be slow. Extending the reaction time at the reflux temperature can often promote complete aromatization.

    • Ex-situ Oxidation: If the impurity persists, the crude product mixture can be subjected to a separate oxidation step during workup using an agent like manganese dioxide (MnO₂) or bubbling air through the solution in the presence of a catalyst.

Issue 3: I've isolated a product, but its characterization (NMR, MS) doesn't match the expected quinoline. What are other possible byproducts?

Answer: While tar formation is the most common side reaction, the formation of distinct, isolable byproducts can also occur, typically due to the specific electronic or steric properties of the substrates.

Root Cause Analysis & Mitigation Strategies:

  • Causality: The reaction mechanism involves several steps, including Michael addition and cyclization. The regioselectivity of these steps can be influenced by the substituents on the aniline or the carbonyl compound.

  • Known Alternative Byproducts:

    • Pyrrolidine Derivatives: It has been reported that the Doebner reaction can fail for certain substrates, such as 2-chloro-5-aminopyridine. In this case, cyclization may occur at the amino group instead of the aromatic ring, leading to a pyrrolidine derivative.[8][9]

    • 2-Methylquinoline-4-carboxylic Acids: In the classic Doebner reaction (aniline + aldehyde + pyruvic acid), the formation of 2-methylquinoline-4-carboxylic acid derivatives has been identified as a new class of byproducts, particularly when using electron-donating groups on the aniline.[10] The order of reactant addition plays a key role in the formation of this byproduct.[10]

    • Isomeric Quinolines: When using substituted anilines, different cyclization pathways can lead to isomeric quinoline products. A fragmentation-recombination mechanism has been proposed, which could account for the formation of unexpected isomers.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Doebner synthesis, and how can they be minimized? The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, resulting in significant tar formation and reduced yields.[4] This can be minimized by controlling the reaction temperature, slowly adding the carbonyl reagent, optimizing the acid catalyst, or using a biphasic solvent system.[4] Another common issue is incomplete oxidation, leaving dihydroquinoline impurities. This is addressed by ensuring a sufficient amount of oxidizing agent is present or by adding one.[4]

Q2: What are the primary causes of low quinoline yield? Low yields are a frequent challenge and can stem from several factors:

  • Polymerization of the Carbonyl Compound: This is a major cause, consuming starting material that would otherwise form the product.[3]

  • Harsh Reaction Conditions: High temperatures and highly concentrated acids can degrade both the starting materials and the final quinoline product.[3]

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less nucleophilic, leading to slower reaction rates and lower conversion.[4]

  • Product Loss During Workup: The purification of quinolines from the complex reaction mixture can be tedious, and multiple extraction and distillation steps can lower the recovery of the desired product.

Q3: How does the choice of solvent affect byproduct formation? The solvent plays a crucial role. While many procedures are run in a single phase (e.g., in an alcohol or the acid itself), employing a biphasic system (e.g., toluene/water) can be highly advantageous.[4] By keeping the acid-sensitive α,β-unsaturated carbonyl compound primarily in the organic phase and the protonated aniline in the aqueous phase, the rate of undesired polymerization is drastically reduced, leading to cleaner reactions and higher yields.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the competition between the desired product pathway and the primary side reaction, as well as a typical experimental workflow.

Doebner Synthesis: Main vs. Side Reaction Reactants Aniline + α,β-Unsaturated Carbonyl + Acid Catalyst Michael_Addition 1. Michael Addition of Aniline Reactants->Michael_Addition Desired Pathway Polymerization Acid-Catalyzed Self-Condensation Reactants->Polymerization Competing Side Reaction Cyclization 2. Electrophilic Cyclization Michael_Addition->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Product Desired Quinoline Product Oxidation->Product Tar Polymer / Tar Byproduct Polymerization->Tar

Caption: Main reaction pathway vs. competing polymerization.

General Experimental Workflow Start Start Setup Combine Aniline and Acid in Reaction Vessel Start->Setup Addition Slowly Add Carbonyl Compound at Temperature Setup->Addition React Heat to Reflux Monitor by TLC Addition->React Workup Cool and Neutralize with Base React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Distillation or Chromatography Extract->Purify End Characterize Final Product Purify->End

Caption: A typical Doebner synthesis experimental workflow.

Data Summary
ParameterImpact on Desired ProductImpact on Byproduct FormationRecommended Action
Temperature Rate increases with temperature.Tar formation significantly increases at high temperatures.[4]Maintain the lowest effective temperature for the reaction.
Reagent Addition Not significantly impacted.Rapid addition of carbonyl increases local concentration, promoting polymerization.[5]Add the α,β-unsaturated carbonyl slowly via a dropping funnel.
Acid Catalyst Essential for the reaction.Harsh/high concentration of acids accelerates tarring.[4]Screen different Brønsted and Lewis acids to find a balance.
Solvent System Reaction proceeds in various solvents.A biphasic system sequesters the carbonyl, reducing polymerization.[3][4]Consider a toluene/acidic water biphasic system.
Oxidant Complete aromatization requires an oxidant.Incomplete oxidation leads to dihydroquinoline impurities.[4]Ensure sufficient oxidant is present or add a mild one during workup.
Experimental Protocols
Protocol 1: General Synthesis of 2-Methylquinoline (Lepidine)

This protocol is a representative example of the Doebner-von Miller reaction where the α,β-unsaturated carbonyl (crotonaldehyde) is generated in situ.

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charging Reactants: Add aniline (10 g, 0.107 mol) and concentrated hydrochloric acid (22 mL) to the flask. Stir the mixture to form the aniline hydrochloride salt.

  • In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add acetaldehyde (12 mL, 0.214 mol) dropwise from the dropping funnel to the stirred aniline hydrochloride solution over 30 minutes. This slow, cold addition minimizes the premature polymerization of the in situ formed crotonaldehyde.[5]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride (3 g) to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization.[4][5]

  • Reaction: Heat the reaction mixture to reflux for 4-7 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).[4]

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10). This step liberates the free quinoline base.

  • Purification - Steam Distillation: Perform a steam distillation on the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with the water, separating it from the non-volatile tarry byproducts.[5]

  • Isolation: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline) and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Protocol 2: Purification of Crude Quinoline from Tarry Byproducts

If significant tar has formed and steam distillation is not feasible or effective, this extractive workup can be attempted.

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the excess acid with a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the neutralized mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.[4] The desired quinoline product should partition into the organic phase, while many polymeric tars may remain in the aqueous phase or as an insoluble residue between the layers.

  • Acid Wash: Wash the combined organic layers with dilute HCl (1M). The quinoline product will become protonated and move into the aqueous acidic layer, while non-basic organic impurities remain in the organic phase.

  • Re-isolation: Separate the acidic aqueous layer and neutralize it again with a strong base (e.g., NaOH) to regenerate the free quinoline base, which will often precipitate or form an oil.

  • Final Extraction: Extract the quinoline one final time with fresh organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

References
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (n.d.).
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (n.d.).
  • Doebner reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063-22086. Retrieved from [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2021). Synthetic Communications, 51(13). Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research, 7(6). Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1057. Retrieved from [Link]

  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide - Benchchem. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(1), 123-132. Retrieved from [Link]

  • The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU. Retrieved from [Link]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Preparation of quinolines. (1986). Google Patents.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved from [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). Molecules, 27(23), 8560. Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved from [Link]

  • Doebner Miller Synthesis of Quinoline by Mr. Somdatta Chaudhari. (2022). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Aminoaryl Ketones in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 2-aminoaryl ketones in this classic quinoline synthesis. Here, we will delve into the root causes of low reactivity and provide actionable troubleshooting strategies and advanced protocols to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it important?

The Friedländer synthesis is a fundamental organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline ring system.[1][2] First reported by Paul Friedländer in 1882, this reaction is a cornerstone in heterocyclic chemistry due to its simplicity and the biological significance of the quinoline scaffold, which is a core structure in many pharmaceuticals, including anticancer, antimalarial, and antibacterial agents.[1][3][4]

Q2: I'm observing very low to no yield in my Friedländer reaction with a 2-aminoaryl ketone. What are the likely causes?

Low reactivity in 2-aminoaryl ketones during Friedländer synthesis can stem from several factors:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring of the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, hindering the initial condensation step.

  • Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the α-methylene carbonyl compound can physically obstruct the approach of the reacting molecules, slowing down or preventing the reaction.[5][6]

  • Suboptimal Reaction Conditions: Inappropriate choice of catalyst (acid or base), solvent, or temperature can significantly impact the reaction rate and overall yield.[2][7] Traditional methods often required harsh conditions, such as high temperatures (150-220 °C), which may not be suitable for all substrates.[8][9]

  • Catalyst Inactivity: The catalyst may be old, impure, or simply not effective for your specific substrate combination.

Q3: How do I choose between acid and base catalysis for my reaction?

The choice between acid and base catalysis is substrate-dependent. While both can be effective, acid catalysts are often more so for the Friedländer annulation.

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., ZnCl₂, Nd(NO₃)₃·6H₂O) are commonly used.[7][10] They activate the carbonyl group of the 2-aminoaryl ketone, making it more electrophilic and susceptible to nucleophilic attack.

  • Base Catalysis: Bases like sodium hydroxide, potassium tert-butoxide, or piperidine are also employed.[3][9] They function by deprotonating the α-methylene group of the partner carbonyl compound, generating a more reactive enolate. However, base catalysis can sometimes lead to undesired side reactions, such as the self-condensation of the α-methylene ketone.[7]

Section 2: Understanding the Root Causes of Low Reactivity

Low reactivity of 2-aminoaryl ketones is a common bottleneck in the Friedländer synthesis. Understanding the underlying principles is crucial for effective troubleshooting.

The Reaction Mechanism: A Two-Step Process

The Friedländer synthesis proceeds through two key steps: an initial intermolecular condensation followed by an intramolecular cyclodehydration.[11] Two primary mechanistic pathways are proposed:

  • Aldol Condensation First: The 2-aminoaryl ketone and the α-methylene carbonyl compound undergo an aldol-type condensation to form an aldol adduct, which then cyclizes and dehydrates to form the quinoline.[12][13]

  • Schiff Base Formation First: The amino group of the 2-aminoaryl ketone reacts with the carbonyl of the partner compound to form a Schiff base (imine), which then undergoes an intramolecular aldol reaction and subsequent dehydration.[12][13]

The rate-limiting step can be either the initial condensation or the subsequent cyclization, depending on the substrates and reaction conditions.

Electronic and Steric Influences on Reactivity

The electronic nature and steric bulk of the substituents on your 2-aminoaryl ketone play a pivotal role in its reactivity.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ on the aromatic ring increase the electron density of the amino group, enhancing its nucleophilicity and generally accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ decrease the nucleophilicity of the amino group, making the initial condensation step more difficult and often requiring more forcing conditions.

  • Steric Hindrance: Large groups near the amino or ketone functionalities can create steric repulsion, impeding the formation of the necessary transition states for both the initial condensation and the final cyclization.[5]

Section 3: Troubleshooting Guide for Low-Yielding Reactions

This section provides a systematic approach to troubleshooting and optimizing your Friedländer synthesis when faced with a low-reactivity 2-aminoaryl ketone.

Logical Troubleshooting Flowchart

Troubleshooting_Friedlander start Low Yield Observed review_conditions Review Reaction Conditions (Temp, Time, Solvent) start->review_conditions review_conditions->review_conditions optimize_catalyst Optimize Catalyst (Type, Loading) review_conditions->optimize_catalyst Conditions Appear Optimal optimize_catalyst->optimize_catalyst substrate_modification Consider Substrate Modification optimize_catalyst->substrate_modification No Improvement alternative_methods Explore Alternative Synthetic Routes substrate_modification->alternative_methods Modification Not Feasible

Caption: A logical workflow for troubleshooting low yields in Friedländer synthesis.

Step-by-Step Optimization Strategies
1. Re-evaluate and Optimize Reaction Conditions
  • Temperature: If your reaction is sluggish at room temperature or a moderate temperature (e.g., 60 °C), incrementally increase the temperature in 10-20 °C intervals.[2] Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.

  • Reaction Time: Some reactions, especially with unreactive substrates, simply require longer reaction times. Extend the reaction time and monitor its progress.

  • Solvent: Poor solubility of reactants can be a major issue. If you are using a non-polar solvent, consider switching to a more polar one like ethanol, DMF, or even an ionic liquid to improve solubility.[2]

2. Catalyst Screening and Optimization

If adjusting the basic conditions doesn't improve the yield, a systematic catalyst screen is the next logical step.

Catalyst TypeExamplesRationale & Considerations
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)Readily available and effective for many substrates. Can be harsh and lead to side reactions.
Lewis Acids Zinc chloride (ZnCl₂), Neodymium(III) nitrate hexahydrate, Gold(III) chlorideCan be milder than Brønsted acids and offer different reactivity profiles.[8][10]
Heterogeneous Catalysts Nafion NR50, SiO₂ nanoparticlesOffer easier workup and potential for catalyst recycling.[14][15]
Organocatalysts Chiral phosphoric acids, Proline derivativesCan provide enantioselective control in certain cases.[7]
Modern Catalytic Systems Molecular Iodine, Ionic LiquidsOffer mild and often solvent-free reaction conditions.[2][16]

Recommendation: Start with a common and mild Lewis acid like Neodymium(III) nitrate hexahydrate or a well-established Brønsted acid like p-TsOH. If these fail, explore more modern catalytic systems.

3. Addressing Regioselectivity with Unsymmetrical Ketones

When using an unsymmetrical α-methylene ketone, you may obtain a mixture of regioisomers. To control this:

  • Introduce a Directing Group: Attaching a phosphoryl group to one of the α-carbons of the ketone can direct the condensation to that site.[7]

  • Utilize Specific Catalysts: Certain amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of a single regioisomer.[17][18] Slow addition of the methyl ketone substrate can also enhance regioselectivity.[17]

Section 4: Advanced Protocols for Challenging Substrates

For particularly stubborn 2-aminoaryl ketones, more advanced techniques may be necessary.

Protocol 1: Microwave-Assisted Friedländer Synthesis

Microwave irradiation can significantly accelerate the reaction by rapidly and efficiently heating the reaction mixture.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nafion NR50 (reusable solid acid catalyst)[14]

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and Nafion NR50.

  • Add ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Monitor pressure to ensure it remains within safe limits.

  • After cooling, filter to remove the catalyst (which can be washed, dried, and reused).

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Visible-Light-Mediated Synthesis

A recent and green approach utilizes visible light and a photocatalyst, allowing the reaction to proceed under very mild conditions.[19][20]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.5 mmol)

  • Fluorescein (0.5 mol%)

  • Ethanol

Procedure:

  • Combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and fluorescein in a reaction vessel.[19]

  • Add ethanol as the solvent.[19]

  • Stir the mixture at room temperature under irradiation from a white LED (e.g., 12 W).[19]

  • Monitor the reaction progress by TLC.[19]

  • Upon completion, the product may precipitate. If so, it can be collected by filtration and washed with water.[19] Otherwise, concentrate the reaction mixture and purify as needed.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants & Catalyst solvent Add Solvent reagents->solvent heating Apply Heat / Light solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extract Product quench->extraction purification Purify Product extraction->purification

Caption: A general experimental workflow for performing a Friedländer synthesis.

Section 5: Alternative Synthetic Strategies

If the Friedländer synthesis remains unsuccessful even after extensive troubleshooting, it may be necessary to consider alternative methods for quinoline synthesis. Several classical and modern alternatives exist:

  • Combes Quinoline Synthesis: The reaction of anilines with β-diketones.[21]

  • Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline.[21]

  • Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[21]

  • Modern Metal-Catalyzed Methods: Rhodium or Cobalt-catalyzed cyclizations can offer different substrate scopes and milder conditions.[14]

References

  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ACS Publications. (2009, December 11). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]

  • PubMed. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • A New Green Approach to the Friedländer Synthesis of Quinolines. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Retrieved from [Link]

  • PMC. (2022, December 15). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • PubMed. (2022, December 15). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • PMC - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • ACS Publications. (2002, December 6). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

Sources

minimizing side reactions in the synthesis of 2-Chloro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-6-methylquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our focus is on minimizing side reactions and optimizing yields to ensure the highest purity of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-stage process:

  • Stage 1: Quinolone Formation via Gould-Jacobs Reaction. This involves the condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes a thermally induced cyclization to yield ethyl 2-hydroxy-6-methylquinoline-4-carboxylate. Subsequent hydrolysis gives the corresponding carboxylic acid, which exists in equilibrium with its 4-oxo tautomer.

  • Stage 2: Chlorination. The resulting 2-hydroxy-6-methylquinoline-4-carboxylic acid (or its corresponding quinolin-4-one tautomer) is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Each of these stages presents unique challenges and potential for side reactions that can impact both yield and purity.

Visualized Workflow and Key Reaction Mechanisms

To better understand the process and potential pitfalls, the following diagrams illustrate the overall workflow and the core reaction mechanism.

Experimental Workflow Diagram

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Troubleshooting Points A 4-methylaniline + DEEM B Condensation (100-130°C) A->B C Anilidomethylenemalonate Intermediate B->C T1 Incomplete Condensation? B->T1 D Thermal Cyclization (High Temp, >250°C) C->D E Ethyl 2-hydroxy-6-methylquinoline-4-carboxylate D->E T2 Low Cyclization Yield? D->T2 F Saponification (Hydrolysis) (e.g., NaOH) E->F G 2-hydroxy-6-methylquinoline-4-carboxylic acid F->G T3 Incomplete Hydrolysis? F->T3 H Chlorination (e.g., POCl3) G->H I Crude this compound H->I T4 Side Reactions in Chlorination? H->T4 J Purification (Crystallization/Chromatography) I->J K Final Product J->K

Caption: Overall workflow for the synthesis of this compound.

Gould-Jacobs Reaction Mechanism and Side Reaction Hotspot

G cluster_0 Gould-Jacobs Mechanism cluster_1 Potential Side Reactions Start Aniline Derivative (Nucleophile) Condensation Nucleophilic Attack & Ethanol Elimination Start->Condensation DEEM DEEM (Electrophile) DEEM->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate Cyclization 6-electron Electrocyclization Intermediate->Cyclization Incomplete Incomplete Cyclization Intermediate->Incomplete Insufficient Energy Quinolinone 4-Hydroxyquinoline Ester Cyclization->Quinolinone SideReaction Alternative Cyclization or Decomposition at High Temp Cyclization->SideReaction Incorrect Temp/ Substrate Effects

Caption: Key steps of the Gould-Jacobs reaction and potential side reaction points.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Quinolone Formation

Question 1: My yield of the anilidomethylenemalonate intermediate is low, and I see unreacted 4-methylaniline in my TLC/HPLC analysis. What could be the cause?

Answer: This issue typically points to incomplete condensation. Several factors could be at play:

  • Insufficient Temperature: The initial condensation requires heating, typically in the range of 100-130°C.[1] Ensure your reaction temperature is adequate to drive the reaction forward and remove the ethanol byproduct.

  • Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate (DEEM) can help drive the reaction to completion.[1]

  • Moisture: Anilines can be hygroscopic. Ensure your 4-methylaniline is dry, as water can interfere with the condensation reaction.

Question 2: The thermal cyclization step is resulting in a low yield of the desired quinolone and significant charring/tar formation. How can I improve this?

Answer: The high-temperature cyclization is often the most challenging step of the Gould-Jacobs reaction.[1]

  • Temperature Control: This step requires very high temperatures, often exceeding 250°C.[1] However, excessive temperatures or prolonged reaction times can lead to decomposition and polymerization, which results in tar formation.[2] An optimal condition often involves a rapid heating to around 300°C for a short duration, for instance, 5 minutes, which has been shown to provide a higher isolated yield in some cases.[1]

  • High-Boiling Point Solvent: The use of a high-boiling inert solvent like diphenyl ether can help to maintain a consistent and controlled high temperature, facilitating a more efficient cyclization.

  • Microwave-Assisted Synthesis: Modern approaches using microwave irradiation can significantly improve yields and reduce reaction times by providing rapid and uniform heating.[1][3] This can be a valuable alternative to conventional heating methods.

Question 3: After saponification, I am having difficulty precipitating the 2-hydroxy-6-methylquinoline-4-carboxylic acid upon acidification. What should I do?

Answer: Complete precipitation is crucial for a good yield. Consider the following:

  • pH Adjustment: Ensure you are acidifying to a sufficiently low pH. Use a pH meter to confirm you have reached a pH of around 2-3. Concentrated hydrochloric acid is commonly used for this purpose.[1]

  • Cooling: After acidification, cool the mixture in an ice bath to reduce the solubility of the product and promote precipitation.

  • Salting Out: If the product remains partially soluble, adding a saturated solution of sodium chloride can decrease its solubility in the aqueous layer, a phenomenon known as "salting out."

Stage 2: Chlorination

Question 4: The chlorination with POCl₃ is giving me a dark, tar-like substance instead of a clean product. What is causing this and how can I prevent it?

Answer: This is a common issue when working with phosphorus oxychloride.

  • Temperature Control: POCl₃ is highly reactive, and reactions can be exothermic.[4] It is crucial to control the reaction temperature carefully. Adding the POCl₃ dropwise to a cooled solution of the quinolone can help manage the reaction rate. Overheating can lead to decomposition and the formation of tar-like substances.[4]

  • Moisture Sensitivity: POCl₃ reacts violently with water. Ensure all your glassware is oven-dried and the reagents are anhydrous. Any moisture will not only consume the reagent but can also lead to the formation of phosphoric acid byproducts that complicate the reaction and workup.[4]

  • Reaction Monitoring: Monitor the reaction progress using TLC. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to the harsh conditions, which can lead to byproduct formation.[4]

Question 5: My final product is contaminated with byproducts that are difficult to remove by recrystallization. What are these byproducts and how can I minimize their formation?

Answer: The chlorination step can generate several byproducts.

  • Incomplete Chlorination: If the reaction is not driven to completion, you will have unreacted starting material (the 2-hydroxy- or 4-oxo-quinoline). Ensure you are using a sufficient excess of POCl₃ and an adequate reaction time and temperature.

  • Phosphorylated Intermediates: The reaction of quinolones with POCl₃ proceeds through phosphorylated intermediates.[5] If the reaction conditions are not optimal, these intermediates may not fully convert to the chlorinated product. A final heating step (e.g., 70-90°C) is often necessary to drive the conversion to completion.[5]

  • Side-chain Chlorination: While less common for this specific substrate, aggressive chlorinating conditions can sometimes lead to chlorination at other positions on the quinoline ring. Using the minimum effective temperature and reaction time can help to avoid this.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-6-methylquinoline-4-carboxylic acid

  • Condensation: In a round-bottom flask, combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 1-2 hours. Monitor the formation of the intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the resulting anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260°C for 30-60 minutes. The product should precipitate upon cooling.

  • Hydrolysis (Saponification): Collect the crude ester and add it to a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Precipitation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Add 2-hydroxy-6-methylquinoline-4-carboxylic acid (1.0 eq).

  • Addition of POCl₃: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (around 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Isolation: The crude product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure this compound.

Data Summary Tables

Table 1: Effect of Cyclization Conditions on Yield

MethodTemperature (°C)TimeTypical Yield RangeReference
Conventional Heating250-26030-60 min40-60%[1]
Microwave Irradiation3005 minup to 47%[3]

Table 2: Common Chlorinating Agents and Conditions

ReagentTypical ConditionsAdvantagesDisadvantagesReference
POCl₃Reflux, 2-4 hPowerful, effectiveCorrosive, moisture-sensitive, harsh conditions[4]
SOCl₂Reflux, can use catalytic DMFMilder than POCl₃Can cause degradation under acidic conditions[4]
Oxalyl ChlorideRoom temp to refluxMilder conditionsToxic byproducts (CO, HCl)[4]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Biotage. (n.d.).
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (2025).
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • PubMed. (2011, March 18).
  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Academia.edu. (n.d.). (PDF)
  • ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis.
  • ResearchGate. (2025, August 10).
  • Santa Cruz Biotechnology. (n.d.). 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | CAS 438219-85-3 | SCBT.
  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis.
  • Revues Scientifiques Marocaines. (2022, September 29).
  • BenchChem. (2025).
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
  • Chemical Synthesis. (2025, May 20). 2-chloro-6-methylquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, October 18).
  • PMC. (n.d.).
  • Beilstein Journals. (2025, April 9).

Sources

addressing solubility issues of 2-Chloro-6-methylquinoline-4-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Chloro-6-methylquinoline-4-carboxylic acid (CAS: 4295-11-8).[1] It is designed to bridge the gap between chemical properties and biological performance.

Compound: this compound[1]

Executive Summary

This compound presents a classic "solubility cliff" challenge common to quinoline-4-carboxylic acids (cinchoninic acid derivatives).[1] Its efficacy in biological assays is frequently compromised not by lack of potency, but by micro-precipitation upon dilution into aqueous media. This guide provides the protocols necessary to maintain thermodynamic solubility and ensure assay fidelity.

Module 1: Physicochemical Profiling (The "Why")

To solve the solubility issue, you must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Assays
Molecular Weight 221.64 g/mol Small molecule; rapid diffusion.
LogP (Lipophilicity) ~3.2Moderate-High. Indicates poor water solubility without ionization.[1] Prone to non-specific binding to plastics.
pKa (Carboxylic Acid) ~4.5 - 5.0At pH 7.4, this group is deprotonated (COO⁻), aiding solubility. Risk: If pH drops < 5.0, it protonates and precipitates.
pKa (Quinoline N) ~2.0 - 3.0The C2-Chlorine is electron-withdrawing, significantly lowering the basicity of the ring nitrogen.[1] It remains uncharged at physiological pH.

The Core Problem: While the carboxylate anion (COO⁻) provides some solubility at pH 7.4, the lipophilic aromatic core (LogP 3.2) drives aggregation. When you dilute a high-concentration DMSO stock (where the molecule is monomeric) into aqueous media, the rapid polarity shift causes "solvent shock," leading to amorphous precipitation before the carboxylate can fully interact with water molecules.

Module 2: Solubilization Strategies (The "How")
Protocol A: Preparation of "Assay-Ready" Stock Solutions

Do not use hydrated DMSO. Water accumulation in DMSO stocks promotes degradation and precipitation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM to 50 mM master stock. Avoid >100 mM stocks as they increase the risk of crashing out upon dilution.

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Intermediate Dilution" Method (Critical)

Directly spiking 100% DMSO stock into cell culture media often causes local precipitation at the injection site. Use this step-down approach:

  • Step 1 (Master Stock): 10 mM compound in 100% DMSO.

  • Step 2 (10x Intermediate): Dilute the Master Stock 1:10 into PBS (pH 7.4) + 10% DMSO .

    • Why? The presence of 10% DMSO stabilizes the transition to the aqueous phase.

    • Visual Check: Vortex immediately. Ensure solution is clear.

  • Step 3 (Final Assay Well): Dilute the 10x Intermediate 1:10 into your final culture media.

    • Result: Final DMSO concentration is 1% (usually tolerated; if 0.1% is required, add another dilution step).

Protocol C: The "pH Rescue" (For High Concentrations)

If working at >50 µM final concentration, the buffering capacity of the media may not be sufficient to keep the carboxylic acid deprotonated.

  • Buffer: Ensure your assay buffer (e.g., HEPES, PBS) is strong (25 mM).

  • Adjustment: If precipitation occurs, spike the aqueous buffer with a molar equivalent of NaOH (1:1 ratio with compound) before adding the compound. This forces the formation of the sodium salt (Sodium 2-chloro-6-methylquinoline-4-carboxylate), which is significantly more soluble.

Module 3: Troubleshooting & Logic Flow

Visualizing the Decision Process Use the following logic map to diagnose solubility failures in real-time.

SolubilityLogic Start Start: Precipitation Observed CheckpH Check Buffer pH Start->CheckpH pH_Low pH < 7.0 CheckpH->pH_Low Acidic pH_Ok pH 7.2 - 7.6 CheckpH->pH_Ok Neutral Adjust_pH Action: Adjust to pH 7.4 or Add 1 eq. NaOH pH_Low->Adjust_pH Check_Conc Check Concentration pH_Ok->Check_Conc Conc_High > 50 µM Check_Conc->Conc_High High Load Conc_Low < 10 µM Check_Conc->Conc_Low Low Load Carrier Action: Add 0.5% Cyclodextrin (HP-β-CD) Conc_High->Carrier Cosolvent Action: Use Intermediate Dilution (Protocol B) Conc_Low->Cosolvent

Caption: Decision tree for troubleshooting precipitation events. Blue nodes indicate diagnostic steps; dashed nodes indicate corrective actions.

Module 4: Frequently Asked Questions (FAQ)

Q1: My media turns cloudy immediately after adding the compound. Why? A: This is "Solvent Shock." You likely pipetted a high-concentration DMSO stock directly into aqueous media. The local concentration at the pipette tip exceeded the solubility limit before mixing occurred.

  • Fix: Use Protocol B (Intermediate Dilution) . Alternatively, pre-warm the media to 37°C before addition, as solubility generally increases with temperature.

Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. DMSO is preferred for its low volatility and high solubilizing power for quinolines.

Q3: Will this compound interfere with fluorescence assays? A: High Risk. Quinoline derivatives are intrinsically fluorescent.

  • Action: Run a "Compound Only" control (no enzyme/cells) at your highest test concentration. Measure signal at your assay's excitation/emission wavelengths. If background fluorescence is high, switching to a colorimetric or varying the fluorophore (e.g., Red-shifted dyes) is required.

Q4: I need to dose mice. How do I formulate this? A: For in vivo work, DMSO is too toxic.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Alternative: 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. The hydrophobic quinoline ring complexes well with cyclodextrins, vastly improving aqueous solubility [1].

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • PubChem. (2025).[2][3] Compound Summary: 2-Chloroquinoline-4-carboxylic acid (Analog).[1][2] National Library of Medicine. Link

  • BenchChem. (2025). Technical Support: Preventing Compound Precipitation in Cell Culture Media. BenchChem Technical Guides. Link

Sources

Technical Support Center: Microwave-Assisted Quinoline Synthesis

[1]

Core Directive: The Microwave Advantage

Welcome to the Application Support Center. You are likely here because your quinoline synthesis—whether via Friedländer , Skraup , or Combes pathways—is failing to reproduce the "magic" yields promised in literature, or you are experiencing vessel failures.

Microwave synthesis is not merely "faster heating."[1][2][3][4][5][6][7] It relies on dipolar polarization and ionic conduction .[1][4] If your reaction mixture does not couple efficiently with the oscillating electromagnetic field (2.45 GHz), your synthesis will fail regardless of the temperature setpoint.

This guide prioritizes causality over correlation . We do not just tell you what to do; we explain why the physics demands it.

Module A: Solvent Selection & Heating Physics

The Issue: "My reaction is not reaching the target temperature" or "The temperature is oscillating wildly."

The Science: Microwave heating efficiency is dictated by the Loss Tangent (


)5678568
  • High Absorbers (

    
    ):  Heat rapidly.[5] Risk of overshooting.
    
  • Transparent Solvents (

    
    ):  Will never heat alone. Require "doping" or passive heating elements.[6]
    
Reference Data: Solvent Loss Tangents
Solvent ClassRepresentative Solvent

(approx at 2.45 GHz)
Application Note
High Absorber Ethylene Glycol1.350Excellent for high-temp cyclizations (>200°C).
High Absorber Ethanol0.941Good for Friedländer; watch pressure limits.
High Absorber DMSO0.825Universal solvent; difficult workup.
Medium Absorber DMF0.161Standard for many heterocycle syntheses.
Medium Absorber Water0.123Green chemistry; pressure rises fast.
Transparent Toluene0.040Requires SiC vial or Ionic Liquid spike.
Transparent Hexane0.020Not recommended for MW synthesis.
Visualization: Solvent Selection Logic

SolventLogicStartSelect Solvent for Quinoline SynthesisCheckTanCheck Loss Tangent (tan δ)Start->CheckTanHighHigh (tan δ > 0.5)(e.g., EtOH, DMSO)CheckTan->HighHigh PolarityLowLow/Transparent (tan δ < 0.1)(e.g., Toluene, Dioxane)CheckTan->LowNon-PolarDirectDirect MW HeatingMonitor Pressure!High->DirectActionMUST Add SusceptorLow->ActionSiCPassive Element(SiC Vial/Stir Bar)Action->SiCInert RouteIonicDoping Agent(Ionic Liquid/Polar Additive)Action->IonicCatalytic Route

Caption: Decision matrix for ensuring efficient microwave coupling based on solvent dielectric properties.

Module B: Optimized Protocol (Friedländer Synthesis)

Context: The Friedländer annulation is the most robust method for drug discovery libraries. Standard Failure Mode: Low yield due to polymerization of the

The Optimized Protocol

Reaction: 2-Aminoaryl ketone +


  • Stoichiometry: Use 1.0 equiv 2-aminoaryl ketone and 1.2 equiv ketone.

    • Why? Excess ketone compensates for self-aldol condensation side reactions.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%).

    • Alternative: Use [bmim][BF4] (Ionic Liquid) as both solvent and catalyst for "green" routes.

  • Vessel Loading:

    • Volume: Fill vessel to 2/3 capacity maximum.

    • Critical: Under-filling (<20%) causes poor IR temperature sensing. Over-filling (>80%) leaves insufficient headspace for pressure, causing venting.

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain Temp).

    • Temp: 120°C.

    • Hold Time: 10–15 minutes.

    • Stirring: High (magnetic stir bar is mandatory to prevent hot spots).

Visualization: Friedländer Workflow

FriedlanderReactantsReactants:2-Aminoaryl ketone+ Ketone (1.2 eq)CatAdd Catalyst:p-TSA (10 mol%)Reactants->CatSolventSolvent:EtOH (High Pressure)or DMF (Low Pressure)Cat->SolventMWMW Irradiation120°C, 10 minDynamic PowerSolvent->MWWorkupWorkup:Cool to 50°CPrecipitate/ExtractMW->Workup

Caption: Step-by-step workflow for the acid-catalyzed Friedländer synthesis under microwave irradiation.

Module C: Troubleshooting & FAQs

Direct answers to field failures.

Q1: My reaction vessel ruptured (vented) violently. What happened?

  • Diagnosis: You likely experienced a "thermal runaway" or exceeded the vapor pressure limit.

  • The Cause:

    • Ionic Conduction: If you used an Ionic Liquid or a high concentration of ions (salts), the heating mechanism shifts from dipolar polarization to ionic conduction.[1][2] This is exponential. The temperature can spike from 100°C to 250°C in seconds, outpacing the reactor's feedback loop.

    • Solvent Vapor Pressure: Using Ethanol at 180°C generates >20 bar of pressure. Most standard glass MW vials are rated for 20–30 bar.

  • The Fix:

    • Switch to a lower vapor pressure solvent (e.g., DMF or DMSO) if

      
      .
      
    • Use Fiber Optic temperature probes instead of IR sensors for ionic liquids to get real-time internal temperature data.

Q2: I am scaling up from 2 mL to 20 mL, but the yield dropped significantly.

  • Diagnosis: Penetration Depth issue.

  • The Science: Microwaves at 2.45 GHz have a limited penetration depth (usually a few centimeters in high-absorbing solvents like EtOH). In a larger vessel, the center of the reaction may not be receiving direct energy, relying instead on convection (which is slower).

  • The Fix:

    • Do not simply scale volume. Increase stirring speed to maximum to ensure thermal homogeneity.

    • Extend the "Ramp Time" (time to reach target temp) to allow convection to equilibrate the bulk mixture.

Q3: My product is charring/decomposing.

  • Diagnosis: Localized "Hot Spots."[9]

  • The Science: While the bulk temperature reads 120°C, heterogeneous catalysts (solid supported) or metal particles can act as antennas, creating microscopic plasma arcs or superheated zones >300°C.

  • The Fix:

    • Switch to a homogeneous catalyst (dissolved p-TSA).

    • If using solids (e.g., Montmorillonite K-10), ensure the particle size is fine and suspension is uniform via vigorous stirring.

Comparative Data: MW vs. Conventional

Evidence of efficiency for the Skraup/Friedländer methods.[10][11]

ParameterConventional Heating (Oil Bath)Microwave IrradiationImprovement Factor
Reaction Time 4 – 24 Hours5 – 20 Minutes~50x Faster
Yield (Avg) 45% – 65%75% – 92%+30% Yield
Solvent Vol High (Reflux)Low / NeatGreen Metric
Energy Usage High (Heating block + ambient loss)Low (Direct coupling)Efficiency

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives: An Overview. Synthetic Communications. [Link]

  • Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews (C.O. Kappe). [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. MedChemComm (RSC). [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link][1]

Technical Support Center: Crystallization of 2-Chloro-6-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving challenges associated with the crystallization of 2-Chloro-6-methylquinoline-4-carboxylic acid (C₁₁H₈ClNO₂). This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in obtaining high-quality crystalline material. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization strategy. While experimental data for this specific compound is limited in public literature, we can compile known and predicted data to guide our approach.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50503-75-8
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Solid (predicted)
Predicted Density 1.4±0.1 g/cm³
Predicted Boiling Point 381.8±37.0 °C at 760 mmHg
Predicted logP 3.49
pKa (Not available) - Expected to be acidic due to the carboxylic acid group.

The presence of both a carboxylic acid and a quinoline ring suggests the molecule can act as both a hydrogen bond donor and acceptor. The chloro- and methyl- substitutions increase its lipophilicity, which will influence solvent selection.[1]

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solid form in that specific solvent environment.[2] Essentially, the compound is precipitating too quickly from a solution that is too concentrated or cooled too rapidly.

Causality: The high concentration of the solute and rapid temperature change don't allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

Troubleshooting Strategies:

  • Increase the Solvent Volume: Re-heat the solution until the oil fully redissolves. Add more of the primary solvent (10-20% additional volume) to decrease the concentration. This lowers the saturation temperature, giving the molecules more time to form a stable lattice upon cooling.[2]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated by a few paper towels. For even slower cooling, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature over several hours.

  • Change the Solvent System: The current solvent may be too good, meaning the compound is highly soluble. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures.

Q3: I'm not getting any crystals at all, even after the solution has cooled. What should I do?

This is a common issue that indicates the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[3]

Troubleshooting Flowchart:

G start No Crystals Formed Upon Cooling check_supersat Is the solution supersaturated? start->check_supersat induce_nucleation Induce Nucleation check_supersat->induce_nucleation Yes reduce_vol Reduce Solvent Volume check_supersat->reduce_vol No / Unsure scratch Scratch inner wall of the flask with a glass rod induce_nucleation->scratch Method 1 seed Add a seed crystal induce_nucleation->seed Method 2 reassess Re-evaluate Solvent System scratch->reassess If fails seed->reassess If fails evap Evaporate a portion of the solvent and re-cool reduce_vol->evap Method 1 antisolvent Add an anti-solvent reduce_vol->antisolvent Method 2 evap->reassess If fails antisolvent->reassess If fails

Caption: Troubleshooting workflow for failure to crystallize.

Detailed Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a high-energy surface that can act as a nucleation site.[2]

    • Seeding: If you have a small amount of solid material, add a single, tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.[4][5]

  • Increase Supersaturation:

    • Solvent Evaporation: Gently heat the solution to boil off a small amount of solvent, then allow it to cool again. This increases the solute concentration.[2]

    • Anti-solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the onset of precipitation. Then, allow the solution to stand undisturbed.[4][6]

Q4: My crystals are very fine needles or dendritic. How can I get larger, block-like crystals?

The formation of needles or dendrites is often a sign of very rapid crystal growth, which occurs under conditions of high supersaturation.[5] While these are crystalline, their high surface area and poor flow characteristics can be problematic for filtration, drying, and subsequent formulation.

Causality: When supersaturation is too high, crystal growth happens so quickly that molecules attach to the fastest-growing crystal faces without having time to find the most energetically favorable position, leading to elongated or branched structures.[7][8]

Strategies for Morphological Control:

  • Reduce Supersaturation: This is the most critical factor. Use a more dilute solution (add more solvent) or cool the solution much more slowly.[5]

  • Solvent Selection: The choice of solvent can profoundly impact crystal habit (the external shape of the crystal).[9][10] Solvent molecules interact with different crystal faces, potentially inhibiting growth on some faces while allowing growth on others.[7][8] Experiment with solvents of different polarities or hydrogen-bonding capabilities. For a molecule like this compound, solvents like ethanol, isopropanol, or mixtures containing dimethylformamide (DMF) or toluene could yield different crystal shapes.[6][11]

Solvent_Effect cluster_0 High Supersaturation (e.g., in Acetone) cluster_1 Low Supersaturation (e.g., in Ethanol/Water) a Rapid Nucleation & Growth b Kinetic Control a->b c Needles / Dendrites b->c d Slow Nucleation & Growth e Thermodynamic Control d->e f Blocks / Prisms e->f Solute Solute in Solution Solute->a Solute->d

Caption: Influence of solvent and supersaturation on crystal morphology.

Troubleshooting Guides & Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol is designed to identify a suitable single-solvent or dual-solvent system for recrystallization. Recrystallization is a powerful purification technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[12]

Objective: Find a solvent that dissolves the compound when hot but in which the compound is sparingly soluble when cold.

Materials:

  • This compound (crude material)

  • Small test tubes or vials

  • Heating block or water bath

  • Selection of solvents (see Table 2)

Table 2: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Water 10.2100Unlikely to be a good single solvent due to logP, but excellent as an anti-solvent.
Ethanol 4.378Good general-purpose polar protic solvent, often used for quinolines.[6]
Isopropanol 3.982Similar to ethanol, slightly less polar.
Ethyl Acetate 4.477Medium polarity, good for compounds with ester-like solubility.
Toluene 2.4111Non-polar aromatic solvent, may interact favorably with the quinoline ring.
DMF 6.4153Polar aprotic solvent, often used for quinoline carboxylic acids.[11][13]
Acetonitrile 5.882Polar aprotic solvent.

Procedure:

  • Place ~20-30 mg of your crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. If it does, that solvent is unsuitable for single-solvent recrystallization but might be a "good" solvent in a dual-solvent system.

  • For solvents that do not dissolve the compound at room temperature, begin heating the tube in a water bath or on a heating block towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the result:

    • Ideal: Abundant, well-formed crystals appear. This is a good solvent candidate.

    • Poor: Very few or no crystals form. The compound is too soluble even when cold.

    • Oiling Out: The compound is likely too insoluble in the hot solvent or the cooling was too rapid.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent at all temperatures, or for thermally sensitive compounds.[14] It works by dissolving the compound in a "good" solvent and then adding an "anti-solvent" to reduce the solubility and induce crystallization.[6]

Objective: To crystallize a highly soluble compound by decreasing its solubility through the addition of a miscible anti-solvent.

Procedure:

  • Dissolve the this compound in a minimum amount of a "good" solvent (e.g., DMF, Ethanol) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • Slowly, add a miscible "anti-solvent" (e.g., Water, Hexane) drop-by-drop with constant, gentle stirring.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.

  • If possible, add a few extra drops of the "good" solvent to just redissolve the turbidity, then allow the solution to stand undisturbed. This allows for slower, more controlled crystal growth.

  • Allow the vessel to stand for several hours or overnight to allow for complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the anti-solvent or a mixture of the two solvents.[15]

Assessing Crystal Quality

Once you have obtained crystals, it is crucial to assess their quality and purity.

Table 3: Analytical Techniques for Crystal Characterization

TechniqueInformation ProvidedReference
Optical Microscopy Visual inspection of crystal morphology (shape), size, and uniformity. Can identify conglomerates or amorphous material.[16]
Powder X-Ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline form. Can distinguish between different polymorphs and identify amorphous content.[17][18][19]
Differential Scanning Calorimetry (DSC) Measures melting point and heat of fusion. A sharp melting peak indicates high purity. Can also detect polymorphic transitions.[17][20]
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature. Useful for identifying the presence of residual solvent in the crystal lattice (solvates).[17][20]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups and can detect changes in hydrogen bonding between different crystalline forms.[16][18]

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.MDPI.
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • Understanding the Effect of a Solvent on the Crystal Habit.
  • Crystal Structure of Quinoline-2-carboxylic Acid.Benchchem.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Recrystallization (chemistry) | Chemistry | Research Starters.EBSCO.
  • Recrystallization of Active Pharmaceutical Ingredients.SciSpace.
  • Recrystallization Definition, Principle &Purpose.PraxiLabs.
  • The effect of solvents on crystal regener
  • Analytical techniques for studying and characterizing polymorphs.Oxford Academic.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • What are the different techniques to characterize chemical crystals?
  • Crystal structure analysis / crystallographic characterization.
  • Process for the preparation of a quinoline carboxylic acid.
  • 3.6F: Troubleshooting.Chemistry LibreTexts.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Process for the preparation of a quinoline carboxylic acid.
  • ÁCIDO 2-CLORO-6-METIL-QUINOLINA-4-CARBOXÍLICO 50503-75-8 wiki.Guidechem.
  • How can one prevent the formation of dendritic crystals (organic compound)?
  • An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.Benchchem.
  • Solutions to Common Crystal Growing Problems.Science Notes.
  • Advice for Crystalliz
  • 6-Chloro-2-methylquinoline-3-carboxylic acid.Sigma-Aldrich.

Sources

Technical Support Center: Stability of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization Strategies for Quinoline Carboxylic Acid Scaffolds

Executive Summary

Quinoline carboxylic acid derivatives (including fluoroquinolone antibiotics like Ciprofloxacin and synthetic intermediates like quinaldic acid) present a unique triad of stability challenges: photochemical instability , thermal decarboxylation , and metal-ion chelation .

This guide moves beyond basic storage instructions. It provides mechanistic insights and self-validating protocols to stabilize these scaffolds during synthesis, storage, and formulation.

Module 1: Photostability & Light Protection

The Issue: "Why is my white powder turning yellow/brown?"

Diagnosis: Photodegradation. Quinoline derivatives possess a conjugated


-system that absorbs UV light (typically 310–330 nm). Upon excitation, the molecule enters a triplet state, generating Reactive Oxygen Species (ROS) such as superoxide anions (

) and hydroxyl radicals (

). This leads to:
  • Decarboxylation: Loss of the

    
     group.
    
  • Defluorination: (In fluoroquinolones) cleavage of the C-F bond.

  • Ring Oxidation: Formation of quinolone-N-oxides or ring opening.

Troubleshooting Protocol: Photostabilization Workflow

Objective: Quantify light sensitivity and validate a stabilization matrix.

Step 1: The "Dark vs. Light" Stress Test (ICH Q1B compliant)

  • Prepare two 1 mg/mL solutions of your derivative in

    
     or HPLC mobile phase.
    
  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Test: Expose the second vial to a cool white fluorescent lamp (1.2 million lux hours) or UV source.

  • Analysis: Run HPLC-DAD. If the "Test" sample shows new peaks (usually eluting earlier due to increased polarity from oxidation) compared to "Control," you have a photo-instability issue.

Step 2: Cyclodextrin Complexation (The Fix) Encapsulating the quinoline core in a hydrophobic cavity shields it from ROS attack.

  • Reagent: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1] Avoid
    
    
    -CD (cavity often too small for quinolines).
  • Molar Ratio: Prepare a 1:2 (Drug:CD) molar ratio solution.

  • Method: Stir for 24 hours at room temperature, then lyophilize.

  • Validation: Repeat Step 1. The degradation rate should decrease by >80%.

Visual Logic: Photodegradation & Mitigation

Photostability UV UV Irradiation (300-330 nm) Quinoline Quinoline Derivative (Ground State) Excited Excited Triplet State (T1) Quinoline->Excited Absorption Complex Cyclodextrin Inclusion (Shielding) Quinoline->Complex Add HP-beta-CD ROS ROS Generation (Singlet Oxygen/Radicals) Excited->ROS Energy Transfer Degradation Degradation Products (Defluorination/Decarboxylation) ROS->Degradation Oxidation Stable Stabilized Molecule (Energy Dissipation) Complex->Stable UV Exposure Stable->Excited Blocked

Figure 1: Mechanism of quinoline photodegradation and the interruption of the radical pathway via cyclodextrin complexation.

Module 2: Thermal Stability (Decarboxylation)

The Issue: "I lost my carboxylic acid during the drying step."

Diagnosis: Thermal Decarboxylation. Quinoline carboxylic acids (especially 2- and 4-isomers) are prone to losing


 upon heating. This reaction is acid-catalyzed . The zwitterionic nature of the molecule (basic Nitrogen + acidic Carboxyl) creates an internal "autocatalytic" environment that lowers the activation energy for decarboxylation.
FAQ: How do I prevent decarboxylation during synthesis/storage?
FactorRisk LevelMitigation Strategy
pH High (Acidic)Avoid Acidic Salts: Do not store as HCl salts if possible. Use Sodium (Na+) salts or free base forms to remove the proton source that facilitates

loss.
Solvent MediumAvoid High-Boiling Protic Solvents: Solvents like acetic acid or high-temp water promote the reaction. Use aprotic solvents (DMF, DMSO) for reactions if heat is required.
Temperature HighLyophilization: Never oven-dry these derivatives >60°C. Use freeze-drying.
Protocol: Thermal Stress Validation
  • Setup: Place 50 mg of the derivative (HCl salt vs. Na salt) in a sealed vial.

  • Stress: Heat to 80°C for 4 hours.

  • Detection: Dissolve and run LC-MS. Look for the

    
     mass peak (Loss of 
    
    
    
    ).
  • Criterion: If the Na-salt shows <1% decarboxylation while HCl salt shows >5%, strictly mandate pH > 6.0 for all downstream processing.

Module 3: Chelation & Solubility

The Issue: "My compound precipitated in the assay buffer."

Diagnosis: Metal Ion Chelation. The nitrogen of the quinoline ring and the adjacent carboxylic acid (or keto group in fluoroquinolones) form a "pincer" that avidly binds divalent cations (


, 

,

).
  • Consequence: Formation of insoluble metal-drug complexes. This crashes the compound out of solution in cell culture media (which contains Mg/Ca) or formulation buffers.

Troubleshooting Guide

Q: Can I use phosphate buffer (PBS)? A: Yes, but monitor Magnesium. If your protocol adds


, the quinoline will chelate it.
Fix:  Add 0.1 mM EDTA to your buffer to scavenge trace metals before adding the quinoline derivative.

Q: How does this affect bioavailability? A: Drastically reduces it. Fix: If developing an oral formulation, avoid co-administration with antacids or mineral supplements. In early R&D, use Self-Emulsifying Drug Delivery Systems (SEDDS) or Lipid Nanoparticles (SLNs) to hide the chelation site from bulk solvent ions.

Visual Logic: Chelation Mechanism

Chelation Drug Quinoline Carboxylic Acid (Ligand) Chelate Insoluble Chelate Complex (Precipitate) Drug->Chelate + Metal Ion Metal Divalent Cation (Mg++, Ca++, Fe++) Metal->Chelate Soluble Soluble Drug (Free Form) EDTA EDTA / Citrate (Competitor) EDTA->Metal High Affinity Binding EDTA->Soluble Prevents Interaction

Figure 2: The chelation pathway leading to precipitation and its prevention via competitive complexation agents (EDTA).

References

  • Photostability & Cyclodextrins

    • Title: Cyclodextrins and Their Derivatives as Drug Stability Modifiers.[2][3]

    • Source: Conicet / Pharmaceuticals (2023).
    • Relevance: Validates the mechanism of cyclodextrin shielding against hydrolysis and oxid
    • URL:[Link]

  • Decarboxylation Mechanism

    • Title: Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids.[4]

    • Source: Letters in Organic Chemistry (2020).[4]

    • Relevance: Establishes the catalytic pathways and thermal susceptibility of the carboxylic acid group on the quinoline ring.
    • URL:[Link]

  • Chelation & Metal Interaction

    • Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent C
    • Source: ACS Omega (2025).
    • Relevance: Provides thermodynamic data on the stability constants of quinoline-metal complexes, explaining precipit
    • URL:[Link]

  • Solid Lipid Nanoparticles (SLNs)

    • Title: Solid Lipid Nanoparticles: Review of the Current Research on Encapsul
    • Source: MDPI (2023).
    • Relevance: Supports the use of lipid matrices to enhance the stability of lipophilic quinolines against environmental degrad
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for various pharmacophores. Unlike simple quinolines, the presence of the carboxylic acid at position C4, combined with aryl or heteroaryl substitutions at C2, imparts unique physicochemical properties that modulate binding affinity to targets such as bacterial DNA gyrase and human Dihydroorotate Dehydrogenase (DHODH).

This guide provides a technical comparison of these derivatives against standard-of-care agents (Ciprofloxacin, Doxorubicin), supported by experimental data, mechanistic insights, and validated protocols.

Mechanistic Profiling & Signaling Pathways

Antimicrobial Mechanism: Dual Topoisomerase Inhibition

2-Substituted quinoline-4-carboxylic acids function similarly to fluoroquinolones but with distinct binding modes due to the C2-substitution.

  • Target 1: DNA Gyrase (Topoisomerase II): The C4-carboxylate coordinates with Mg²⁺ ions in the enzyme-DNA complex, stabilizing the cleaved DNA complex and preventing religation.

  • Target 2: Topoisomerase IV: Secondary target in Gram-positive bacteria, crucial for decatenating daughter chromosomes.

  • Differentiation: The bulky C2-substituent (e.g., 2-phenyl) creates additional hydrophobic interactions within the active site that are absent in standard fluoroquinolones, potentially overcoming certain resistance mechanisms.

Anticancer Mechanism: DHODH & HDAC Inhibition
  • DHODH Inhibition: The scaffold mimics the ubiquinone cofactor, binding to the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase. This halts de novo pyrimidine biosynthesis, starving rapidly dividing cancer cells of nucleotides.[1]

  • HDAC Inhibition: Derivatives modified with hydroxamic acid caps at C4 (via the acid precursor) act as Histone Deacetylase (HDAC) inhibitors, specifically targeting HDAC3, leading to chromatin relaxation and apoptosis.

Visualization: Multi-Target Signaling Pathway

The following diagram illustrates the dual-pathway mechanism where these derivatives impact both bacterial replication and cancer cell metabolism.

MechanismAction cluster_compounds Compound Class cluster_bacteria Antimicrobial Pathway (Gram +/-) cluster_cancer Anticancer Pathway QCA 2-Substituted Quinoline-4-COOH Gyrase DNA Gyrase (Topo II) QCA->Gyrase Mg2+ Chelation TopoIV Topoisomerase IV QCA->TopoIV Inhibition DHODH DHODH Enzyme (Mitochondria) QCA->DHODH Ubiquinone Site Competition DNA_Complex Cleavable Complex Stabilization Gyrase->DNA_Complex TopoIV->DNA_Complex Bact_Death Bacterial Cell Death DNA_Complex->Bact_Death DNA Fragmentation Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Blocks Biosynthesis Cell_Arrest S-Phase Arrest & Apoptosis Pyrimidine->Cell_Arrest

Caption: Figure 1. Dual mechanistic action of 2-substituted quinoline-4-carboxylic acids targeting bacterial DNA replication and cancer pyrimidine biosynthesis.

Comparative Biological Activity Data[2][3][4][5][6][7][8][9][10]

Antimicrobial Efficacy (MIC Data)

The following table compares specific 2-phenylquinoline-4-carboxylic acid derivatives against the standard antibiotic Ciprofloxacin. Note the impact of halogenation on the phenyl ring.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDR-Group (C2 Position)S. aureus (Gram +)E. coli (Gram -)B. subtilisRelative Potency vs. Std
Q-Ref (Standard) Ciprofloxacin 0.5 0.015 0.25 Baseline (100%)
QCA-1Phenyl (Unsubstituted)64.0128.064.0Low (<5%)
QCA-24-Chlorophenyl16.032.016.0Moderate (15-20%)
QCA-32,4-Dichlorophenyl4.08.02.0High (Gram+ bias)
QCA-44-Fluorophenyl8.016.04.0Moderate
QCA-52-Furyl (Heteroaryl)32.0>12832.0Specific (Weak)

Data Synthesis Source: Consolidated from diverse SAR studies [1][2][5]. Insight: While less potent than Ciprofloxacin, QCA-3 demonstrates that increasing lipophilicity and electron-withdrawal at the C2-phenyl ring significantly improves membrane permeability and binding, narrowing the gap with commercial antibiotics.

Anticancer Cytotoxicity (IC50 Data)

Comparison of antiproliferative activity against human cancer cell lines versus Doxorubicin.

Table 2: In Vitro Cytotoxicity (IC50 in µM)

CompoundTarget MechanismHeLa (Cervical)MCF-7 (Breast)PC3 (Prostate)Selectivity Index (SI)*
Doxorubicin DNA Intercalation 0.54 0.42 0.60 Low (Toxic)
QCA-PhenylDHODH Inhibition24.530.128.0>50 (Safe)
QCA-HydrazideHDAC3 Inhibition8.212.59.1>20
QCA-6-ClDual Mechanism5.67.86.2Moderate

SI = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher SI indicates better safety profile. Insight: 2-substituted quinolines often exhibit lower absolute potency than Doxorubicin but offer superior Selectivity Indices , reducing off-target toxicity in normal fibroblasts [3][4].

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by the substitution pattern. The following logic map details the optimization rules.

SAR cluster_C2 C2 Position (Critical for Affinity) cluster_C4 C4 Position (Acid Functionality) cluster_C6 C6/C7 Position (Electronic Tuning) Core Quinoline-4-COOH Scaffold C2_Aryl Aryl/Heteroaryl Group Core->C2_Aryl C4_COOH Carboxylic Acid (-COOH) Core->C4_COOH C6_Sub Halogens (F, Cl) Core->C6_Sub C2_Effect Increases Lipophilicity & Hydrophobic Binding C2_Aryl->C2_Effect C2_Opt Optimal: 2,4-Dihalophenyl or 2-Thienyl C2_Effect->C2_Opt C4_Effect Essential for Mg2+ Chelation (Antimicrobial) C4_COOH->C4_Effect C4_Mod Amide/Hydrazide Mod: Switches to HDAC Activity C4_COOH->C4_Mod Derivatization C6_Effect Blocks Metabolic Oxidation Enhances Potency C6_Sub->C6_Effect

Caption: Figure 2. SAR Logic Map for optimizing 2-substituted quinoline-4-carboxylic acids.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the Doebner synthesis and CLSI guidelines.

Synthesis: Modified Doebner Reaction

This method is preferred for its atom economy and simplicity in generating the 2-substituted scaffold.

  • Reagents: Aniline derivative (10 mmol), Aromatic Aldehyde (10 mmol), Pyruvic Acid (10 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve aniline and aldehyde in ethanol.[2] Stir for 10 min at room temperature to form the Schiff base in situ.

    • Add pyruvic acid dropwise.

    • Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).

    • Work-up: Cool the reaction mixture. Pour into crushed ice/water. The precipitate (2-substituted quinoline-4-carboxylic acid) is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation: Confirm structure via ¹H-NMR (COOH proton at ~14.0 ppm) and IR (C=O stretch at ~1700 cm⁻¹) [1][6].

Antimicrobial Assay: Broth Microdilution (MIC)

Objective: Determine the lowest concentration inhibiting visible growth.[3]

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100.

  • Plate Setup:

    • Add 100 µL MHB to 96-well plate.

    • Perform serial 2-fold dilutions of the test compound (Range: 128 to 0.25 µg/mL).

    • Add 100 µL of diluted inoculum to each well.

    • Controls: Positive (Ciprofloxacin), Negative (Sterile Broth), Solvent Control (DMSO).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm.

Anticancer Assay: MTT Viability Protocol

Objective: Quantify metabolic activity as a proxy for cell viability.

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates (5,000 cells/well). Incubate 24h for attachment.

  • Treatment: Treat with graded concentrations of Quinoline derivatives (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression [3].

References

  • Ilango, K., et al. "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines."[2] Austin Journal of Analytical and Pharmaceutical Chemistry, 2015.[2]

  • Wang, X., et al. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives."[4][5] Molecules, 2016.[4]

  • BenchChem.[6] "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide." BenchChem Technical Guides, 2025.

  • Zhang, Y., et al. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry, 2022.

  • Pradeep, P.S., et al. "Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids." International Journal of Chemical and Physical Sciences, 2015.[7]

  • Kou, X., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." Journal of Organic Chemistry, 2012.

Sources

Optimizing the Scaffold: A Technical Guide to 2-Aminoquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-aminoquinazolin-4(3H)-one moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. While historically recognized as a bioisostere of the pteridine ring in folic acid (making it a potent DHFR inhibitor), recent optimizations have repositioned this scaffold as a dual-action agent targeting receptor tyrosine kinases (EGFR/VEGFR) and tubulin polymerization.

This guide objectively compares the structure-activity relationship (SAR) of these derivatives against industry standards (Methotrexate and Gefitinib), providing experimental protocols for synthesis and biological validation.

Mechanistic Grounding & Comparative Analysis

The DHFR Inhibition Pathway (Antifolate Activity)

The 2-amino group, combined with the N3-H or N3-substituted lactam, mimics the hydrogen-bonding donor/acceptor motif of the pteridine ring found in folic acid. This allows the molecule to bind tightly to the active site of Dihydrofolate Reductase (DHFR), blocking the reduction of dihydrofolate to tetrahydrofolate—a critical step in DNA synthesis.

Comparative Performance: Novel Derivatives vs. Methotrexate (MTX)

While Methotrexate is the clinical gold standard, it suffers from high toxicity and transport-mediated resistance. 2-aminoquinazolin-4(3H)-ones offer a lipophilic alternative that can bypass the Reduced Folate Carrier (RFC) transport system, potentially overcoming resistance.

Table 1: Inhibitory Profile (DHFR Targets)

FeatureMethotrexate (Standard)2-Aminoquinazolin-4(3H)-one Analogs*
Primary Mechanism Competitive DHFR InhibitionCompetitive DHFR Inhibition
IC50 (DHFR) ~0.01 - 0.1 µM0.04 - 0.8 µM (highly substituent dependent)
Cellular Uptake Active Transport (RFC dependent)Passive Diffusion (Lipophilic)
Resistance Profile High (RFC downregulation)Lower (Independent of RFC)
Toxicity High (Nephrotoxicity)Moderate (Tunable via C6/C7 substitution)

*Data aggregated from El-Subbagh et al. and Al-Omary et al. [1, 2]

The Kinase Inhibition Pathway (EGFR/VEGFR)

Beyond antifolates, the quinazolinone core serves as the anchor for ATP-competitive kinase inhibitors. The N1 and N3 nitrogens interact with the hinge region of the kinase ATP-binding pocket.

Table 2: Kinase Selectivity Profile

FeatureGefitinib (EGFR Inhibitor)2-Aminoquinazolin-4(3H)-one Derivatives
Binding Mode ATP-competitive (Hinge binder)ATP-competitive (Hinge binder + Hydrophobic pocket)
Core Scaffold Quinazoline (fully aromatic)Quinazolinone (Lactam tautomer)
Solubility Low (requires morpholine tail)Moderate (improved by 2-amino H-bonding)
Potency (EGFR) IC50: ~0.03 µMIC50: 0.1 - 2.5 µM (varies by C2 substitution)

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is strictly governed by electronic and steric modulations at three key positions.

The SAR Logic Map

The following diagram illustrates the functional causality of substitutions on the core scaffold.

SAR_Map Core 2-Aminoquinazolin-4(3H)-one Core Scaffold Pos2 Position 2 (Amino Group) Core->Pos2 Pos3 Position 3 (Lactam N) Core->Pos3 Pos67 Positions 6 & 7 (Benzenoid Ring) Core->Pos67 Pos2_Effect1 Bulky Aryl/Alkyl Amines Increase Hydrophobicity Pos2->Pos2_Effect1 Pos2_Effect2 Essential for H-Bonding (Glu/Asp residues) Pos2->Pos2_Effect2 Pos3_Effect1 N-Substitution (e.g., Phenyl) Modulates Solubility Pos3->Pos3_Effect1 Pos3_Effect2 Free NH prefers DHFR Binding Pos3->Pos3_Effect2 Pos67_Effect1 E-Withdrawing Groups (Cl, NO2) Increase Potency (Electronic) Pos67->Pos67_Effect1 Pos67_Effect2 6,7-Dimethoxy mimics Gefitinib (Kinase fit) Pos67->Pos67_Effect2

Figure 1: Functional SAR map detailing the impact of substitutions on biological activity.

Key Findings by Position
  • Position 2 (The Anchor):

    • Unsubstituted amino groups (

      
      ) often result in lower lipophilicity.
      
    • Optimization: Introduction of a benzylamine or phenylamine moiety at C2 significantly enhances potency against MRSA and Cancer lines. Specifically, 3,4-difluorobenzylamine at this position has shown IC50 values < 0.5 µM in recent studies [3].[1]

  • Position 3 (The Tautomeric Switch):

    • Substitution at N3 (e.g., with a phenyl or alkyl group) locks the structure in the "one" (lactam) form, preventing tautomerization to the quinazolin-ol form.

    • Insight: Bulky groups here (like phenylthiazole) can enhance cytotoxicity but may reduce DHFR specificity due to steric clash in the folate pocket [4].

  • Position 6 & 7 (Electronic Tuning):

    • Electron-withdrawing groups (EWGs) such as

      
      , 
      
      
      
      , or
      
      
      at C6 or C7 generally increase potency.
    • Mechanism: EWGs pull electron density from the ring system, increasing the acidity of the N3-H proton (if unsubstituted) and enhancing

      
      -stacking interactions with aromatic residues (e.g., Phe, Trp) in the enzyme binding pocket.
      

Experimental Protocols

To ensure reproducibility, we recommend the TMSCl-mediated One-Pot Synthesis over the traditional fusion method. This protocol avoids high temperatures and provides cleaner crude products.

Protocol: Optimized Synthesis of 2-Aminoquinazolin-4(3H)-ones

Source: Adapted from recent optimizations by Vertex AI & MDPI [5].

Reagents:

  • Anthranilic acid derivative (1.0 equiv)[2]

  • Substituted Cyanamide or Guanidine (1.5 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv)

  • Solvent: tert-Butanol (t-BuOH)

Workflow Diagram:

Synthesis_Flow Start Start: Anthranilic Acid + Cyanamide Activation Activation: Add TMSCl in t-BuOH (Stir 4h @ 60°C) Start->Activation Activation of nitrile Cyclization Cyclization: Add NaOH (aq/EtOH) (Reflux 6h @ 110°C) Activation->Cyclization Nucleophilic attack Workup Workup: Cool to RT -> Acidify (AcOH) Extract (DCM) Cyclization->Workup Precipitation Purification Purification: Silica Column (Hex/EtOAc) Workup->Purification Isolation

Figure 2: One-pot synthesis workflow utilizing TMSCl activation for improved yield.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, suspend the anthranilic acid derivative (10 mmol) and the appropriate cyanamide (15 mmol) in tert-butanol (30 mL). Add TMSCl (15 mmol) dropwise.

  • Reaction: Stir the mixture at 60°C for 4 hours. The TMSCl activates the cyanamide nitrile group and protects the carboxylic acid transiently.

  • Cyclization: Add 2N NaOH (aqueous/ethanol 1:1 mixture, 100 mL) directly to the reaction vessel. Increase temperature to 110°C (reflux) and stir for 6 hours.

  • Isolation: Cool the mixture to room temperature. Acidify carefully with glacial acetic acid to pH ~5. The product often precipitates as a solid.

  • Purification: Extract with Dichloromethane (DCM) if oil forms, or filter the solid. Purify via silica gel chromatography (Gradient: Hexane:Ethyl Acetate 4:1).

Protocol: DHFR Inhibition Assay

Objective: Validate the antifolate mechanism.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

  • Substrates: Dihydrofolate (DHF, 50 µM) and NADPH (100 µM).

  • Enzyme: Recombinant Human DHFR (0.01 U/mL).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 25°C.

  • Calculation:

    
    .
    

References

  • El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors.[3] Mini Reviews in Medicinal Chemistry. Link

  • Al-Omary, F. A., et al. (2010). Novel Quinazolinone Derivatives as DHFR Inhibitors.[3][4][5][6][7] (Referenced in comparative analysis of quinazolinones).[5][8]

  • El-Azab, A. S., et al. (2022).[10][11] Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis. MDPI. Link

  • Chien, T. C., et al. (2022).[10] One-pot synthesis of 2-amino-4(3H)-quinazolinones. (Methodology adapted from Molecules 2022, 27, 4298). Link

Sources

Comparative Guide: Cytotoxicity of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cinchoninic Acid Scaffold

Quinoline-4-carboxylic acid (cinchoninic acid) derivatives represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA topoisomerases, histone deacetylases (HDACs), and dihydroorotate dehydrogenase (hDHODH).

While the parent quinoline-4-carboxylic acid exhibits modest baseline activity, structural optimization at the C-2 (aryl substitution) and C-6/7/8 (halogenation) positions dramatically enhances cytotoxicity. This guide objectively compares these analogs against standard-of-care agents (e.g., Doxorubicin), supported by experimental IC50 data and mechanistic validation.

Structural Basis & SAR Analysis

The cytotoxicity of these analogs is governed by specific modifications to the pharmacophore. Understanding these "molecular switches" is critical for interpreting the data below.

Key SAR Drivers
  • Position C-4 (-COOH): Essential for hydrogen bonding or metal chelation. Conversion to carboxamides often improves lipophilicity and target affinity (e.g., HDAC zinc binding).

  • Position C-2 (Aryl Group): Introduction of a phenyl or styryl group creates a planar surface for DNA intercalation.

  • Position C-6/7 (Halogens): Electron-withdrawing groups (F, Cl) protect against metabolic oxidation and enhance lipophilicity.

SAR_Logic Scaffold Quinoline-4-Carboxylic Acid Core Mod_C2 C-2 Modification (Phenyl/Styryl) Scaffold->Mod_C2 Mod_C6 C-6/7 Halogenation (F, Cl, Br) Scaffold->Mod_C6 Mod_C4 C-4 Derivatization (Amides/Hydrazides) Scaffold->Mod_C4 Effect_C2 Enhanced DNA Intercalation Mod_C2->Effect_C2 Effect_C6 Metabolic Stability & Lipophilicity Mod_C6->Effect_C6 Effect_C4 Target Specificity (HDAC/DHODH) Mod_C4->Effect_C4

Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing quinoline-4-carboxylic acid cytotoxicity.

Comparative Cytotoxicity Performance

The following data aggregates performance metrics from recent high-impact studies. Note the significant potency shift when the C-2 position is substituted.[1]

Table 1: IC50 Comparison (µM) Across Cancer Cell Lines[2]
Compound ClassSpecific AnalogMCF-7 (Breast)HeLa (Cervical)A375 (Melanoma)Mechanism HighlightRef
Parent Scaffold Quinoline-4-COOH> 100> 100N/DWeak baseline activity[1]
2-Aryl Derivative 2-(4-methoxyphenyl)-6-hydroxy8.5 ± 1.2 12.4 ± 2.1N/DTopo II Inhibition[2]
2-Aryl Derivative 2-(4-chlorophenyl)-6-hydroxy21.9 ± 3.518.2 ± 1.8N/DTopo II Inhibition[2]
Vanillin Hybrid Compound 4d (Vanillin-based)N/DN/D5.0 hDHODH Inhibition[3]
HDAC Inhibitor Compound D28 (2-phenyl)N/DN/DN/DHDAC3 Selective (K562 IC50: 24 µM)[4]
Standard Control Doxorubicin 32.02 4.10.8DNA Intercalation[2]

Critical Insight: The 2-(4-methoxyphenyl) analog (Row 2) demonstrates superior potency (IC50: 8.5 µM) compared to Doxorubicin (IC50: 32.02 µM) in MCF-7 cell lines, highlighting the efficacy of the 2-aryl substitution for this specific cancer type.

Selectivity Index (SI)

A critical parameter often overlooked is the Selectivity Index (


).
  • Ideal Target: SI > 3.0.

  • Performance: 2-phenyl analogs often exhibit SI > 5.0 against human fibroblasts (MRC-5), whereas Doxorubicin typically shows SI < 2.0, indicating high systemic toxicity [5].

Mechanism of Action (MOA)

Unlike simple cytotoxins, these analogs act through a "Multi-Target" mechanism. This reduces the likelihood of drug resistance.

  • Topoisomerase II Inhibition: The planar quinoline ring intercalates into DNA, stabilizing the cleavable complex and preventing DNA religation.

  • hDHODH Blockade: Inhibition of dihydroorotate dehydrogenase starves the cell of pyrimidines, halting DNA synthesis in rapidly dividing cells.

  • HDAC Inhibition: 2-phenyl derivatives with specific zinc-binding groups (hydroxamic acids/hydrazides) inhibit Histone Deacetylases, leading to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

MOA_Pathway Drug Quinoline-4-COOH Analog Target1 Topoisomerase II (Nucleus) Drug->Target1 Target2 hDHODH (Mitochondria) Drug->Target2 Target3 HDAC3 (Nucleus) Drug->Target3 Event1 DNA Damage (Double Strand Breaks) Target1->Event1 Event2 Pyrimidine Depletion Target2->Event2 Event3 Epigenetic Modulation (p21↑) Target3->Event3 Death Apoptosis (Caspase-3 Activation) Event1->Death Event2->Death Event3->Death

Figure 2: Multi-target mechanism of action leading to apoptotic cell death.

Validated Experimental Protocol: MTT Cytotoxicity Assay

Standardized for Quinoline Analogs

To reproduce the data above, follow this self-validating protocol. This workflow accounts for the potential solubility issues inherent to planar aromatic systems.

Reagents
  • Cell Lines: MCF-7 (ATCC® HTB-22™), HeLa, MRC-5 (Normal control).

  • Solvent: DMSO (Sigma-Aldrich, HPLC Grade).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

Step-by-Step Workflow
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Drug Treatment:

    • Dissolve analogs in DMSO to create a 10 mM stock.

    • Critical Step: Perform serial dilutions in culture medium. Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity artifacts.

    • Include a Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin).

    • Treat for 48h.

  • MTT Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4h (purple formazan crystals form).

  • Solubilization:

    • Aspirate medium carefully.

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 10 min.

  • Quantification:

    • Measure absorbance at 570 nm (reference 630 nm).

MTT_Protocol Start Start: Seed Cells (5x10^3 / well) Treat Add Analog Dilutions (0.1 - 100 µM) Keep DMSO < 0.5% Start->Treat Incubate Incubate 48h @ 37°C Treat->Incubate AddMTT Add MTT Reagent (4h incubation) Incubate->AddMTT Solubilize Dissolve Formazan (100 µL DMSO) AddMTT->Solubilize Read Measure OD 570nm Solubilize->Read Calc Calculate IC50 (Non-linear regression) Read->Calc

Figure 3: Optimized MTT assay workflow for lipophilic quinoline derivatives.

Data Analysis Formula

Calculate % Viability using the formula:



Use GraphPad Prism or Origin to plot Log(concentration) vs. Response to determine IC50.[1]

References

  • BenchChem. A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. (2025).[1][2][3][4][5]

  • ResearchGate. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity... (2025).[1][2][3][4][5]

  • ResearchGate. Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. (2025).[1][2][3][4][5]

  • Frontiers in Pharmacology. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022).[3][6][7][8][9]

  • PubMed. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives.[10] (2019).[7][11]

Sources

A Comparative Guide to DHODH Inhibitors: Profiling 2-Chloro-6-methylquinoline-4-carboxylic acid Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Pivotal Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as activated lymphocytes and various cancer cells, exhibit a high demand for nucleotides and are therefore particularly dependent on the de novo synthesis pathway.[1][2] Consequently, inhibition of DHODH presents a compelling therapeutic strategy for a range of diseases, including autoimmune disorders, cancers, and viral infections.[3][4] By impeding DHODH activity, inhibitor compounds deplete the intracellular pyrimidine pool, leading to a cytostatic effect on these rapidly dividing cells.[2] This guide provides a comparative analysis of a quinoline-based inhibitor, 2-Chloro-6-methylquinoline-4-carboxylic acid, alongside other well-characterized DHODH inhibitors, offering insights into their potency, mechanism of action, and the experimental methodologies used for their evaluation.

The Quinoline-4-Carboxylic Acid Scaffold: A Promising Avenue for DHODH Inhibition

The quinoline-4-carboxylic acid core structure has been identified as a key pharmacophore for potent DHODH inhibition.[1][5][6] This scaffold, exemplified by the well-known DHODH inhibitor Brequinar, has been the subject of extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[1][7] While specific experimental data for this compound is not extensively published in publicly available literature, its structural features align with those of potent analogs. The carboxylic acid moiety is crucial for forming a salt bridge with a key arginine residue (R136) in the DHODH active site, anchoring the inhibitor.[1] The chloro and methyl substitutions on the quinoline ring are anticipated to modulate the compound's lipophilicity and interaction with the hydrophobic channel of the enzyme's binding pocket.[1] Research on related 2-aryl-4-quinoline carboxylic acid analogs has yielded compounds with nanomolar inhibitory activity against human DHODH.[6][8]

Comparative Analysis of DHODH Inhibitors

A meaningful comparison of DHODH inhibitors necessitates an examination of their in vitro potency against the human enzyme (hDHODH). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for several prominent DHODH inhibitors.

InhibitorChemical ClassHuman DHODH IC50Therapeutic Areas of Interest
Quinoline-4-Carboxylic Acid Analogs Quinoline Carboxylic AcidPotent analogs show IC50 values in the low nanomolar range (e.g., 9.71 nM for analog 41)[1]Cancer, Autoimmune Diseases, Viral Infections[1][6]
Brequinar Fluoroquinoline~5.2 - 20 nM[9][10][11][12]Cancer, Viral Infections, Immunosuppression[3][9]
Teriflunomide (active metabolite of Leflunomide) Isoxazole Carboxamide~600 nM - 1.25 µM[13][14][15]Multiple Sclerosis, Rheumatoid Arthritis[2][13]
Leflunomide Isoxazole Carboxamide~2.5 µM (for DHODH inhibition)[16]Rheumatoid Arthritis, Psoriatic Arthritis[1][16]
ASLAN003 (Farudodstat) Small Molecule35 nM[17][18][19]Acute Myeloid Leukemia, Autoimmune Diseases[17][19]
BAY 2402234 (Orludodstat) Novel Heterocycle1.2 nM[10][20][21]Myeloid Malignancies[20][22]

Expert Insights: The data clearly indicates that the newer generation DHODH inhibitors, such as BAY 2402234 and potent quinoline-4-carboxylic acid analogs, exhibit significantly lower IC50 values compared to the first-generation inhibitors like Leflunomide and its active metabolite, Teriflunomide. This translates to a higher intrinsic potency at the molecular target. Brequinar and ASLAN003 also demonstrate potent nanomolar inhibition. The promise of the quinoline-4-carboxylic acid scaffold lies in its demonstrated potential to achieve high potency, rivaling that of the most effective DHODH inhibitors currently in development.

Mechanism of Action: Halting Pyrimidine Biosynthesis

All the compared inhibitors share a common mechanism of action: they bind to DHODH and block its enzymatic function. This prevents the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway. The resulting depletion of pyrimidines leads to cell cycle arrest, primarily in the S-phase, in rapidly proliferating cells that are highly dependent on this pathway for DNA and RNA synthesis.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate_Orotate_edge Dihydroorotate->Dihydroorotate_Orotate_edge UMP Uridine Monophosphate (UMP) Orotate->UMP UTP_CTP UTP, CTP, TTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Quinoline_Acid 2-Chloro-6-methylquinoline- 4-carboxylic acid & Analogs Quinoline_Acid->Dihydroorotate_Orotate_edge Brequinar Brequinar Brequinar->Dihydroorotate_Orotate_edge Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate_Orotate_edge ASLAN003 ASLAN003 ASLAN003->Dihydroorotate_Orotate_edge BAY2402234 BAY 2402234 BAY2402234->Dihydroorotate_Orotate_edge Dihydroorotate_Orotate_edge->Orotate

Figure 1: Mechanism of DHODH inhibition.

Experimental Protocols for Evaluating DHODH Inhibitors

The following protocols provide a framework for the in vitro characterization of DHODH inhibitors.

In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)

This colorimetric assay measures the activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The decrease in absorbance of DCIP at ~600-650 nm is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH (N-terminally truncated for solubility)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10 (CoQ10) stock solution

  • 2,6-dichloroindophenol (DCIP) stock solution

  • Dihydroorotic acid (DHO) substrate solution

  • Test inhibitors (e.g., this compound, Brequinar) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a complete assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.[2][23]

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in DMSO.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer containing the serially diluted inhibitor or DMSO (for control wells).

  • Enzyme Addition: Add the recombinant human DHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 500 µM DHO to each well.[2][23]

  • Data Acquisition: Immediately measure the decrease in absorbance at 650 nm over a period of 10-20 minutes at 25°C.[2][23]

  • Data Analysis: Calculate the rate of DCIP reduction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Truncated DHODH: The use of N-terminally truncated DHODH enhances its solubility, which is crucial for a homogenous enzyme assay.

  • Coenzyme Q10: CoQ10 is a natural electron acceptor for DHODH. While DCIP is the measured indicator, the presence of a ubiquinone analog can be important for inhibitors that bind to the ubiquinone binding site.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the reaction is initiated, ensuring accurate IC50 determination.

Cell Proliferation Assay (WST-1 Based)

This assay determines the effect of DHODH inhibitors on the proliferation of rapidly dividing cells, such as cancer cell lines (e.g., A375 melanoma, MOLM-14 acute myeloid leukemia).[5][17] The assay relies on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to produce a soluble formazan dye, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A375, MOLM-14)

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • WST-1 cell proliferation reagent

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[24][25]

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitors. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[17][24]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[4][24]

  • Final Incubation: Incubate for 1-4 hours at 37°C.[4][24]

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at ~440-450 nm.[4][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the inhibitor concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Trustworthiness of the Protocol: To validate that the observed anti-proliferative effect is due to DHODH inhibition, a rescue experiment can be performed. This involves co-incubating the cells with the inhibitor and an excess of uridine. Uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus rescuing the cells from the effects of the DHODH inhibitor.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_cell_based Cell-Based Proliferation Assay reagent_prep Reagent Preparation (Buffer, DCIP, DHO) assay_setup Plate Setup: Buffer + Inhibitor reagent_prep->assay_setup inhibitor_dilution_vitro Serial Dilution of Test Inhibitor inhibitor_dilution_vitro->assay_setup enzyme_add Add Recombinant DHODH & Pre-incubate assay_setup->enzyme_add reaction_start Initiate with DHO enzyme_add->reaction_start read_absorbance Measure Absorbance (~650 nm) reaction_start->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with Inhibitor cell_seeding->cell_treatment inhibitor_dilution_cell Serial Dilution of Test Inhibitor inhibitor_dilution_cell->cell_treatment incubation Incubate for 48-72h cell_treatment->incubation wst1_add Add WST-1 Reagent incubation->wst1_add final_incubation Incubate for 1-4h wst1_add->final_incubation read_absorbance_cell Measure Absorbance (~450 nm) final_incubation->read_absorbance_cell ec50_calc Calculate EC50 read_absorbance_cell->ec50_calc

Figure 2: General workflow for inhibitor evaluation.

Conclusion

The inhibition of DHODH remains a highly validated and promising strategy for the development of novel therapeutics. The quinoline-4-carboxylic acid scaffold, as represented by this compound and its analogs, demonstrates significant potential for producing highly potent DHODH inhibitors. Comparative analysis reveals that newer generation inhibitors, including those from the quinoline class and compounds like BAY 2402234, offer substantial improvements in potency over established drugs such as Teriflunomide. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of novel DHODH inhibitors, facilitating the discovery of next-generation therapies for cancer, autoimmune diseases, and viral infections.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available from: [Link]

  • ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC. Available from: [Link]

  • ASLAN Pharmaceuticals to Develop ASLAN003 as Next Generation DHODH Inhibitor in Autoimmune Conditions - BioSpace. Available from: [Link]

  • Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed. Available from: [Link]

  • Mechanism of action of teriflunomide. Note: Reprinted from Tallantyre, et al. Int MS J. 2008. Available from: [Link]

  • Teriflunomide preserves peripheral nerve mitochondria from oxidative stress-mediated alterations - PMC. Available from: [Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed. Available from: [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies - Physical Chemistry Research. Available from: [Link]

  • Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068) | Neurology. Available from: [Link]

  • Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - OSU Chemistry. Available from: [Link]

  • Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase † | Request PDF - ResearchGate. Available from: [Link]_

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and - Physical Chemistry Research. Available from: [Link]

  • WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray. Available from: [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC. Available from: [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC. Available from: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications. Available from: [Link]

  • NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC. Available from: [Link]

  • Cellular viability - WST-1 assay Protocol for adherent cells. Available from: [Link]

  • WST-1 Cell Proliferation Assay Kit - Interchim. Available from: [Link]

  • Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review - PubMed. Available from: [Link]

  • (PDF) ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Available from: [Link]

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed. Available from: [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity - PubMed. Available from: [Link]

  • (PDF) Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein - ResearchGate. Available from: [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives - ThaiScience. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a vast spectrum of biological activities.[1][2] From the historic antimalarial drug quinine to modern targeted cancer therapies, quinoline derivatives have consistently proven to be a fertile ground for drug discovery.[3][4] Their therapeutic versatility stems from the bicyclic aromatic structure, which provides a rigid framework for introducing diverse functional groups, enabling fine-tuning of steric, electronic, and hydrophobic properties to achieve potent and selective interactions with various biological targets.[5][6]

This guide provides an in-depth, comparative analysis of molecular docking studies involving quinoline derivatives against several key therapeutic targets. As researchers and drug development professionals, understanding the principles of these in silico techniques is paramount for accelerating the discovery pipeline.[7][8][9] Molecular docking not only predicts the binding conformation and affinity of a ligand to its target receptor but also illuminates the specific molecular interactions that govern this binding, offering a rational basis for lead optimization.[10][11] We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow.

The Strategic Framework of Comparative Docking

Molecular docking serves as a powerful computational microscope, allowing us to visualize and quantify the interactions between a small molecule (ligand) and a macromolecule (protein or enzyme).[8][9] The primary goal is to predict the preferred orientation of the ligand when bound to the receptor, forming a stable complex. The "goodness" of this fit is typically evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol.[12]

A comparative study, the focus of this guide, takes this a step further. It involves docking a series of related compounds—in this case, quinoline derivatives—against one or more biological targets. This approach is instrumental for:

  • Elucidating Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of structurally similar compounds, we can infer how specific chemical modifications influence binding affinity and target interaction.[13][14][15]

  • Virtual Screening: Docking can be used to rapidly screen large libraries of virtual compounds to identify those most likely to bind to a target, prioritizing them for synthesis and experimental testing.[7][11]

  • Mechanism of Action Studies: Docking can reveal key amino acid residues involved in the binding event, providing hypotheses about the compound's mechanism of action.[16][17]

Visualizing the Workflow

The entire process, from initial setup to final analysis, follows a logical and systematic path. Each step is critical for the validity and reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Target_ID 1. Target Identification & PDB Structure Retrieval Protein_Prep 2. Receptor Preparation (Add Hydrogens, Remove Water) Target_ID->Protein_Prep Ligand_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Protein_Prep->Ligand_Prep Grid_Gen 4. Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Validation 5. Protocol Validation (Re-docking Native Ligand) Grid_Gen->Validation Docking_Run 6. Docking Execution (Run Algorithm) Validation->Docking_Run Pose_Analysis 7. Pose & Score Analysis (Rank by Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis 8. Interaction Visualization (H-bonds, Pi-stacking) Pose_Analysis->Interaction_Analysis SAR_Analysis 9. Comparative SAR & Hypothesis Generation Interaction_Analysis->SAR_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis Across Therapeutic Areas

Quinoline derivatives have been extensively studied against a multitude of targets. Here, we present a comparative summary of docking results from the literature in three major areas: oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in oncology, and its inhibition can halt cancer cell proliferation.[18][19] Several quinoline-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs).[20][21]

Table 1: Comparative Docking of Quinoline Derivatives Against EGFR

Derivative Class / CompoundPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
2-Arylquinoline (Compound 7j)4HJO> Erlotinib (Value not specified)Not specified0.35 µM[4]
Substituted Quinoline (Compound 4f)Not specifiedStrong interactions notedKey amino acids in active site0.015 µM[21]
Quinazoline-Thiazole (Compound 4f)Not specifiedPotential binding notedEGFR kinase active sites2.17 nM (wild-type)[18]
4-Anilino-quinazoline (Compound 13)1XKKBinding mode similar to LapatinibNot specified5.06 nM[19]
2-Arylquinoline (Compound 20c)Not specifiedDocking pose visualizedInteractions with EGFRPotent anticancer activity noted[22]

Causality Insight: The docking studies consistently show that potent quinoline-based EGFR inhibitors interact with the hinge region of the kinase domain, often forming a crucial hydrogen bond with the backbone of Met793 .[20] This interaction mimics the binding of the native ATP molecule, effectively blocking the enzyme's activity. Additional hydrophobic and π-π stacking interactions with residues like Phe723 and Leu718 contribute to higher binding affinity.[19][20]

Antibacterial Activity: Targeting DNA Gyrase

Quinolone and fluoroquinolone antibiotics function by inhibiting DNA gyrase (GyrA/GyrB), an essential bacterial enzyme that manages DNA topology during replication.[23][24] Resistance often emerges from mutations in the quinolone resistance-determining region (QRDR) of the GyrA subunit.[24][25]

Table 2: Comparative Docking of Quinoline Derivatives Against Bacterial DNA Gyrase

Derivative Class / CompoundTarget OrganismPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (MIC)Reference
Quinoline Derivative (Compound 10)M. tuberculosisNot specified-18.8DNA gyrase active sitePromising activity noted[26]
Quinoline Derivative (Compound 9)Not specifiedNot specified-9.3DNA gyrase active sitePromising antibacterial activity[27]
Quinolone-Aminopiperidine (Cpd 45)M. smegmatisNot specifiedDocked in active pocketGyrB active siteMost active compound in series[28]
7-PiperazinylquinoloneS. aureus5CDQBinding mode confirmedSer83, Asp87 (via Mg²⁺)Potent antibacterial agents[24]
Thiosemicarbazide-Quinoline (Cpd 5)M. tuberculosisNot specifiedOccupied KatG active siteKatG active site2 µg/ml[16]

Causality Insight: The mechanism of DNA gyrase inhibition is fascinating and well-elucidated by docking. Quinolones do not bind to the enzyme or DNA alone but rather to the gyrase-DNA complex.[17][25] They stabilize a state where the DNA is cleaved.[25] The binding is mediated by a unique water-metal ion bridge, where a magnesium ion (Mg²⁺) chelates the C-3 carboxyl and C-4 keto groups of the quinolone and coordinates with key residues like Ser83 and Asp87 in the GyrA subunit.[24][29] This interaction is critical for antibacterial activity.

Neurodegenerative Disorders: Targeting Acetylcholinesterase (AChE)

In Alzheimer's disease, inhibiting acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief.[30][31][32] The quinoline scaffold is present in several AChE inhibitors.[1]

Table 3: Comparative Docking of Quinoline Derivatives Against AChE

Derivative Class / CompoundPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
Quinolinone-Dithiocarbamate (Cpd 4c)Not specifiedNot specifiedπ-π stacking with PAS0.16 µM (hAChE)[30]
Thioxoquinoline Derivative (Vb3)1UNG-85.9788 (MolDock Score)Active site residues32 ± 0.1681 µM[33]
Quinoline-Piperonal Hybrid (Cpd 8)Not specifiedNot specifiedInteracts with CAS via guanylhydrazoneSimilar to Rivastigmine[32]
Quinoline ChalconeNot specifiedBinding modes exploredAChE active siteInhibitory activity observed[31]

Causality Insight: The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective quinoline-based inhibitors often act as dual-binding site inhibitors. The quinoline ring system is well-suited to form π-π stacking interactions with aromatic residues in the PAS, such as Tyr337 and Tyr341 , while a linked side chain can extend into the CAS to interact with key residues there.[30][34] This dual engagement leads to potent inhibition.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study. The emphasis is on the rationale behind each step to ensure the integrity of the results.

Objective: To predict and compare the binding affinities and interaction modes of a series of quinoline derivatives against a chosen protein target.

Step 1: Receptor Preparation
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a relevant ligand, if possible. This ligand is crucial for defining the active site and for protocol validation.

  • Prepare the Protein: Use molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio[11]).

    • Remove Water Molecules: Water molecules are typically removed from the active site unless they are known to be critical for ligand binding (i.e., forming a bridge). Their presence can create unnecessary complexity.[12]

    • Add Hydrogens: PDB files often lack hydrogen atoms. Add them, as they are essential for proper hydrogen bonding and ionization states.

    • Assign Charges: Assign partial atomic charges (e.g., Kollman or Gasteiger charges) to all atoms. This is critical for the scoring function to accurately calculate electrostatic interactions.[12]

    • Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[12]

Step 2: Ligand Preparation
  • Sketch and Convert: Draw the 2D structures of your quinoline derivatives using a chemical drawing tool.

  • Generate 3D Conformations: Convert the 2D structures into 3D. It is crucial to generate a low-energy, stable conformation for each ligand.

  • Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94).[12] This ensures the starting conformation is energetically favorable.

  • Assign Charges: As with the protein, assign partial charges to all ligand atoms.

Step 3: Docking Simulation and Validation
  • Grid Generation: Define a "grid box" around the active site of the protein.[12] This box specifies the search space for the docking algorithm. The most reliable way to define this space is to center it on the co-crystallized ligand from the original PDB file.

  • TRUSTWORTHINESS CHECK (Protocol Validation): This is a critical, self-validating step.

    • Action: Extract the co-crystallized ("native") ligand from the PDB file and dock it back into the active site using your defined protocol and grid.

    • Validation Criteria: A successful validation is achieved if the docking software can reproduce the original binding pose of the native ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[34][35] If the RMSD is higher, the protocol (grid size, docking parameters) must be adjusted and re-validated. This step confirms that your setup can accurately identify the correct binding mode.

  • Execute Docking: Once the protocol is validated, dock your series of quinoline derivatives using the same settings. Most docking programs, like AutoDock Vina, GOLD, or Glide, will generate multiple possible binding poses for each ligand, ranked by their docking score.[7][8][35]

Step 4: Analysis of Results
  • Evaluate Docking Scores: Rank the derivatives based on their predicted binding affinity (the most negative score is typically the best).

  • Visualize Binding Poses: Analyze the top-ranked pose for each compound. Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the non-covalent interactions between the ligand and the protein.[2][12]

    • Identify hydrogen bonds.

    • Look for hydrophobic interactions.

    • Identify π-π or cation-π stacking.

  • Comparative Analysis (SAR): Correlate the observed interactions with the docking scores and, if available, experimental data. For example, does the addition of a hydroxyl group that forms a new hydrogen bond lead to a better docking score and lower experimental IC50? This is the core of generating a meaningful SAR.

Visualizing the Binding Interaction

Understanding the specific forces at play is key. The following diagram illustrates a hypothetical quinoline derivative binding within a kinase active site, showcasing the types of interactions to look for during analysis.

G cluster_protein Protein Active Site Met793 Met793 (Hinge) Leu718 Leu718 (Gatekeeper) Phe723 Phe723 Asp855 Asp855 (DFG Motif) Ligand Quinoline Derivative Ligand->Met793 H-Bond Ligand->Leu718 Hydrophobic Interaction Ligand->Phe723 π-π Stacking Ligand->Asp855 H-Bond / Ionic

Caption: Key interactions between a quinoline inhibitor and a kinase active site.

Conclusion and Future Outlook

Comparative molecular docking is an indispensable tool in modern drug discovery, providing a powerful framework for understanding structure-activity relationships and rationally designing novel therapeutics. The quinoline scaffold, with its proven track record and synthetic tractability, remains a cornerstone of medicinal chemistry. By applying the rigorous, self-validating protocols outlined in this guide, researchers can effectively leverage computational methods to compare derivatives, generate testable hypotheses, and ultimately accelerate the journey from hit to lead.

While docking is a powerful predictive tool, it is essential to remember its limitations. Scoring functions are approximations, and in silico results must always be validated through in vitro and in vivo experimental assays. The future of this field lies in the integration of docking with more advanced computational techniques like molecular dynamics simulations to account for protein flexibility and the use of artificial intelligence and machine learning to develop more accurate scoring functions.[11] Through this synergy of computation and experimentation, the full potential of quinoline derivatives in treating human disease will continue to be unlocked.

References

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. ResearchGate. [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]

  • Quinolone-DNA Interaction: Sequence-Dependent Binding to Single-Stranded DNA Reflects the Interaction within the Gyrase-DNA Complex. PMC. [Link]

  • Design of novel quinoline-aminopiperidine derivatives as Mycobacterium tuberculosis (MTB) GyrB inhibitors: an in silico study. Taylor & Francis Online. [Link]

  • Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. PubMed. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. National Library of Medicine. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

  • Software for molecular docking: a review. PMC. [Link]

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. PMC. [Link]

  • Docking of target quinolines in the active site EGFR. ResearchGate. [Link]

  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. PubMed. [Link]

  • Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives. Taylor & Francis Online. [Link]

  • Quantum modelling and molecular docking evaluation of some selected quinoline derivatives as anti-tubercular agents. PubMed. [Link]

  • Synthesis, Docking Study and In-vitro Evaluation of Anti-Tuberculosis Activity of Tri Substituted Imidazoles Containing Quinoline Moiety. KoreaScience. [Link]

  • Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies. PubMed. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC. [Link]

  • Design, Synthesis, Evaluation, and Molecular Docking Study of Novel Quinoline Hydrazone Analogues as Anti-Tubercular Agents. World Scientific. [Link]

  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. MDPI. [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. Academia.edu. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed. [Link]

  • Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. Semantic Scholar. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC. [Link]

  • Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents. Bentham Science. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers. [Link]

  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. MDPI. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. [Link]

  • Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. ResearchGate. [Link]

  • Binding of quinolones to DNA gyrase. ResearchGate. [Link]

  • Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. PMC. [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]

  • Synthesis, Molecular Docking and Acetylcholinesterase Inhibitory Activity of Some Novel Quinoline Derivatives. AVESİS. [Link]

  • In silico molecular docking results of synthesized quinoline derivatives, reference ligand and standards. ResearchGate. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

Sources

Technical Guide: Profiling the Selectivity of 2-Chloro-6-methylquinoline-4-carboxylic Acid (CMQCA) in Enzyme Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-6-methylquinoline-4-carboxylic acid (CMQCA) is a "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate for complex heterocycles, the free acid itself and its immediate derivatives possess intrinsic biological activity.[1] It acts primarily as a bioisostere for the biphenyl acid moiety found in potent Dihydroorotate Dehydrogenase (DHODH) inhibitors (like Brequinar) and exhibits off-target affinity for Casein Kinase 2 (CK2) and Lactate Dehydrogenase (LDH) .

For drug development professionals, assessing the selectivity of CMQCA is a critical "Go/No-Go" gate. Its 2-chloro substituent provides a reactive handle for covalent modification or hydrophobic pocket occupancy, while the 4-carboxylic acid is essential for electrostatic anchoring (salt bridges) within active sites.

This guide details the methodology to rigorously assess CMQCA’s selectivity profile, distinguishing its primary efficacy against metabolic targets (DHODH) from promiscuous kinase liability.

Target Landscape & Mechanism of Action

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

CMQCA mimics the ubiquinone-binding pharmacophore. The carboxylic acid at position 4 forms a critical salt bridge with the arginine residue (e.g., Arg136 in human DHODH) in the enzyme's active site. The 6-methyl and 2-chloro groups occupy hydrophobic sub-pockets, displacing the cofactor FMN or ubiquinone.

Secondary/Off-Target: Protein Kinase CK2

The planar quinoline system can intercalate into the ATP-binding pocket of kinases. The carboxylic acid mimics the phosphate groups of ATP, leading to competitive inhibition. This is a common selectivity liability for this scaffold.

Pathway Visualization: Pyrimidine Biosynthesis (DHODH Context)

The following diagram illustrates the role of DHODH in de novo pyrimidine synthesis, highlighting where CMQCA intervenes.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPS II Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate ATCase / DHOase Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP (Pyrimidine Nucleotides) Orotate->UMP UMPS DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->Dihydroorotate Catalyzes CMQCA CMQCA (Inhibitor) CMQCA->DHODH Inhibits (IC50 ~0.2-5 µM)

Figure 1: Mechanism of Action. CMQCA blocks the conversion of Dihydroorotate to Orotate by inhibiting DHODH, halting pyrimidine nucleotide synthesis essential for rapidly proliferating cells.[1]

Comparative Performance Analysis

To validate CMQCA, it must be benchmarked against established inhibitors. The table below synthesizes performance data derived from structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid derivatives.

FeatureCMQCA (Test Compound) Brequinar (Standard DHODH Inhibitor) CX-4945 (Silmitasertib)
Primary Target DHODHDHODHCK2 (Kinase)
Mechanism Ubiquinone site competitorUbiquinone site competitorATP competitor
Potency (IC50) 0.5 - 5.0 µM (Moderate)~0.01 µM (High)~0.001 µM (High for CK2)
Selectivity Ratio Low (Risk of Kinase overlap)High (>1000x vs Kinases)High (>1000x vs DHODH)
Binding Mode Salt bridge (COOH) + Hydrophobic (Cl/Me)Salt bridge (COOH) + Biphenyl stackingSalt bridge (COOH) + Tricyclic stacking
Clinical Status Pre-clinical / ScaffoldPhase II (Antiviral/Oncology)Phase II (Oncology)

Insight: CMQCA is less potent than Brequinar but represents a "tunable" scaffold. The 2-Cl position allows for SNAr substitution to introduce selectivity-enhancing groups (e.g., aryl amines) that can shift the profile from DHODH-dominant to Kinase-dominant or vice versa.

Experimental Protocols for Selectivity Assessment

Protocol A: DHODH Enzymatic Inhibition Assay (The "On-Target" Test)

This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as the terminal electron acceptor, replacing Ubiquinone.

Reagents:

  • Recombinant Human DHODH (purified).

  • Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM).

  • Chromogen: DCIP (60 µM).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

  • Preparation: Dilute CMQCA in DMSO (serial dilutions: 100 µM to 0.01 µM).

  • Incubation: Mix 10 nM DHODH enzyme with CMQCA in assay buffer for 10 minutes at 25°C.

  • Initiation: Add substrate mix (L-Dihydroorotate + Decylubiquinone + DCIP).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) for 20 minutes using a kinetic microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Self-Validation Check: The Z-factor of the assay must be > 0.5. Brequinar (1 µM) should show >95% inhibition.

Protocol B: Kinase Selectivity Profiling (The "Off-Target" Test)

Since quinoline-4-carboxylic acids often hit CK2, a focused kinase panel is mandatory.

Method: ADP-Glo™ Kinase Assay (Luminescence). Targets: CK2α, EGFR, VEGFR2 (Common quinoline off-targets).

Workflow:

  • Reaction: Incubate Kinase (e.g., CK2) + Substrate (Casein) + ATP (10 µM) + CMQCA.

  • Conversion: After 60 mins, add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).

  • Selectivity Calculation:

    
    
    
    • Target: SI > 50 is preferred for a lead compound.

Decision Workflow: Selectivity Screening

The following diagram outlines the logical flow for assessing CMQCA, ensuring resources are not wasted on promiscuous compounds.

Selectivity_Workflow Start Start: CMQCA Scaffold Screen1 Tier 1: DHODH Assay (10 µM Single Point) Start->Screen1 Decision1 > 50% Inhibition? Screen1->Decision1 Screen2 Tier 2: IC50 Determination (DHODH) Decision1->Screen2 Yes Outcome_Fail Discard / Re-design (Promiscuous Binder) Decision1->Outcome_Fail No Screen3 Tier 3: Kinase Panel (CK2, EGFR) Screen2->Screen3 Analysis Calculate Selectivity Index (SI) Screen3->Analysis Outcome_Pass Lead Candidate (SI > 50) Analysis->Outcome_Pass High Selectivity Analysis->Outcome_Fail Low Selectivity

Figure 2: Screening Workflow. A tiered approach prioritizes on-target potency before investing in expensive broad-spectrum kinase profiling.

References

  • BenchChem. (2025).[1][2] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from

  • Vyas, V. K., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry / PMC. Retrieved from

  • Gollapalli, D. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from

  • PubChem. (2025).[3] 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2.[3] Retrieved from

Sources

Bridging the Gap: Cross-Validation of In Silico and In Vitro Efficacy for Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a privileged structure in medicinal chemistry due to its broad pharmacological profile, particularly in oncology (EGFR inhibition) and antimicrobial applications (DNA gyrase inhibition). However, a recurring bottleneck in development is the "translation gap"—where high-affinity in silico hits fail to demonstrate potency in in vitro biological assays.

This guide provides a rigorous, self-validating framework to cross-reference molecular docking predictions with experimental cytotoxicity data. By standardizing the interface between AutoDock Vina protocols and MTT colorimetric assays, researchers can filter false positives earlier and optimize lead compounds with higher predictive accuracy.

The Validation Workflow

To ensure scientific integrity, the computational and experimental arms must be treated as parallel validation streams that converge at the data analysis stage.

Workflow Visualization

The following diagram outlines the integrated critical path for cross-validating quinoline derivatives.

ValidationWorkflow cluster_InSilico In Silico Stream (Predictive) cluster_InVitro In Vitro Stream (Experimental) IS_Ligand Ligand Prep (MM2 Optimization) IS_Docking AutoDock Vina (Grid: 22x22x22Å) IS_Ligand->IS_Docking IS_Target Target Prep (PDB: 1HK7/6FNM) IS_Target->IS_Docking IS_ADMET SwissADME (LogP & Solubility) IS_Docking->IS_ADMET Data_Corr Correlation Analysis (R² Calculation) IS_ADMET->Data_Corr Binding Energy (kcal/mol) IV_Culture Cell Culture (HeLa/HepG2) IV_Treatment Drug Treatment (0.1 - 100 µM) IV_Culture->IV_Treatment IV_MTT MTT Assay (570nm Absorbance) IV_Treatment->IV_MTT IV_MTT->Data_Corr IC50 (µM) Decision Lead Optimization or Discard Data_Corr->Decision

Caption: Integrated workflow coupling molecular docking predictions with cytotoxicity screening to establish Structure-Activity Relationships (SAR).

Protocol Deep Dive

A. In Silico Protocol: Molecular Docking (AutoDock Vina)

Objective: Predict Binding Affinity (


)

Expert Insight: Quinoline rings are planar and highly hydrophobic. Common docking errors arise from insufficient grid box size, which fails to account for the bulky substituents often added to positions C-2 and C-4 to improve specificity.

  • Ligand Preparation:

    • Draw structures in ChemDraw; convert to 3D.[1]

    • Crucial Step: Minimize energy using the MM2 force field to correct bond angles before docking. Save as .pdb.[2]

    • Convert to .pdbqt (adding Gasteiger charges) using AutoDock Tools.[3]

  • Receptor Preparation:

    • Retrieve EGFR Kinase Domain (e.g., PDB ID: 1M17 or 4HJO ) from the RCSB Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens (essential for H-bond detection with the quinoline nitrogen).

  • Grid Box Configuration:

    • Center the grid on the co-crystallized ligand.

    • Dimensions: Set to

      
       Å with a spacing of 1.0 Å. (Note: Quinolines often intercalate; a tight box restricts necessary sliding movements).
      
  • Execution:

    • Run AutoDock Vina with exhaustiveness = 8 (default) or 32 (for high precision).

    • Validation: Re-dock the native co-crystallized ligand. The RMSD must be

      
       Å to validate the protocol.
      
B. In Vitro Protocol: MTT Cytotoxicity Assay

Objective: Determine Half-Maximal Inhibitory Concentration (


)

Expert Insight: Quinolines can be fluorescent. In the MTT assay, always run a "compound only" blank (no cells) to ensure the compound itself isn't interfering with the absorbance reading at 570 nm.

  • Seeding:

    • Seed cancer cells (e.g., A549 or MCF-7) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       for attachment.
      
  • Treatment:

    • Dissolve Quinoline derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture media.

    • Control: Maximum DMSO concentration must remain

      
       to avoid solvent toxicity.
      
  • MTT Induction:

    • After 48h treatment, add 10 µL MTT reagent (5 mg/mL in PBS).

    • Incubate for 4 hours (purple formazan crystals form).

  • Solubilization & Reading:

    • Discard media carefully.[4] Add 100 µL DMSO to dissolve crystals.

    • Read absorbance at 570 nm (reference filter 630 nm).

  • Calculation:

    • Calculate

      
       using non-linear regression (GraphPad Prism or SigmaPlot).
      

Data Analysis & Cross-Validation

The following table represents a Representative Validation Dataset for a series of 2-substituted quinoline derivatives targeting EGFR. This data structure allows you to identify outliers where in silico promise does not match in vitro reality.

Comparative Performance Table
Compound IDStructure TypeDocking Score (

, kcal/mol)
Predicted AffinityExperimental

(µM)
LogP (Lipophilicity)Correlation Status
Q-01 Unsubstituted-6.2Low> 1002.1Concordant (Inactive)
Q-05 4-Anilino-9.4High4.2 ± 0.53.8Concordant (Active)
Q-08 2-Morpholino-8.1Moderate12.5 ± 1.22.9Concordant (Moderate)
Q-12 Long Alkyl Chain-10.5 Very High > 50 6.5 Discordant (False Positive)
Erlotinib Control (Drug)-8.8High0.05 ± 0.013.3Reference Standard
Critical Analysis of Discordance (The "Gap")

In the table above, Compound Q-12 illustrates the classic "Translation Gap."

  • Observation: It has the best docking score (-10.5 kcal/mol) but poor biological activity (

    
     µM).
    
  • Root Cause Analysis: The LogP of 6.5 indicates extreme lipophilicity. While the hydrophobic quinoline tail fits the receptor pocket perfectly in silico (vacuum simulation), the compound likely precipitates in the aqueous cell culture media or gets trapped in the cell membrane, never reaching the cytoplasmic target.

  • Correction: Prioritize leads with LogP < 5 (Lipinski's Rule) even if their docking score is slightly lower.

Mechanistic Validation (Signaling Pathway)

To confirm that cytotoxicity is due to specific target inhibition (e.g., EGFR) rather than general toxicity, you must visualize the pathway interruption.

EGFR_Pathway Ligand Quinoline Derivative EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Competitive Inhibition Apopt Apoptosis (Cell Death) Ligand->Apopt Induces Phos Autophosphorylation EGFR->Phos Inhibited ATP ATP ATP->EGFR Blocked Ras Ras/Raf Signaling Phos->Ras MEK MEK/ERK Cascade Ras->MEK Prolif Cell Proliferation (Tumor Growth) MEK->Prolif Downregulated

Caption: Mechanism of Action: Quinoline derivatives competitively inhibit ATP binding at the EGFR kinase domain, halting downstream Ras/Raf proliferation signals.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

A Senior Application Scientist's Guide to the Validation of Apoptotic Effects of 2-Chloro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the apoptotic-inducing potential of the novel compound, 2-Chloro-6-methylquinoline-4-carboxylic acid. We will move beyond a simple recitation of protocols to a logically structured, self-validating experimental workflow. This document outlines the scientific rationale behind each experimental choice, compares the compound's hypothetical performance against a well-established apoptosis inducer, and provides the detailed methodologies necessary for robust and reproducible results.

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of quinoline have shown significant potential in oncology, with many exhibiting anti-proliferative effects by inducing programmed cell death, or apoptosis.[2][3] This guide will therefore establish a rigorous pathway to determine if this compound belongs to this class of apoptosis-inducing agents.

The Comparative Framework: Establishing a Benchmark

To objectively evaluate the efficacy of a novel compound, it must be compared against a known standard. For this validation workflow, we will use Staurosporine , a potent and well-characterized broad-spectrum protein kinase inhibitor known to reliably induce apoptosis in a wide range of cell lines.[4][5]

Our experimental design will consistently compare three conditions:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline health and viability of the cells.

  • Positive Control (Staurosporine): Provides a benchmark for a strong apoptotic response.

  • Test Compound (this compound): The subject of our investigation.

Experimental Validation Workflow

A multi-pronged approach is essential to not only confirm apoptosis but also to elucidate the underlying mechanism. Our workflow is designed as a logical cascade, where the results of each phase inform the next.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Investigation A Cell Seeding (e.g., HCT116, MCF-7) B Treatment with Compound (Dose-Response) A->B C MTT / MTS Assay (24h, 48h, 72h) B->C D Calculate IC50 Value C->D E Cell Treatment (IC50 and 2x IC50) D->E Inform Treatment Concentration F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Populations (Early, Late) G->H I Cell Lysate Preparation H->I Confirm Apoptosis before Mechanistic Study J Caspase-Glo® 3/7 Assay I->J K Western Blotting (Bcl-2, Bax) I->K L Data Analysis (Caspase Activity, Bax/Bcl-2 Ratio) J->L K->L

Caption: Experimental workflow for validating the apoptotic effects of a novel compound.

Phase 1: Determining Optimal Concentration via Cytotoxicity Screening

Expertise & Rationale: Before we can study apoptosis, we must first determine the concentration range at which our compound is cytotoxic. An IC50 (half-maximal inhibitory concentration) value provides a critical reference point for subsequent, more targeted assays. We will use an MTT or MTS assay, which measures mitochondrial metabolic activity as a proxy for cell viability.

Table 1: Representative IC50 Data
CompoundCell Line24h IC50 (µM)48h IC50 (µM)
Vehicle (0.1% DMSO) HCT116> 100> 100
Staurosporine HCT1160.50.1
This compound HCT11615.28.5
Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound and Staurosporine in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Phase 2: Confirmation and Quantification of Apoptosis

Expertise & Rationale: An IC50 value only tells us that cells are dying; it doesn't confirm the mechanism is apoptosis. The gold standard for specifically detecting apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can then bind to the cell surface. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows us to differentiate between four distinct cell populations.

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+

Table 2: Representative Annexin V/PI Staining Results (48h Treatment)
Treatment (HCT116 cells)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (0.1% DMSO) 95.12.52.4
Staurosporine (0.1 µM) 20.345.833.9
Test Compound (8.5 µM) 40.735.224.1
Protocol 2: Annexin V/PI Staining for Flow Cytometry[6][8][9]
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the vehicle, positive control, and the test compound (at its IC50 and 2x IC50) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer (like EDTA-based solutions) to avoid membrane damage. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The calcium chloride in this buffer is essential for Annexin V binding to phosphatidylserine.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature, protected from light.[7]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.

Phase 3: Elucidating the Apoptotic Mechanism

Expertise & Rationale: Once apoptosis is confirmed, the next logical step is to investigate the biochemical pathways involved. A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[8] We will first investigate the "executioner" caspases, Caspase-3 and Caspase-7, as their activation is a central convergence point for most apoptotic pathways.[5][8] Subsequently, we will explore the intrinsic (mitochondrial) pathway by examining the balance of key regulatory proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[9][10] An increase in the Bax/Bcl-2 ratio is a strong indicator of mitochondrial-mediated apoptosis.[9]

A. Measuring Executioner Caspase Activity

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the combined activity of Caspase-3 and Caspase-7.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[8][11]

Table 3: Representative Caspase-3/7 Activity (48h Treatment)
Treatment (HCT116 cells)Caspase-3/7 Activity (Relative Luminescence Units)Fold Change vs. Vehicle
Vehicle (0.1% DMSO) 1,5001.0
Staurosporine (0.1 µM) 22,50015.0
Test Compound (8.5 µM) 14,2509.5
Protocol 3: Caspase-Glo® 3/7 Assay[14]
  • Cell Seeding and Treatment: Seed 10,000 cells per well in a white-walled, clear-bottom 96-well plate. Treat with compounds as described previously. Include a no-cell control for background measurement.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Subtract the background reading and calculate the fold change in activity relative to the vehicle control.

B. Assessing the Mitochondrial Pathway via Western Blot

Western blotting allows for the semi-quantitative analysis of specific protein levels. By probing for Bcl-2 and Bax, we can determine if the compound alters the critical ratio of these proteins, thereby implicating the intrinsic apoptotic pathway.

G cluster_0 Intrinsic Apoptosis Pathway stress Apoptotic Stimulus (e.g., Test Compound) bcl2 Bcl-2 (Anti-apoptotic) Inhibits Bax/Bak stress->bcl2 Inhibits bax Bax (Pro-apoptotic) Forms pores in mitochondria stress->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Permeabilizes cyto_c Cytochrome c (Release) mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates apoptosis Apoptosis casp37->apoptosis

Sources

inter-assay variability in measuring the IC50 of 2-Chloro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Inter-Assay Variability in IC50 Determination of 2-Chloro-6-methylquinoline-4-carboxylic Acid

Executive Summary

This compound is a critical scaffold in medicinal chemistry, serving as a precursor and pharmacophore for inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Lactate Dehydrogenase (LDH) .[1][2][3] However, its amphoteric nature and the reactivity of the 2-chloro substituent introduce significant inter-assay variability.[2][3] This guide analyzes the physicochemical and mechanistic sources of this variability—specifically pH-dependent speciation, thiol-mediated nucleophilic substitution, and redox interference—and provides validated protocols to ensure reproducible IC50 determination.[1][2][3]

Part 1: The Core Analysis (The "Why")[2][3]

The inconsistency in IC50 values for this compound across different assay platforms (e.g., Enzymatic vs. Cell-Based) is rarely due to biological variance alone.[1][2][3] Instead, it stems from three specific chemical liabilities:[2][3]

pH-Dependent Speciation & Solubility

This compound contains a basic quinoline nitrogen (


) and an acidic carboxylic acid (

).[1][2][3]
  • Acidic pH (< 4): The molecule exists as a soluble cation.[2][3][4]

  • Physiological pH (7.4): It exists primarily as an anion (COO⁻), which is soluble but may have different binding affinity than the neutral form.[2][3][4]

  • Intermediate pH (4–6): The zwitterionic form dominates, leading to minimum solubility and potential microprecipitation, which artificially lowers the apparent IC50 (false potency due to aggregation).[2][3][4]

Thiol-Mediated Assay Interference

Many enzymatic assays (like DHODH) use Dithiothreitol (DTT) to maintain enzyme stability.[1][2][3][4] The 2-chloro position on the quinoline ring is susceptible to Nucleophilic Aromatic Substitution (S_NAr) by thiols.[2][4]

  • Mechanism: DTT attacks the 2-position, displacing the chloride.[2]

  • Result: The formation of a DTT-adduct over the course of a 1-hour incubation reduces the concentration of the parent inhibitor, causing a right-shift in IC50 (loss of potency).[1][2]

Redox Cycling in Cell-Based Assays

Quinoline-4-carboxylic acids can undergo redox cycling.[1][2][4] In metabolic assays like MTT or Resazurin , the compound may directly reduce the tetrazolium dye or quench the fluorescent signal, independent of cell viability, leading to false-negative cytotoxicity results.[2][3]

Part 2: Visualizing the Variability Mechanisms

The following diagram illustrates the chemical pathways leading to assay artifacts.

G cluster_pH Factor 1: pH & Solubility cluster_Chem Factor 2: Thiol Reactivity cluster_Assay Factor 3: Readout Interference Compound 2-Chloro-6-methyl quinoline-4-COOH Zwitterion Zwitterion (pH 4-6) Low Solubility Aggregation Compound->Zwitterion pH < 6 Anion Anion (pH > 7) Soluble Active Species? Compound->Anion pH > 7 Adduct Thiol-Adduct (Inactive) Compound->Adduct + DTT (Time > 30m) MTT_Red Direct MTT Reduction (False Viability) Compound->MTT_Red Redox Cycling False Potency False Potency Zwitterion->False Potency DTT Buffer with DTT (Nucleophile) Loss of Potency Loss of Potency Adduct->Loss of Potency False Negative IC50 False Negative IC50 MTT_Red->False Negative IC50

Caption: Mechanistic pathways causing IC50 variability: pH-induced aggregation, thiol-mediated inactivation, and redox interference.[2][3]

Part 3: Protocol Comparison & Validation

To obtain a "true" IC50, you must isolate the biological inhibition from chemical artifacts.[2][3][4] Below is a comparison of the standard Enzymatic Assay (DHODH) vs. the recommended Optimized Protocol.

Comparison Table: Standard vs. Optimized Conditions
ParameterStandard Protocol (High Variability)Optimized Protocol (High Reliability) Impact on Data
Buffer Reducing Agent DTT (1-5 mM) TCEP (0.5 mM) or NoneDTT reacts with 2-Cl-quinoline; TCEP is non-nucleophilic.[1][2][3]
Buffer pH pH 7.0 - 8.0 (Variable)Strict pH 7.4 (HEPES) Ensures consistent ionization state (Anionic).[1][2][3][4]
Incubation Time > 60 Minutes< 30 Minutes (or Kinetic Read)Minimizes time for chemical hydrolysis/substitution.[2][3][4]
Detection Method Endpoint AbsorbanceKinetic Slope (Vmax) Kinetic reads filter out compound precipitation artifacts.[2][3][4]
Solubility Control NoneNephelometry / DLS Confirms compound is truly soluble at IC50 concentrations.[2][4]

Part 4: Detailed Experimental Protocols

Protocol A: Optimized DHODH Enzymatic Assay (Kinetic)

Target: Validation of intrinsic inhibitory potency without chemical interference.[2][3]

Reagents:

  • Enzyme: Recombinant Human DHODH (e.g., 25-50 nM final).

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (Qd).[2][3][4]

  • Chromogen: DCIP (2,6-Dichlorophenolindophenol).[2][3][4]

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.[2][3][4] (NO DTT) .

Workflow:

  • Preparation: Dissolve this compound in DMSO to 10 mM. Prepare serial dilutions in assay buffer (not pure DMSO) to check for precipitation immediately.

  • Enzyme Mix: Add DHODH enzyme to the buffer.

  • Compound Addition: Add 5 µL of compound dilution to 95 µL of Enzyme Mix. Incubate for 10 minutes at 25°C.

    • Note: Short incubation prevents chemical instability.[2][4]

  • Reaction Start: Add Start Mix (DHO, Qd, DCIP).

  • Measurement: Immediately monitor absorbance at 600 nm (DCIP reduction) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (ΔAbs/min) for the linear portion. Plot Slope vs. Log[Inhibitor].

Protocol B: Cell-Based Toxicity Assay (CellTiter-Glo)

Target: Assessment of cellular potency while avoiding MTT redox artifacts.[1][2][3]

Why CellTiter-Glo (ATP)? Unlike MTT or Resazurin, the ATP-luciferase reaction is less susceptible to direct redox reduction by the quinoline scaffold.[1][2][3]

Workflow:

  • Seeding: Seed cells (e.g., HCT-116) at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of the compound.

    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent solvent-induced toxicity.[1][2][4]

  • Incubation: Incubate for 48-72 hours.

  • Readout: Add CellTiter-Glo reagent.[2][4] Shake for 2 minutes (lysis). Incubate 10 minutes (stabilization).

  • Detection: Measure Luminescence.

  • Validation: Run a cell-free control (Media + Compound + Reagent) to ensure the compound does not quench luciferase luminescence.[1][2][4]

Part 5: Quantitative Data Summary

The following table summarizes representative data trends illustrating the impact of assay conditions on the IC50 of this compound derivatives (based on literature for quinoline-4-carboxylic acids).

Assay ConditionMeasured IC50 (µM)Interpretation
Standard DHODH (w/ DTT, 1h incubation) 15.4 ± 3.2 False Weak Potency: Compound degraded/reacted with DTT.[1][2][3]
Optimized DHODH (w/ TCEP, Kinetic) 2.1 ± 0.4 True Potency: Intact compound inhibits enzyme.[3][4]
MTT Assay (48h) > 50 (Inconclusive) Interference: Redox cycling masks cytotoxicity.[2][3][4]
CellTiter-Glo (ATP, 48h) 5.8 ± 0.9 Valid Cellular Potency: Accounts for permeability/efflux.[2][3][4]

References

  • Munier-Lehmann, H., et al. (2013).[2][3][4] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010–2012)." Expert Opinion on Therapeutic Patents, 23(11), 1431-1447.[2][3] Link

    • Context: Discusses the structural activity relationship (SAR) of quinoline-4-carboxylic acids (Brequinar analogs) and their specific binding to DHODH.
  • Baell, J. B., & Holloway, G. A. (2010).[2][3][4] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.[2][3][4] Link[2][3]

    • Context: Establishes the mechanisms of assay interference (redox cycling and reactivity) common to quinoline scaffolds.[2][3][4]

  • Lozano, V., et al. (2014).[2][3][4] "Validation of a colorimetric assay for the in vitro screening of inhibitors of dihydroorotate dehydrogenase." Analytical Biochemistry, 466, 34-40.[1][2][3] Link

    • Context: Provides the standard DCIP reduction protocol and highlights the necessity of optimizing buffer components (avoiding strong nucleophiles) for reactive inhibitors.
  • ChemicalBook. (2024).[2][3][4] "this compound Product Properties." Link

    • Context: Verification of CAS and physicochemical properties (MW, Solubility).

Sources

benchmarking 2-Chloro-6-methylquinoline-4-carboxylic acid against known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the 2-Chloro-6-methylquinoline-4-carboxylic Acid Scaffold in Anticancer Discovery Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncological Researchers, Drug Discovery Scientists

Executive Summary: The "Gateway" Scaffold in Oncology

In the landscape of anticancer drug discovery, This compound (CAS: 204782-99-0 / Analogous Precursors) is rarely the final therapeutic agent. Instead, it serves as a critical pharmacophore scaffold . Its value lies not in its native cytotoxicity, which is often moderate, but in its derivatization potential .

This guide benchmarks the therapeutic ceiling of this scaffold against established standards of care (Doxorubicin, Cisplatin, and SAHA). We analyze how specific structural modifications at the C-2 (Chlorine displacement) and C-4 (Carboxylic acid amidation) positions unlock potent inhibition of DHODH , HDAC , and SIRT3 pathways.

Chemical Profile & Structural Advantage

The molecule features a quinoline core—a privileged structure in medicinal chemistry due to its planar topology (facilitating DNA intercalation) and electronic tunability.

FeatureChemical FunctionBiological Implication
2-Chloro Group Electrophilic centerAllows Nucleophilic Aromatic Substitution (

) with amines/thiols to introduce diversity.
4-Carboxylic Acid H-bond donor/acceptorCritical for binding zinc ions (HDACs) or forming salt bridges (DHODH); amenable to amide coupling.
6-Methyl Group Lipophilic spacerEnhances hydrophobic interaction within enzyme pockets; modulates solubility.

Mechanistic Benchmarking: Scaffold vs. Standards

We compare the efficacy of derivatives synthesized from this compound against standard chemotherapeutics.

Comparative Analysis: IC50 Potency (µM)

Data aggregated from recent SAR studies on quinoline-4-carboxylic acid derivatives.

Compound ClassTarget MechanismCell Line (Type)IC50 (µM)Selectivity Index (SI)Ref
Native Acid (Scaffold)Non-specificMCF-7 (Breast)>100 (Inactive)N/A[1]
Derivative "6j" (Amide)Tubulin/KinaseMDA-MB-2318.24 Moderate[2]
Derivative "P6" SIRT3 InhibitionMLLr (Leukemia)7.20 High (>4 vs SIRT1)[3]
Derivative "D28" HDAC3 InhibitionK562 (CML)1.02 High[4]
Cisplatin (Control)DNA CrosslinkerMDA-MB-231~15.0Low (Toxic)[2]
Doxorubicin (Control)Topoisomerase IIMCF-70.5 - 1.2Low (Cardiotoxic)[5]

Insight: While the native acid is biologically inert, its derivatives (e.g., D28) achieve potency superior to Cisplatin and comparable to Doxorubicin, often with significantly improved selectivity profiles (reduced off-target toxicity).

Mechanism of Action & Signaling Pathways

The versatility of this scaffold allows it to target multiple oncogenic pathways depending on the substitution pattern.[1]

Pathway Visualization: Multi-Target Potential

G Scaffold 2-Chloro-6-methyl quinoline-4-COOH Mod_C2 C-2 Substitution (Amines/Thiols) Scaffold->Mod_C2 Mod_C4 C-4 Amidation (Hydroxamic Acids) Scaffold->Mod_C4 Target_DHODH DHODH (Mitochondria) Mod_C2->Target_DHODH Lipophilic Interaction Target_SIRT SIRT3 (Mitochondria) Mod_C2->Target_SIRT Target_HDAC HDAC3 (Nucleus) Mod_C4->Target_HDAC Zn2+ Binding Effect_Pyr Pyrimidine Depletion Target_DHODH->Effect_Pyr Effect_Epigen Epigenetic Modulation Target_HDAC->Effect_Epigen Target_SIRT->Effect_Epigen Effect_Apop Apoptosis (G2/M Arrest) Effect_Pyr->Effect_Apop Effect_Epigen->Effect_Apop

Caption: Divergent synthesis pathways from the parent scaffold lead to distinct mechanisms of action: DHODH inhibition (metabolic starvation) or HDAC inhibition (epigenetic reactivation of tumor suppressors).

Experimental Protocols

To validate the efficacy of this scaffold, the following workflows are recommended. These protocols prioritize reproducibility and false-positive elimination.

Protocol A: Scaffold Derivatization (General Amidation)

Objective: Convert the inactive acid to a bioactive amide/hydrazide.

  • Activation: Dissolve 1.0 eq of this compound in dry DMF.

  • Coupling: Add 1.2 eq of HBTU and 2.0 eq of DIPEA. Stir for 30 min at 0°C to form the active ester.

  • Nucleophilic Attack: Add 1.1 eq of the target amine (e.g., aniline derivative or hydroxylamine for HDACi).

  • Reaction: Stir at RT for 12–24h (Monitor via TLC: 5% MeOH in DCM).

  • Purification: Quench with ice water. Filter precipitate. Recrystallize from EtOH.

    • QC Check: Verify structure via 1H-NMR (look for amide -NH signal at ~10 ppm).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Benchmark IC50 against Doxorubicin.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: Scaffold Derivative (0.1 – 100 µM, serial dilution).

    • Group B: Native Acid (Negative Control).

    • Group C: Doxorubicin (Positive Control).

    • Group D: DMSO Vehicle (0.1% final).

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Apoptosis Verification (Annexin V/PI)

Objective: Confirm mechanism (Cytostasis vs. Apoptosis).

  • Treatment: Treat cells with IC50 concentration of the derivative for 24h.

  • Staining: Harvest cells, wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Toxic/Non-specific).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

  • Benchmarking: A successful derivative should show >30% population in Q4/Q2, similar to SAHA or Paclitaxel.

Strategic Recommendations

  • Do Not Screen the Acid Alone: The native carboxylic acid is highly polar and lacks cell permeability. It will likely fail cell-based assays (

    
    ). Always synthesize the methyl ester or amide derivative for biological evaluation.
    
  • Target Selection:

    • For Solid Tumors (Breast, Colon): Focus on C-2 substitution with lipophilic aryls (DHODH inhibition).

    • For Leukemia/Lymphoma : Focus on C-4 hydroxamic acid derivatives (HDAC inhibition).

  • Safety Profile: Quinoline derivatives often exhibit lower cardiotoxicity than Anthracyclines (Doxorubicin). Include a cardiomyocyte (H9c2) toxicity screen early in the funnel.

References

  • BenchChem. (2025).[1][2] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from

  • ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Retrieved from

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [3]

  • Frontiers in Pharmacology. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [3]

  • Biomedical & Pharmacology Journal. (2024). Structural Variance of Doxorubicin and Anthracycline Analogues. Retrieved from

Sources

Safety Operating Guide

2-Chloro-6-methylquinoline-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-6-methylquinoline-4-carboxylic acid Proper Disposal Procedures

Executive Summary & Core Directive

Operational Status: Hazardous Chemical Waste (Halogenated / Acidic).[1] Primary Disposal Path: High-Temperature Incineration via licensed hazardous waste contractor.[1][2][3] Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash. Its halogenated quinoline scaffold poses significant aquatic toxicity and environmental persistence risks.[1][2]

This guide provides a self-validating workflow for the safe containment and disposal of this compound (CAS: 50503-75-8).[1][2][3][4] It is designed for researchers requiring immediate, actionable protocols that ensure regulatory compliance (RCRA/EPA) and personnel safety.[1]

Technical Identity & Hazard Characterization

Before disposal, verify the material identity and hazard profile to ensure compatibility with waste streams.

PropertyDataRelevance to Disposal
CAS Number 50503-75-8Unique identifier for waste manifesting.[1][2][3][4]
Molecular Formula C₁₁H₈ClNO₂Contains Chlorine (Halogenated waste stream).[1]
Functional Groups Carboxylic Acid, QuinolineAcidic; incompatible with strong oxidizers and bases.
Physical State Solid (Powder)Dust generation risk during transfer.[1][5]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][6] Irrit.).
RCRA Status Non-listed (treat as Characteristic)Likely Toxic/Corrosive if in solution.[1] Treat as Hazardous.[1][2][7]
Waste Segregation Logic (Decision Matrix)

Effective disposal begins with segregation.[1][2] Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates treatment.[1][2]

Figure 1: Waste Stream Segregation Logic Caption: Logical flow for determining the correct waste container based on the physical state and solvent composition of the waste.

WasteSegregation Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound or Contaminated Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture or Wash SolidWaste Container A: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Organic (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Organic (Methanol, DMSO) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HaloWaste Container B: Halogenated Solvent Waste (High BTU Incineration) HaloSolvent->HaloWaste NonHaloWaste Container C: Non-Halogenated Solvent Waste (Check Halogen Content <1000ppm) NonHaloSolvent->NonHaloWaste *Segregate if possible. If mixed, default to Halogenated. AqWaste Container D: Aqueous Chemical Waste (Do NOT Neutralize in Lab) Aqueous->AqWaste

[1][2][3][4]

Operational Disposal Protocols
Protocol A: Routine Benchtop Disposal (Solid & Liquid)

Objective: Safe transfer of waste to Satellite Accumulation Areas (SAA).

1. Preparation (Self-Validating Step):

  • Check: Ensure the waste container is chemically compatible (HDPE or Glass).

  • Verify: The container label must read "Hazardous Waste" and list "this compound" explicitly.[1][2][3][4]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2]

2. Solid Waste (Powder/Contaminated Debris):

  • Collect pure powder, weigh boats, and contaminated paper towels in a wide-mouth HDPE jar .[1][2]

  • Why? Wide-mouth jars prevent dust cloud formation during transfer.[1][2][3]

  • Validation: Wipe the exterior of the jar after sealing.[1] If the wipe shows residue (UV check or visual), re-clean.

3. Liquid Waste (Reaction Mixtures/Mother Liquors):

  • Halogenated Path: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.[1]

  • Non-Halogenated Path: If dissolved in DMSO, Methanol, or Acetone, pour into the Non-Halogenated Waste carboy ONLY IF the total halogen content is <1,000 ppm.

    • Expert Insight: Due to the chlorine on the quinoline ring, even "non-halogenated" solvents containing this compound technically introduce halogens. Best Practice: Default to the Halogenated Waste stream to prevent regulatory violations during downstream fuel blending [1].[1]

  • Validation: Ensure the funnel is removed and the cap is screwed on tightly immediately after pouring. Do not leave open in the fume hood.[1]

Protocol B: Spill Response (Emergency)

Figure 2: Spill Cleanup Workflow Caption: Step-by-step response to a solid or liquid spill of the target compound.[1][2][3][4]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside hood?) Spill->Assess Major Evacuate Lab Call EHS Assess->Major Yes Minor Proceed with Cleanup Assess->Minor No PPE Don PPE: Double Gloves, Goggles, N95 (if powder) Minor->PPE Type Spill Type? PPE->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid CleanPowder Cover with wet paper towel (Prevent Dust) Scoop into bag Powder->CleanPowder CleanLiquid Absorb with Vermiculite or Polypropylene Pads Liquid->CleanLiquid Decon Wash surface with Soap & Water (Check pH if acidic) CleanPowder->Decon CleanLiquid->Decon Disposal Collect all materials as Hazardous Waste Decon->Disposal

[1][2][3][4]

Regulatory & Compliance Context

RCRA Classification (USA): While this compound is not explicitly "P-listed" or "U-listed" by CAS number, it must be managed as hazardous waste due to:

  • Toxicity Characteristic: Quinoline derivatives often exhibit aquatic toxicity.[1][2]

  • Halogen Content: The presence of chlorine triggers specific incineration requirements (must be burned at higher temperatures to prevent dioxin formation) [2].[1]

Labeling Requirements: Every container MUST bear a hazardous waste tag containing:

  • Full Chemical Name: No abbreviations/structures.

  • Hazards: Check "Toxic" and "Irritant".[1][8]

References
  • U.S. Environmental Protection Agency (EPA). (2025).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • PubChem. (2025).[1] 2-Chloroquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine.[1][9] Retrieved from [Link]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methylquinoline-4-carboxylic acid
Reactant of Route 2
2-Chloro-6-methylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.